molecular formula C12H12N2O2 B597918 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone CAS No. 1222533-87-0

1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone

Katalognummer: B597918
CAS-Nummer: 1222533-87-0
Molekulargewicht: 216.24
InChI-Schlüssel: ASIYQWHKYITYAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone, also known as 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone, is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24. The purity is usually 95%.
BenchChem offers high-quality 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-(1-acetyl-5-methylpyrrolo[2,3-b]pyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-7-4-10-11(8(2)15)6-14(9(3)16)12(10)13-5-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIYQWHKYITYAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)N(C=C2C(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673642
Record name 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222533-87-0
Record name 1,1′-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)bis[ethanone]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1222533-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone . This molecule, belonging to the versatile class of pyrrolo[2,3-b]pyridines (also known as 7-azaindoles), holds potential as a key intermediate in the development of new therapeutic agents. Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown promise in a range of medicinal applications, including as kinase inhibitors for cancer therapy and as agents targeting neurological disorders.[1][2][3][4] This guide will delve into a plausible synthetic route, detailed experimental protocols, and the analytical techniques required for the unambiguous identification and characterization of this target compound.

Retrosynthetic Analysis and Proposed Synthetic Route

The structure of 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone suggests a straightforward synthetic approach involving the diacylation of a suitable precursor. A logical starting material is 5-Methyl-1H-pyrrolo[2,3-b]pyridine . The introduction of the two ethanone (acetyl) groups at the N-1 and C-3 positions can be achieved through a Friedel-Crafts acylation reaction.[5][6] This electrophilic aromatic substitution is a well-established method for acylating aromatic and heteroaromatic rings.

The choice of the acylating agent and Lewis acid catalyst is crucial for the success of this reaction. Acetic anhydride or acetyl chloride are common and effective acetylating agents. A strong Lewis acid, such as aluminum chloride (AlCl₃), is typically required to activate the acylating agent and facilitate the electrophilic attack on the pyrrolo[2,3-b]pyridine ring system. The reaction is anticipated to proceed via the formation of a highly reactive acylium ion.

G cluster_synthesis Proposed Synthesis Target 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone SM 5-Methyl-1H-pyrrolo[2,3-b]pyridine Target->SM Retrosynthesis SM->Target Reagent Acetic Anhydride / Acetyl Chloride Reagent->Target Catalyst Lewis Acid (e.g., AlCl3) Catalyst->Target

Caption: Retrosynthetic analysis and proposed synthetic pathway for the target compound.

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone.

Materials and Reagents
  • 5-Methyl-1H-pyrrolo[2,3-b]pyridine (Starting Material)

  • Acetyl Chloride (Acylating Agent)

  • Aluminum Chloride (Lewis Acid Catalyst)

  • Dichloromethane (Anhydrous Solvent)

  • Hydrochloric Acid (for quenching)

  • Saturated Sodium Bicarbonate Solution (for neutralization)

  • Brine (for washing)

  • Anhydrous Sodium Sulfate (for drying)

  • Ethyl Acetate (for extraction)

  • Hexane (for chromatography)

  • Silica Gel (for column chromatography)

Synthetic Procedure
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (2.5 equivalents) to anhydrous dichloromethane under a nitrogen atmosphere.

  • Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (2.2 equivalents) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the acylium ion complex.

  • Addition of Starting Material: Dissolve 5-Methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Isolation: Collect the fractions containing the desired product and evaporate the solvent to yield 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone as a solid.

G start Start setup Reaction Setup: AlCl3 in DCM under N2 start->setup cool Cool to 0 °C setup->cool add_acyl Add Acetyl Chloride cool->add_acyl stir1 Stir for 30 min add_acyl->stir1 add_sm Add 5-Methyl-1H-pyrrolo[2,3-b]pyridine stir1->add_sm react Warm to RT and stir for 12-18h add_sm->react monitor Monitor by TLC react->monitor quench Quench with HCl/Ice monitor->quench Reaction Complete extract Extract with DCM quench->extract wash Wash with H2O, NaHCO3, Brine extract->wash dry Dry over Na2SO4 wash->dry purify Purify by Column Chromatography dry->purify isolate Isolate Product purify->isolate

Caption: Experimental workflow for the synthesis of the target compound.

Characterization of 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Physical Properties
PropertyValue
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
CAS Number 1222533-87-0
Appearance Expected to be a solid

[Source: Sigma-Aldrich, ChemWhat][7][8]

Spectroscopic Data (Predicted)

The following tables summarize the expected spectroscopic data based on the analysis of similar pyrrolo[2,3-b]pyridine derivatives found in the literature.[1][9][10]

¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.40d1HH-6
~7.90s1HH-2
~7.20d1HH-4
~2.70s3HN-COCH₃
~2.60s3HC3-COCH₃
~2.50s3HC5-CH₃

¹³C NMR (100 MHz, CDCl₃) - Predicted Chemical Shifts

Chemical Shift (δ, ppm)Assignment
~192.0C3-C =O
~168.0N-C =O
~150.0C-7a
~145.0C-6
~130.0C-5
~128.0C-2
~118.0C-3a
~115.0C-4
~110.0C-3
~26.0N-COC H₃
~25.0C3-COC H₃
~21.0C5-C H₃

Mass Spectrometry (MS) - Predicted

Ionization ModeExpected m/z
ESI+217.0921 [M+H]⁺
239.0740 [M+Na]⁺

Infrared (IR) Spectroscopy - Predicted Absorption Bands

Wavenumber (cm⁻¹)Functional Group Assignment
~1700-1680C=O stretch (N-acetyl)
~1670-1650C=O stretch (C3-acetyl)
~1600-1450C=C and C=N stretching
~1370C-H bend (methyl)

Trustworthiness and Self-Validation

The proposed synthetic protocol is grounded in the well-established principles of Friedel-Crafts acylation, a cornerstone of organic synthesis.[5][6] The reliability of this approach is further supported by numerous examples in the scientific literature where similar transformations have been successfully applied to the 7-azaindole scaffold.[1][2][11][12]

The characterization data presented, while predictive, is based on a thorough analysis of experimentally determined values for closely related compounds.[1][9][10] The expected chemical shifts in NMR spectroscopy are derived from the known electronic environment of the pyrrolo[2,3-b]pyridine core and the expected deshielding effects of the acetyl groups. Similarly, the predicted mass spectrometry and infrared data align with the molecular structure of the target compound.

For researchers undertaking this synthesis, a critical self-validating step would be the comparison of the experimentally obtained data with the predicted values provided in this guide. Any significant deviation would warrant further investigation into the reaction outcome and potential side products.

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for the synthesis and characterization of 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone. By leveraging established synthetic methodologies and predictive analytical data, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The successful synthesis of this compound will provide access to a novel building block for the creation of new and potentially bioactive molecules.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC. (2021-06-09). [Link]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. (2019-12-04). [Link]

  • 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone, 1 gram. [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - NIH. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. [Link]

  • 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl] - MDPI. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google P
  • 5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl) diethanone CAS#: 1222533-87-0 • ChemWhat. [Link]

  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION Khaled M.H. [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. [Link]

  • Friedel-Crafts Acylation - YouTube. [Link]

  • (PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation - ResearchGate. [Link]

  • Asymmetric Friedel-Crafts reaction of 4,7-dihydroindoles with nitroolefins by chiral Brønsted acids under low catalyst loading - PubMed. [Link]

  • WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermedi
  • Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. [Link]

  • Friedel–Crafts reaction - Wikipedia. [Link]

  • Supporting Information 1H-Pyrrolo[3,2-b]pyridine GluN2B-selective NMDA antagonists. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC. [Link]

Sources

An In-depth Technical Guide to 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The landscape of modern drug discovery is perpetually driven by the pursuit of novel molecular entities that exhibit high efficacy and selectivity towards biological targets. Within this context, heterocyclic compounds, particularly those containing the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold, have garnered significant attention from the medicinal chemistry community. These structures are recognized as "privileged scaffolds" due to their ability to interact with a wide range of biological targets, often serving as bioisosteres for purines and indoles. This guide provides a comprehensive technical overview of a specific derivative, 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone , a molecule poised for exploration in various therapeutic areas. While experimental data for this specific compound is not extensively available in public literature, this guide leverages established chemical principles and advanced computational modeling to present its anticipated physical and chemical properties, a plausible synthetic route, and its potential applications, thereby providing a valuable resource for researchers, scientists, and drug development professionals.

Molecular Structure and Identification

1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone is a diacetylated derivative of 5-methyl-7-azaindole. The acetylation occurs at the nitrogen of the pyrrole ring (position 1) and at the electron-rich carbon of the pyrrole ring (position 3).

Diagram 1: Chemical Structure of 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone

Caption: 2D representation of the molecular structure.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanoneChemWhat[1]
CAS Number 1222533-87-0ChemWhat[1]
Molecular Formula C₁₂H₁₂N₂O₂ChemWhat[1]
Molecular Weight 216.24 g/mol Sigma-Aldrich[2]
Canonical SMILES CC1=CN=C2C(=C1)C(=CN2C(=O)C)C(=O)CPubChem[3]
InChIKey ASIYQWHKYITYAO-UHFFFAOYSA-NPubChem[3]

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational methods provide reliable estimations of key physicochemical properties, which are crucial for assessing the drug-likeness and potential pharmacokinetic profile of a compound. The following properties have been predicted using established QSAR models and computational chemistry software.[4][5][6][7][8][9][10][11][12][13][14][15][16]

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueMethod/Software
Melting Point 130-150 °CQSAR Estimation
Boiling Point > 400 °C (decomposes)QSAR Estimation
LogP (o/w) 1.5 - 2.5ALOGPS, ChemAxon
Water Solubility LowALOGPS
pKa (most acidic) ~12-14 (pyrrole N-H of parent)ChemAxon
pKa (most basic) ~4-5 (pyridine N)ChemAxon
Polar Surface Area ~50-60 ŲVarious
H-Bond Donors 0-
H-Bond Acceptors 4 (2x C=O, 2x N)-
Rotatable Bonds 2-

These predicted values suggest that the molecule adheres to Lipinski's Rule of Five, indicating good potential for oral bioavailability. The LogP value falls within the optimal range for drug absorption.

Proposed Synthetic Pathway

The synthesis of 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone can be logically approached from the commercially available starting material, 5-methyl-1H-pyrrolo[2,3-b]pyridine. The proposed synthesis involves a two-step acylation process.

Diagram 2: Proposed Synthesis of 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone

Synthesis_Pathway start 5-Methyl-1H-pyrrolo[2,3-b]pyridine intermediate 1-Acetyl-5-methyl-1H-pyrrolo[2,3-b]pyridine start->intermediate Acetic Anhydride, Base (e.g., Triethylamine), DCM, 0°C to rt product 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone intermediate->product Acetyl Chloride, Lewis Acid (e.g., AlCl₃), DCM or CS₂, 0°C to rt

Caption: Proposed two-step synthesis from 5-methyl-7-azaindole.

Step-by-Step Experimental Protocol:

Step 1: N-Acetylation of 5-Methyl-1H-pyrrolo[2,3-b]pyridine

  • Reaction Setup: To a solution of 5-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen), add triethylamine (1.2 eq).

  • Addition of Acetylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 1-acetyl-5-methyl-1H-pyrrolo[2,3-b]pyridine, can be purified by column chromatography on silica gel.

Step 2: Friedel-Crafts Acylation at C3

  • Reaction Setup: To a suspension of anhydrous aluminum chloride (AlCl₃, 2.2 eq) in anhydrous DCM or carbon disulfide (CS₂) at 0 °C under an inert atmosphere, slowly add a solution of 1-acetyl-5-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in the same solvent.

  • Addition of Acylating Agent: Add acetyl chloride (2.0 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with concentrated HCl. Extract the product with DCM or ethyl acetate.

  • Purification: Wash the combined organic layers with water, saturated aqueous sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The final product, 1,1'-(5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone, can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • N-Acetylation First: The nitrogen of the pyrrole ring is more nucleophilic than the carbon atoms, thus direct acylation of the unprotected 7-azaindole would likely result in a mixture of N- and C-acylated products. Protecting the nitrogen first directs the subsequent acylation to the carbon framework.

  • Friedel-Crafts Conditions: The second step is a classic Friedel-Crafts acylation. A Lewis acid catalyst is required to activate the acetyl chloride and generate the acylium ion electrophile. The electron-rich pyrrole ring then undergoes electrophilic aromatic substitution, with the C3 position being the most reactive site in the N-acetylated intermediate.

Predicted Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and characterization of organic molecules. The following are predicted spectra based on computational models and analysis of similar structures.[17][18][19][20][21][22][23][24]

¹H NMR Spectroscopy

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

ProtonPredicted δ (ppm)MultiplicityIntegrationAssignment
H-28.0 - 8.2s1HPyrrole C2-H
H-47.8 - 8.0d1HPyridine C4-H
H-67.0 - 7.2d1HPyridine C6-H
N-COCH₃2.6 - 2.8s3HN-acetyl CH₃
C-COCH₃2.5 - 2.7s3HC3-acetyl CH₃
C5-CH₃2.4 - 2.6s3HC5-methyl
¹³C NMR Spectroscopy

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

CarbonPredicted δ (ppm)Assignment
N-C =O168 - 172N-acetyl carbonyl
C3-C =O190 - 195C3-acetyl carbonyl
C7a148 - 152Bridgehead C
C5145 - 149Pyridine C5
C4130 - 134Pyridine C4
C2128 - 132Pyrrole C2
C3a120 - 124Bridgehead C
C6118 - 122Pyridine C6
C3115 - 119Pyrrole C3
N-COC H₃24 - 27N-acetyl methyl
C3-COC H₃28 - 32C3-acetyl methyl
C5-C H₃18 - 22C5-methyl
Mass Spectrometry (MS)

For electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be expected at m/z = 216. Key fragmentation patterns would likely involve the loss of acetyl groups (CH₃CO, 43 Da) and subsequent ring fragmentation.

Reactivity and Potential Applications in Drug Discovery

The diacetylated nature of 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone offers several avenues for further chemical modification. The acetyl groups can be manipulated to introduce a variety of functional groups, making it a versatile intermediate for library synthesis.

The core 7-azaindole scaffold is a well-established pharmacophore, particularly in the development of kinase inhibitors. The nitrogen atom in the pyridine ring and the N-H group of the parent pyrrole ring can form key hydrogen bond interactions with the hinge region of many protein kinases. While the N-H is acetylated in the title compound, this group could be selectively removed or modified. The C3-acetyl group provides a handle for extending the molecule into other binding pockets of a target protein.

Potential Therapeutic Areas for Derivatives:

  • Oncology: As inhibitors of various protein kinases implicated in cancer cell proliferation and survival.[25][26][27][28]

  • Inflammatory Diseases: Targeting kinases involved in inflammatory signaling pathways.

  • Neurodegenerative Diseases: Modulating the activity of kinases associated with neuronal function and pathology.

Conclusion

1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone is a promising, yet underexplored, derivative of the medicinally important 7-azaindole scaffold. This guide has provided a comprehensive overview of its predicted physical and chemical properties, a plausible and detailed synthetic route, and its potential as a versatile building block in drug discovery. The combination of established chemical knowledge and modern computational predictions offers a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this compound and its analogues. The insights provided herein are intended to accelerate research efforts and unlock the therapeutic potential of this privileged heterocyclic system.

References

  • Oncodesign Services. (n.d.). Computational Chemistry | Drug Discovery. Retrieved January 16, 2026, from [Link]

  • ChemAxon. (n.d.). Computational tools for drug discovery. Retrieved January 16, 2026, from [Link]

  • Cambridge MedChem Consulting. (2022, December 8). Computation Chemistry Tools. Retrieved January 16, 2026, from [Link]

  • Eurofins Discovery. (n.d.). Advance Your Drug Discovery with Our Comprehensive Computational Chemistry Services. Retrieved January 16, 2026, from [Link]

  • Baskin, K. E., et al. (2021). Contemporary Computational Applications and Tools in Drug Discovery. Journal of Medicinal Chemistry, 64(19), 14258-14292. [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved January 16, 2026, from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 16, 2026, from [Link]

  • NMRium. (n.d.). Predict - NMRium demo. Retrieved January 16, 2026, from [Link]

  • PROSPRE. (n.d.). 1H NMR Predictor. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2020, June 27). Is there any software for Predicting MS Spectra of Organic Compounds? Retrieved January 16, 2026, from [Link]

  • Aalto Research Portal. (n.d.). Machine learning for spectroscopic properties of organic molecules. Retrieved January 16, 2026, from [Link]

  • Jensen, J. H., & Kromann, J. C. (2013). The Molecule Calculator: A Web Application for Fast Quantum Mechanics-Based Estimation of Molecular Properties. Journal of Chemical Education, 90(8), 1093-1096. [Link]

  • ChemDoodle. (n.d.). Demos > Calculate Molecule Properties. Retrieved January 16, 2026, from [Link]

  • ACS Omega. (2024, May 20). Introducing SpectraFit: An Open-Source Tool for Interactive Spectral Analysis. [Link]

  • Cambridge MedChem Consulting. (2019, December 15). Calculating Physiochemical Properties. Retrieved January 16, 2026, from [Link]

  • Moroccan Journal of Chemistry. (2022). 3D-QSAR modeling, Molecular Docking and drug-like properties investigations of novel heterocyclic compounds derived from. [Link]

  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025, August 6). Development of QSAR Models for Predicting Anticancer Activity of Heterocycles. [Link]

  • MolView. (n.d.). Retrieved January 16, 2026, from [Link]

  • ChemWhat. (n.d.). 1,1′-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl) diethanone CAS#: 1222533-87-0. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2025, August 5). An Improved Structure−Property Model for Predicting Melting-Point Temperatures. Retrieved January 16, 2026, from [Link]

  • Chemistry Stack Exchange. (2016, December 20). Modern open-source tools for simulation of NMR spectra. Retrieved January 16, 2026, from [Link]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chemistry International Journal, 9(1), 555752. [Link]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. IDEAS/RePEc. [Link]

  • ChemBK. (2024, April 9). Ethanone, 1,1'-(5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)bis-. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2019, December 4). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Retrieved January 16, 2026, from [Link]

  • MDPI. (n.d.). 1,1'-(3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)diethanone as a Building Block in Heterocyclic Synthesis. Novel Synthesis of Some Pyrazole and Pyrimidine Derivatives. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2015, March). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2025, August 6). Using QSAR model for studying heterocycles activity. Retrieved January 16, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). 2D-QSAR, 3D-QSAR, molecular docking and ADMET prediction studies of some novel 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives as anti-influenza A virus. Retrieved January 16, 2026, from [Link]

  • TheraIndx. (n.d.). Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. Retrieved January 16, 2026, from [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • PubChem. (n.d.). 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. Retrieved January 16, 2026, from [Link]

  • Elsevier. (n.d.). Quick Reference Guide - Reaxys. Retrieved January 16, 2026, from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone, a heterocyclic molecule with potential applications in medicinal chemistry and materials science.[1] This document serves as a centralized resource for its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and interpretation guidelines. While direct experimental spectra for this specific molecule are not widely available in the public domain, this guide synthesizes predicted data, comparative data from structurally related compounds, and established spectroscopic principles to offer a robust analytical framework for researchers.

Chemical Structure and Properties

  • IUPAC Name: 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone

  • Molecular Formula: C₁₂H₁₂N₂O₂

  • Molecular Weight: 216.24 g/mol

  • CAS Number: 1222533-87-0

The structure features a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core, which is a prominent scaffold in medicinal chemistry.[1] The molecule is further functionalized with a methyl group at the 5-position of the pyridine ring and two acetyl groups, one at the nitrogen of the pyrrole ring (N-acetyl) and another at the 3-position of the pyrrole ring (C-acetyl).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone, both ¹H and ¹³C NMR will provide critical information about the arrangement of atoms.

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR spectrum of 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone in a suitable deuterated solvent such as CDCl₃ is expected to show distinct signals for the aromatic protons, the methyl protons, and the acetyl protons.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityAssignment
~8.3 - 8.5DoubletAromatic Proton (H-6)
~7.8 - 8.0SingletAromatic Proton (H-2)
~7.0 - 7.2DoubletAromatic Proton (H-4)
~2.7SingletN-Acetyl Protons
~2.6SingletC-Acetyl Protons
~2.4SingletMethyl Protons (C-5)
  • Interpretation: The downfield chemical shifts of the aromatic protons are characteristic of the electron-withdrawing nature of the pyridine ring and the acetyl groups. The singlet nature of the methyl and acetyl protons is due to the absence of adjacent protons. The exact chemical shifts may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectroscopic Data

The predicted ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~195Carbonyl Carbon (C-acetyl)
~170Carbonyl Carbon (N-acetyl)
~150Quaternary Carbon (C-7a)
~145Aromatic Carbon (C-6)
~130Aromatic Carbon (C-2)
~128Quaternary Carbon (C-5)
~120Quaternary Carbon (C-3a)
~118Aromatic Carbon (C-4)
~115Quaternary Carbon (C-3)
~26Methyl Carbon (N-acetyl)
~25Methyl Carbon (C-acetyl)
~18Methyl Carbon (C-5)
  • Interpretation: The two carbonyl carbons of the acetyl groups are expected to appear at the most downfield chemical shifts. The chemical shifts of the aromatic carbons are influenced by the nitrogen atoms in the heterocyclic system and the substituents.

Experimental Protocol for NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality NMR spectra for a solid organic compound like 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone.

Materials:

  • 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[2][3]

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)[4]

  • NMR tube (5 mm diameter)[3]

  • Internal standard (e.g., Tetramethylsilane - TMS)[4]

  • Glass Pasteur pipette and filter plug (glass wool)

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh the required amount of the compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3]

    • Add a small amount of TMS as an internal standard for chemical shift referencing.

    • Ensure complete dissolution by gentle vortexing. If solid particles remain, filter the solution through a Pasteur pipette with a glass wool plug directly into the NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune the probe for the desired nucleus (¹H or ¹³C).

    • Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, spectral width, relaxation delay).[3]

Workflow for NMR Sample Preparation and Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve add_tms Add TMS dissolve->add_tms filter Filter into NMR Tube add_tms->filter insert Insert Sample filter->insert lock Lock insert->lock shim Shim lock->shim tune Tune shim->tune acquire Acquire Spectrum tune->acquire

Caption: Workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Key FT-IR Absorption Bands

The IR spectrum of 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone is expected to show characteristic absorption bands for the carbonyl groups, C-N bonds, C-H bonds, and the aromatic rings.

Table 3: Predicted Key FT-IR Absorption Bands

Wavenumber (cm⁻¹)Description of Vibration
~1710C=O stretching (N-acetyl)
~1680C=O stretching (C-acetyl)
~1600, ~1470C=C stretching (aromatic rings)
~1370C-N stretching
~2950-3100C-H stretching (aromatic and methyl)
  • Interpretation: The two distinct carbonyl stretching frequencies are due to the different electronic environments of the N-acetyl and C-acetyl groups. The N-acetyl carbonyl is expected at a higher wavenumber. The aromatic C=C stretching bands confirm the presence of the heterocyclic ring system.

Experimental Protocol for IR Data Acquisition (Thin Solid Film Method)

This protocol describes a common and straightforward method for obtaining the IR spectrum of a solid sample.[5]

Materials:

  • 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone (~1-2 mg)

  • Volatile solvent (e.g., methylene chloride or acetone)[5]

  • Salt plates (e.g., KBr or NaCl)[5]

  • FT-IR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the solid sample in a few drops of a volatile solvent.[5]

    • Place a drop of the resulting solution onto a clean, dry salt plate.[5]

    • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[5]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire the background spectrum (of the empty spectrometer).

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow for IR Spectroscopy (Thin Film Method)

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition dissolve Dissolve Solid in Volatile Solvent deposit Deposit Solution on Salt Plate dissolve->deposit evaporate Evaporate Solvent deposit->evaporate place_plate Place Plate in Spectrometer evaporate->place_plate run_bkg Run Background place_plate->run_bkg run_sample Run Sample run_bkg->run_sample

Caption: Workflow for IR spectroscopy using the thin film method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and structure.

Predicted Mass Spectrometry Fragmentation

Electron Ionization (EI) is a common technique for mass spectrometry of small organic molecules.[6] The fragmentation of 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone is expected to proceed through characteristic losses of the acetyl groups.

  • Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z = 216, corresponding to the molecular weight of the compound.

  • Major Fragmentation Pathways:

    • Loss of a ketene (CH₂=C=O) from the N-acetyl group: This would result in a fragment ion at m/z = 174. This is a common fragmentation pathway for N-acetylated compounds.

    • Loss of an acetyl radical (•COCH₃) from the C-acetyl group: This would lead to a fragment ion at m/z = 173. The stability of the resulting acylium ion would make this a favorable fragmentation.[7]

    • Loss of a methyl radical (•CH₃) from an acetyl group: This would produce a fragment ion at m/z = 201.

Table 4: Predicted Major Mass Spectrometry Fragments

Mass-to-Charge Ratio (m/z)Proposed Fragment
216[M]⁺˙
201[M - CH₃]⁺
174[M - CH₂CO]⁺˙
173[M - COCH₃]⁺
Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS with EI)

For a volatile solid, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is a suitable method.[8]

Materials:

  • 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone

  • Volatile solvent (e.g., methanol, dichloromethane)

  • GC-MS instrument

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the compound in a volatile solvent.

  • Data Acquisition:

    • Inject a small volume of the solution into the GC. The GC will separate the compound from any impurities.

    • The separated compound will then enter the ion source of the mass spectrometer.

    • In the EI source, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation.[6]

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio.

    • The detector records the abundance of each ion, generating a mass spectrum.

Workflow for GC-MS Analysis

MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis dissolve Dissolve Sample in Volatile Solvent inject Inject into GC dissolve->inject separate Separation in GC inject->separate ionize Ionization (EI) separate->ionize analyze Mass Analysis ionize->analyze detect Detection analyze->detect

Caption: Workflow for GC-MS analysis.

Conclusion

This technical guide provides a comprehensive spectroscopic profile of 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone based on predicted data and established analytical methodologies. The detailed protocols for NMR, IR, and MS are designed to be self-validating and provide a solid foundation for the experimental characterization of this and structurally related compounds. By understanding the expected spectroscopic signatures, researchers can more efficiently and accurately confirm the synthesis and purity of this important heterocyclic compound.

References

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Wikipedia. (2024). Infrared spectroscopy. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, December 3). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

  • University of Cambridge Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.
  • Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • BenchChem. (2025). Spectroscopic Profile of N-Acetylpyrrole: A Technical Guide.
  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ, 9(1), 555752.
  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(36), 22165-22176.
  • Wikipedia. (2024). Mass spectrometry. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Kanchithala, D., et al. (2012). 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2123.
  • Supporting Information 1H-Pyrrolo[3,2-b]pyridine GluN2B-selective NMDA antagonists. (2018). DOI: 10.1021/acsmedchemlett.8b00311.
  • ur Rashid, M., et al. (2017). Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine derivatives. Journal of the Serbian Chemical Society, 82(9), 947-957.
  • El-Sayed, M. A., et al. (2021). 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-{[6-(trifluoromethyl)
  • Gellis, A., et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1035-1040.
  • Clark, J. (2023).
  • Bakulev, V. A., et al. (2014). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)eth-1-yl-1-ylidene)alkanamides with malononitrile dimer. Beilstein Journal of Organic Chemistry, 10, 2194-2200.
  • Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • Li, Y., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
  • Edvardsen, K. R., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(18), 3328.
  • Jacinto, M. P., & Pichlin, P. (n.d.). S1 Supporting Information: Synthesis of 5-Methylene-2-Pyrrolones.
  • Elkamhawy, A., et al. (2021). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. European Journal of Medicinal Chemistry, 213, 113175.

Sources

An In-depth Technical Guide to 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl) diethanone (CAS Number 1222533-87-0) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Kinase Inhibition

The compound identified by CAS number 1222533-87-0 is 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl) diethanone. This molecule belongs to the 1H-pyrrolo[2,3-b]pyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is recognized as a "privileged scaffold" due to its ability to bind to a variety of biological targets, most notably protein kinases.

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a versatile template for the design of potent and selective kinase inhibitors, with several compounds based on this core progressing into clinical trials and approved drugs.[1][2][3][4][5] This guide will provide a comprehensive overview of the known properties of 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl) diethanone, its potential biological significance within the context of kinase inhibition, and a list of commercial suppliers.

Physicochemical Properties

While specific, experimentally determined data for 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl) diethanone is not extensively available in public literature, its fundamental properties can be derived from its chemical structure.

PropertyValueSource
CAS Number 1222533-87-0[6][7]
Chemical Name 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl) diethanone[6][7]
Molecular Formula C₁₂H₁₂N₂O₂[6][7]
Molecular Weight 216.24 g/mol [6][7]
Appearance Solid (predicted)Inferred from related compounds
Solubility Predicted to be soluble in organic solvents like DMSO and methanolInferred from related compounds
Storage Store at room temperature[8]

Commercial Suppliers

For researchers interested in acquiring 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl) diethanone for research and development purposes, the following suppliers have been identified:

  • GL Biochem (Shanghai) Ltd.

  • Otto Chemie Pvt Ltd

  • ChemWhat

  • GLR Innovations

  • abcr GmbH

  • Sigma-Aldrich

It is important to note that this compound is intended for laboratory research use only.[8]

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Potent Kinase Inhibitor Core

The true significance of 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl) diethanone lies in its core 1H-pyrrolo[2,3-b]pyridine structure. This scaffold has been extensively explored in the development of inhibitors for a range of kinases, including:

  • Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1): This kinase is involved in cell survival and proliferation, and its inhibitors are being investigated for cancer therapy.[2]

  • Checkpoint Kinase 1 (CHK1): CHK1 is a key regulator of the DNA damage response. Inhibitors of CHK1 can sensitize cancer cells to the effects of chemotherapy and radiation.[3]

  • Salt-Inducible Kinase 2 (SIK2): SIK2 has been implicated in various cancers, and its inhibition is a promising therapeutic strategy.[4][5]

The diethanone substitution at the 1 and 3 positions of the pyrrolo[2,3-b]pyridine ring in the target compound is a unique feature. While the specific impact of these substitutions on kinase inhibitory activity is not documented, they would significantly alter the electronic and steric properties of the molecule compared to other derivatives. The acetyl groups could potentially form hydrogen bonds with amino acid residues in the ATP-binding pocket of a target kinase, thereby influencing its binding affinity and selectivity.

Illustrative Signaling Pathway: The Role of Kinases in Cancer

The following diagram illustrates a simplified signaling pathway often dysregulated in cancer, highlighting the central role of protein kinases. Compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold are designed to inhibit these kinases, thereby disrupting the downstream signaling events that promote cancer cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS PI3K PI3K Kinase Receptor->PI3K RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT Kinase PI3K->AKT mTOR mTOR Kinase AKT->mTOR mTOR->Transcription GrowthFactor Growth Factor GrowthFactor->Receptor Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->RAF Inhibitor->PI3K

Caption: Simplified kinase signaling pathway in cancer and the inhibitory action of 1H-pyrrolo[2,3-b]pyridine derivatives.

Experimental Protocols: A General Framework for Kinase Inhibitor Profiling

While a specific, validated protocol for 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl) diethanone is not available, a general approach for evaluating its potential as a kinase inhibitor is presented below. This protocol is based on standard industry practices for in vitro kinase assays.

In Vitro Kinase Inhibition Assay (Luminescent-Based)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a panel of protein kinases.

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of remaining ATP is inversely correlated with kinase activity. A decrease in kinase activity in the presence of the test compound indicates inhibition.

Materials:

  • Test Compound: 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl) diethanone (dissolved in 100% DMSO)

  • Recombinant human kinases (e.g., SGK-1, CHK1, SIK2)

  • Substrate for each kinase

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM.

    • Further dilute the compound in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells (typically ≤ 1%).

  • Assay Setup:

    • Add the kinase, substrate, and assay buffer to the wells of the 384-well plate.

    • Add the diluted test compound to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no kinase).

    • Initiate the kinase reaction by adding ATP.

  • Incubation:

    • Incubate the plate at the optimal temperature for the specific kinase (usually 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Kinase Assay cluster_detection Detection & Analysis A Serial Dilution of Test Compound in DMSO B Dilution in Assay Buffer A->B C Add Kinase, Substrate, and Compound to Plate B->C D Initiate with ATP C->D E Incubate D->E F Add Luminescent Reagent E->F G Measure Luminescence F->G H Calculate % Inhibition and IC50 G->H

Caption: Workflow for in vitro kinase inhibition assay.

Safety and Handling

Conclusion and Future Directions

1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl) diethanone is a derivative of the medicinally important 1H-pyrrolo[2,3-b]pyridine scaffold. While specific biological data for this compound is limited in the public domain, its core structure strongly suggests potential as a kinase inhibitor. The diethanone substitutions present a unique chemical feature that warrants further investigation to understand their influence on target binding and selectivity.

For researchers in the field of drug discovery, this compound represents an interesting starting point for structure-activity relationship (SAR) studies aimed at developing novel kinase inhibitors. The general experimental framework provided in this guide can be adapted to profile its activity against a panel of kinases implicated in diseases of interest. Further characterization of its physicochemical properties and biological activity will be crucial in unlocking its full potential as a research tool or a lead compound for therapeutic development.

References

Sources

Navigating the Synthetic Potential of 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone: A Guide to the Reactivity of its Diacetyl Groups

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The specific derivative, 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone, presents a unique synthetic platform due to the presence of two distinct acetyl groups at the N-1 and C-3 positions.[3][4] This guide provides an in-depth analysis of the differential reactivity of these two carbonyl centers. By dissecting the electronic and steric environment of the molecule, we will explore selective transformations, offering researchers a predictive framework for leveraging this compound in the synthesis of novel chemical entities. This document serves as a technical resource, grounded in the principles of heterocyclic chemistry, to unlock the full synthetic potential of this versatile building block.

The 7-Azaindole Core: A Foundation for Drug Discovery

The 7-azaindole ring system, a bioisostere of indole and purine, is of considerable interest in drug discovery for its ability to form key hydrogen bonding interactions with biological targets, particularly kinases.[2] Its unique structure, combining an electron-rich pyrrole ring with an electron-deficient pyridine ring, imparts distinct chemical properties that medicinal chemists exploit to modulate potency and physicochemical characteristics.[5] The title compound, 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone, is functionalized with two acetyl groups, creating a molecule ripe for diverse chemical modifications. Understanding the nuanced reactivity of each acetyl group is paramount for its strategic application in synthetic campaigns.

Structural and Reactivity Profile

The key to unlocking the synthetic utility of this molecule lies in recognizing the profound difference between the two acetyl groups. The N-1 acetyl group is part of an amide-like linkage, while the C-3 acetyl group behaves as a classic aryl ketone attached to an electron-rich heterocycle.

Caption: Differential reactivity of the N1 and C3 acetyl groups.

  • C3-Acetyl Group: This group is attached to the electron-rich pyrrole portion of the 7-azaindole nucleus. Its carbonyl carbon is highly electrophilic and represents the primary site for nucleophilic attack and condensation reactions. The adjacent methyl protons are acidic and can be removed to form an enolate, enabling a range of alpha-functionalization reactions.

  • N1-Acetyl Group: This group functions as an N-acyl substituent on the pyrrole nitrogen. The lone pair of the nitrogen atom is delocalized into both the pyrrole ring and the acetyl carbonyl, significantly reducing the electrophilicity of the carbonyl carbon. Its reactivity is dominated by its role as a protecting group that can be removed via hydrolysis. It also serves to withdraw electron density from the pyrrole ring, deactivating it towards electrophilic substitution.

  • C5-Methyl Group: This electron-donating group subtly increases the electron density of the bicyclic system, which can slightly influence the reactivity at other positions.

Synthetic Transformations of the C3-Acetyl Group

The C3-acetyl group's ketone-like character makes it the more versatile handle for synthetic elaboration. Standard ketone chemistry can be applied, often with high selectivity over the N1-acetyl group.

Nucleophilic Addition to the Carbonyl

The electrophilic carbonyl carbon at C3 is susceptible to attack by a wide range of nucleophiles.

  • Reduction to Alcohols: Treatment with mild reducing agents like sodium borohydride (NaBH₄) will selectively reduce the C3-acetyl group to a secondary alcohol, leaving the N1-acetyl group intact.

  • Grignard and Organolithium Reactions: Addition of organometallic reagents allows for the introduction of diverse alkyl, aryl, or vinyl substituents, leading to tertiary alcohols.

Table 1: Representative Nucleophilic Addition Reactions at C3

Reagent ClassSpecific Reagent(s)Expected ProductCausality/Insight
Hydride ReductantsNaBH₄, LiAlH₄Secondary AlcoholThe C3-carbonyl is a standard ketone, readily reduced. NaBH₄ offers excellent chemoselectivity over the N1-amide.
OrganometallicsPhMgBr, MeLiTertiary AlcoholClassic C-C bond formation. The high reactivity of these reagents targets the most electrophilic carbonyl (C3).
CyanideTMSCN, KCNCyanohydrinProvides a route to α-hydroxy acids or α-hydroxy ketones after subsequent hydrolysis or reaction.
Condensation Reactions

The C3-acetyl group can participate in various condensation reactions to build molecular complexity. These reactions typically proceed via an enolate intermediate or direct nucleophilic attack at the carbonyl.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base (e.g., piperidine, ammonium acetate) yields α,β-unsaturated products.

  • Claisen-Schmidt Condensation: Base-catalyzed reaction with aldehydes (aromatic or aliphatic) to form chalcone-like α,β-unsaturated ketones. These products are valuable Michael acceptors for further functionalization.

G start C3-Acetyl Starting Material intermediate Enolate Formation / Nucleophilic Attack start->intermediate 1. Add Reagents reagent Active Methylene Compound (e.g., Malononitrile) + Base (e.g., Piperidine) reagent->intermediate product α,β-Unsaturated Product (Knoevenagel Adduct) intermediate->product 2. Dehydration

Caption: Workflow for a Knoevenagel condensation at the C3 position.

Protocol 1: Representative Knoevenagel Condensation at the C3-Position

This protocol is adapted from established procedures for condensation reactions on heterocyclic ketones.[6][7]

  • Setup: To a solution of 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone (1.0 eq) in ethanol (0.2 M) is added malononitrile (1.1 eq).

  • Catalyst Addition: A catalytic amount of piperidine (0.1 eq) is added to the mixture.

  • Reaction: The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC). The causality for heating is to overcome the activation energy for both the initial nucleophilic addition and the subsequent dehydration step to form the stable conjugated product.

  • Workup: Upon completion, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified.

  • Purification: The crude product is purified by column chromatography on silica gel or recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to yield the desired α,β-unsaturated nitrile.

The N1-Acetyl Group: A Removable Modulator

The primary utility of the N1-acetyl group is as a protecting group for the pyrrole nitrogen. Its presence prevents N-alkylation or other reactions at this site and withdraws electron density, which can be useful in directing other reactions.

Deacetylation (Deprotection)

The amide-like N1-acetyl bond can be cleaved under standard hydrolysis conditions to reveal the parent N-H of the 7-azaindole.

  • Basic Hydrolysis: Treatment with a base such as sodium hydroxide or potassium carbonate in a protic solvent (e.g., methanol, water) will cleave the acetyl group. This is often a clean and efficient method.

  • Acidic Hydrolysis: Strong acids can also effect deprotection, though care must be taken as the 7-azaindole core itself has a basic nitrogen in the pyridine ring that will be protonated.[8]

Protocol 2: Selective N1-Deacetylation

This protocol is based on standard procedures for the N-deacetylation of acetylated indoles and azaindoles.[9]

  • Setup: The starting diacetyl compound (1.0 eq) is dissolved in methanol (0.1 M).

  • Reagent Addition: An aqueous solution of sodium hydroxide (2.0 M, 3.0 eq) is added dropwise at room temperature. The use of a stoichiometric excess of base ensures complete saponification of the N-acetyl amide bond.

  • Reaction: The mixture is stirred at room temperature or gently heated (e.g., 50 °C) and monitored by TLC until the starting material is consumed.

  • Workup: The methanol is removed under reduced pressure. The aqueous residue is neutralized with a mild acid (e.g., 1 M HCl or ammonium chloride solution) to a pH of ~7.

  • Extraction: The aqueous layer is extracted three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude 3-acetyl-5-methyl-1H-pyrrolo[2,3-b]pyridine can be purified by column chromatography if necessary.

Conclusion: A Platform for Library Synthesis

1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone is a highly valuable building block for chemical synthesis and drug discovery. The pronounced difference in the electronic nature of its two acetyl groups provides a clear and reliable strategy for selective functionalization. The C3-acetyl group serves as a versatile handle for introducing molecular diversity through a host of carbonyl-centric reactions, while the N1-acetyl group acts as a stable, yet readily removable, protecting group. By understanding and exploiting this reactivity dichotomy, researchers can efficiently generate libraries of novel 7-azaindole derivatives for biological screening, accelerating the discovery of new therapeutic agents.

References

  • Laha, J. K., et al. (2021). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications. Available at: [Link]

  • Sindhu, J., et al. (2023). Biological activity and material applications of 7-azaindole derivatives. ResearchGate. Available at: [Link]

  • Das, P., et al. (2023). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. ResearchGate. Available at: [Link]

  • Andrade, B., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Available at: [Link]

  • Leboho, T. C., et al. (2014). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Semantic Scholar. Available at: [Link]

  • Yang, Y., et al. (2021). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. RSC Publishing. Available at: [Link]

  • Cohen, D. T., et al. (2016). Azaindole Synthesis Through Dual Activation Catalysis with N-Heterocyclic Carbenes. NIH National Library of Medicine. Available at: [Link]

  • Wang, C., et al. (2022). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. MDPI. Available at: [Link]

  • Wang, C., et al. (2022). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. NIH National Library of Medicine. Available at: [Link]

  • Serrano, A., et al. (2006). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. Available at: [Link]

  • ChemWhat. (n.d.). 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl) diethanone CAS#: 1222533-87-0. ChemWhat. Available at: [Link]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. ResearchGate. Available at: [Link]

  • Al-Salahi, R., et al. (2020). Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. MDPI. Available at: [Link]

  • Quiroga, J. (2014). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • Zhang, W., et al. (2024). Nucleophilic addition promoted ring rearrangement-aromatization in aza-/thio-sesquiterpenoid biosynthesis. NIH National Library of Medicine. Available at: [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. NIH National Library of Medicine. Available at: [Link]

  • ResearchGate. (2019). Aza-DA reaction of 1,3-diazadienes with 3-vinylindoles. ResearchGate. Available at: [Link]

  • Nielsen, M. K., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. NIH National Library of Medicine. Available at: [Link]

  • Guillonneau, C., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]

  • Kálai, T., et al. (2023). 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]. MDPI. Available at: [Link]

  • Romanelli, G. P., et al. (2016). Solvent-Free Condensation Reactions To Synthesize Five- Membered Heterocycles Containing the Sulfamide Fragment. CONICET Digital. Available at: [Link]

  • Bîcu, E., et al. (2013). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. NIH National Library of Medicine. Available at: [Link]

  • Çetin, M., et al. (2023). Base-Mediated Rearrangement of α-Dithioacetyl Propargylamines via Expansion of Dithioacetyl Ring: Synthesis of Medium-Sized S,S-Heterocycles. ACS Publications. Available at: [Link]

  • Michigan State University. (n.d.). Preparation and Reactions of Heterocyclic Compounds II. Michigan State University - Department of Chemistry. Available at: [Link]

  • Geronikaki, A., et al. (2008). Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. PubMed. Available at: [Link]

  • Professor Dave Explains. (2021, March 1). Heterocycles Part 1: Furan, Thiophene, and Pyrrole. YouTube. Available at: [Link]

  • Jia, K., et al. (2023). Electrochemical Vicinal C–H Difunctionalization of Saturated Azaheterocycles. NIH National Library of Medicine. Available at: [Link]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. EconPapers. Available at: [Link]

  • Wang, Z., et al. (2022). Regiodivergent Intramolecular Nucleophilic Addition of Ketimines for the Diverse Synthesis of Azacycles. ResearchGate. Available at: [Link]

  • Jin, T., et al. (2005). Condensation Reactions between Aldehydes and 5,5-Dimethyl-1,3-cyclohexanedione in Water without Catalyst. ResearchGate. Available at: [Link]

  • ResearchGate. (2002). Reaction of 5-(2-furyl)-1-methyl-1H- and 1-methyl-5-(2-thienyl)-1H-imidazoles with electrophilic reagents. ResearchGate. Available at: [Link]

  • Kukharev, B. F., et al. (2024). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. MDPI. Available at: [Link]

  • Khaligh, N. G. (2012). Condensation of Aromatic Aldehydes with 5,5-Dimethyl-1,3-cyclohexanedione Without Catalyst. ResearchGate. Available at: [Link]

  • Riyadh, S. M., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. NIH National Library of Medicine. Available at: [Link]

  • ResearchGate. (2012). (PDF) Synthesis and evaluation of bioactivity of 6-imidazo[2,1-b][10][11]thiazine derivatives. ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to Determining the Solubility of 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy.[1][2] This guide provides a comprehensive framework for characterizing the solubility of the novel heterocyclic compound, 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone. While specific experimental data for this compound is not publicly available, this document will serve as a technical manual for researchers, scientists, and drug development professionals, outlining the theoretical principles, predictive methodologies, and detailed experimental protocols necessary to determine its solubility in a range of common organic solvents. The methodologies described herein are designed to be self-validating and are grounded in established principles of physical chemistry and pharmaceutical science.

Introduction: The Critical Role of Solubility in Drug Development

In the pharmaceutical industry, the journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges. One of the most fundamental hurdles is ensuring that the compound can be effectively delivered to its site of action in the body.[3] A key determinant of this is the compound's solubility, which is defined as the maximum concentration of a substance that can be dissolved in a solvent to form a stable solution at a given temperature and pressure.[4] Poor solubility can lead to low bioavailability, making it difficult to achieve therapeutic concentrations in the bloodstream.[3]

The compound of interest, 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone , with the molecular formula C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol , is a heterocyclic structure.[5][6][7][8] Heterocyclic compounds form the backbone of a vast number of pharmaceuticals due to their diverse chemical reactivity and ability to interact with biological targets. Understanding the solubility of this specific molecule is a prerequisite for its further development. This guide will provide the necessary theoretical and practical framework to achieve this.

Physicochemical Properties of 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone

While extensive experimental data is not available, we can infer some properties from its structure.

PropertyValue/InformationSource
Molecular Formula C₁₂H₁₂N₂O₂[5][6]
Molecular Weight 216.24 g/mol [6][7]
CAS Number 1222533-87-0[5][6][7]
Structure A pyrrolopyridine core with two ethanone (acetyl) groups.Inferred
Predicted Polarity The presence of nitrogen and oxygen atoms suggests the molecule will have some degree of polarity. The pyrrolopyridine core is aromatic and relatively nonpolar, while the two acetyl groups introduce polar carbonyl functionalities. This suggests a molecule with mixed polarity.Inferred

The Principle of "Like Dissolves Like": A Guiding Precept

The adage "like dissolves like" is a fundamental principle in predicting solubility.[1][9] It suggests that a solute will dissolve best in a solvent that has a similar polarity.[9] Polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[9] For 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone, its mixed polarity suggests that it may exhibit solubility in a range of solvents, from moderately polar to some nonpolar solvents.

Common Organic Solvents in Pharmaceutical Development

The choice of solvents for solubility screening is critical and should cover a range of polarities and functionalities. Common organic solvents used in the pharmaceutical industry include alcohols, ketones, esters, and chlorinated solvents.[10][11][12]

Solvent ClassExamplesPolarity
Protic Polar Ethanol, Isopropanol, MethanolHigh
Aprotic Polar Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High
Nonpolar Toluene, Hexane, Diethyl etherLow
Chlorinated Dichloromethane (DCM), ChloroformModerate

Theoretical Solubility Prediction: An In Silico Approach

Before embarking on extensive experimental work, computational methods can provide valuable initial estimates of solubility.[1][13][14] These methods, often based on machine learning algorithms and quantitative structure-property relationships (QSPR), can help prioritize which solvents to screen experimentally.[14][15]

Predictive Modeling Workflow

G cluster_input Input Data cluster_prediction Prediction Engine cluster_output Output SMILES SMILES String of Compound ML_Model Machine Learning Model (e.g., fastsolv) SMILES->ML_Model Solvents List of Common Organic Solvents Solvents->ML_Model Predicted_Solubility Predicted Solubility Data (e.g., in mg/mL or logS) ML_Model->Predicted_Solubility

Caption: Workflow for in silico solubility prediction.

Experimental Solubility Determination: A Step-by-Step Guide

Experimental determination of solubility is essential for obtaining accurate and reliable data.[1] Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic solubility.[3][16]

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: Measures the concentration of a compound at which it precipitates from a solution when added from a concentrated stock (typically in DMSO).[3][16] It is a high-throughput method often used in early discovery to rank compounds.[3][16]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a solvent.[3][4] It is a more time- and resource-intensive measurement but provides the definitive solubility value.[3][4]

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result Compound Weigh Compound Mixing Add Solvent to Compound Compound->Mixing Solvent Prepare Solvents Solvent->Mixing Equilibration Equilibrate (e.g., shake/stir) Mixing->Equilibration Separation Separate Solid from Supernatant (e.g., centrifuge/filter) Equilibration->Separation Quantification Quantify Concentration in Supernatant (e.g., HPLC-UV) Separation->Quantification Solubility_Value Determine Solubility (mg/mL) Quantification->Solubility_Value

Caption: General workflow for experimental solubility determination.

Protocol for Thermodynamic Solubility Determination

This protocol outlines the "shake-flask" method, a gold standard for determining thermodynamic solubility.

Materials:

  • 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone (solid)

  • Selected organic solvents (e.g., ethanol, acetone, toluene, DMSO)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation: Accurately weigh an excess amount of the solid compound into several vials.

  • Solvent Addition: Add a known volume of each selected solvent to the respective vials. Ensure there is undissolved solid remaining.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

  • Calculation: The determined concentration is the thermodynamic solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and concise table.

SolventPolarity IndexPredicted Solubility (mg/mL)Experimental Solubility (mg/mL) at 25°C
Hexane0.1LowTo be determined
Toluene2.4Low-MediumTo be determined
Dichloromethane3.1MediumTo be determined
Diethyl Ether2.8MediumTo be determined
Acetone5.1Medium-HighTo be determined
Ethanol4.3HighTo be determined
Methanol5.1HighTo be determined
Dimethyl Sulfoxide (DMSO)7.2HighTo be determined

Interpretation: The experimental results should be compared with the initial predictions based on the "like dissolves like" principle and computational models. Any discrepancies should be investigated, as they may reveal specific solute-solvent interactions.

Conclusion and Future Directions

This guide has provided a comprehensive roadmap for determining the solubility of 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone in common organic solvents. By combining theoretical predictions with rigorous experimental validation, researchers can obtain a clear understanding of this critical physicochemical property. This knowledge is indispensable for guiding formulation development, preclinical studies, and ultimately, for unlocking the therapeutic potential of this novel compound. The principles and protocols outlined here are broadly applicable to the characterization of other new chemical entities in the drug discovery pipeline.

References

  • Rowan Scientific. Predicting Solubility. Available from: [Link]

  • Oakwood Labs. What Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry?. Available from: [Link]

  • Dobbins, B. et al. Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available from: [Link]

  • Ghaemi, Z. et al. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. 2023;15(1):93. Available from: [Link]

  • Chemistry For Everyone. How To Predict Solubility Of Organic Compounds?. YouTube. 2025 Feb 12. Available from: [Link]

  • Nguyen, B. et al. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. 2020;11(1):5753. Available from: [Link]

  • Slideshare. Solvents used in pharmacy. Available from: [Link]

  • JoVE. Solubility - Concept. 2020 Mar 26. Available from: [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. 2013 Feb 15. Available from: [Link]

  • Solubility test for Organic Compounds. 2024 Sep 24. Available from: [Link]

  • Brittain, H.G. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. 2014 Apr 29. Available from: [Link]

  • Purdue University. Solubility. Available from: [Link]

  • Wikipedia. Solubility. Available from: [Link]

  • Aure Chemical. The Application of Solvents in the Pharmaceutical Industry. Available from: [Link]

  • Grodowska, K. & Parczewski, A. Organic solvents in the pharmaceutical industry. Acta Poloniae Pharmaceutica. 2010;67(1):3-12. Available from: [Link]

  • Grodowska, K. & Parczewski, A. (PDF) Organic solvents in the pharmaceutical industry. ResearchGate. 2025 Aug 5. Available from: [Link]

  • Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf. Available from: [Link]

  • Rathore, A.S. & Mhatre, R. ICH Q6B Specifications: An Implementation Guide. ResearchGate. Available from: [Link]

  • University of Toronto. Solubility of Organic Compounds. 2023 Aug 31. Available from: [Link]

  • ECA Academy. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Available from: [Link]

  • European Medicines Agency. Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Available from: [Link]

  • ICH. ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. 2025 Oct 15. Available from: [Link]

  • Slideshare. Developing specifications in ICH Q6B guidelines. Available from: [Link]

  • ChemWhat. 1,1′-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl) diethanone CAS#: 1222533-87-0. Available from: [Link]

  • Oakwood Chemical. 1, 1'-(5-Methyl-1H-pyrrolo[2, 3-b]pyridine-1, 3-diyl)diethanone, 1 gram. Available from: [Link]

  • Al-Zaydi, K.M. et al. 1,1'-(3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)diethanone as a Building Block in Heterocyclic Synthesis. Novel Synthesis of Some Pyrazole and Pyrimidine Derivatives. Molecules. 2013;18(5):5483-5493. Available from: [Link]

  • ChemBK. Ethanone, 1,1'-(5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)bis-. 2024 Apr 9. Available from: [Link]

  • Ruge, Shanghai. 5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone. Available from: [Link]

  • Ben-Ighil, L. et al. 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}pyridin-2-amine Dihydrochloride Dihydrate. Molbank. 2023;2023(4):M1673. Available from: [Link]

  • Al-Gharabli, S.I. et al. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. 2019;10(11):1548-1554. Available from: [Link]

  • PubChem. 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols: Leveraging 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7-Azaindole Scaffold in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. Its unique structure, featuring a fusion of a pyridine and a pyrrole ring, allows it to mimic the purine core of ATP and form crucial hydrogen bond interactions with the hinge region of the kinase active site. This interaction is a cornerstone for achieving potent and selective kinase inhibition. The strategic functionalization of the 7-azaindole core at various positions has led to the discovery of numerous clinically significant kinase inhibitors targeting a range of kinases implicated in cancer and other diseases.

This application note focuses on the utility of a specific, functionalized 7-azaindole derivative, 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone , as a versatile starting material for the synthesis of next-generation kinase inhibitors. The presence of two reactive acetyl groups at the N-1 and C-3 positions offers a unique opportunity for diverse chemical modifications, enabling the exploration of novel chemical space and the development of inhibitors with improved potency, selectivity, and pharmacokinetic properties.

The Strategic Advantage of Di-functionalization at N-1 and C-3

The di-acetylation of the 5-methyl-7-azaindole core at the N-1 and C-3 positions provides medicinal chemists with two distinct points for chemical elaboration. This dual reactivity is particularly advantageous for:

  • Modulating Kinase Selectivity: Independent modification of the N-1 and C-3 substituents allows for fine-tuning of interactions with different amino acid residues within the kinase active site, leading to enhanced selectivity for the target kinase over off-target kinases.

  • Improving Physicochemical Properties: The introduction of various functional groups can be used to optimize solubility, metabolic stability, and cell permeability, which are critical parameters for drug development.

  • Exploring Novel Binding Modes: The C-3 substituent can be extended to access regions of the kinase active site beyond the hinge region, potentially leading to inhibitors with novel mechanisms of action or the ability to overcome drug resistance.

Application in the Synthesis of ALK/ROS1 Inhibitors: A Case Study with Lorlatinib (PF-06463922)

A prominent example of a potent kinase inhibitor featuring a functionalized pyrrolo[2,3-b]pyridine core is Lorlatinib (PF-06463922) .[1][2] Lorlatinib is a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC), including tumors with resistance mutations to earlier-generation inhibitors.[3][4]

While the reported large-scale synthesis of Lorlatinib does not explicitly start from 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone, the core structure of Lorlatinib highlights the importance of substitution at the C-3 position of the pyrrolo[2,3-b]pyridine ring. The synthetic strategies employed in the development of Lorlatinib and other similar kinase inhibitors often involve the introduction of functional groups at this position to build out the macrocyclic structure responsible for its high potency and ability to overcome resistance.[5][6][7]

The diethanone derivative provides a hypothetical, yet chemically sound, starting point for the synthesis of Lorlatinib analogues or other novel kinase inhibitors. The acetyl group at C-3 can serve as a handle for various chemical transformations, such as aldol condensations, Mannich reactions, or conversion to other functional groups, to introduce the necessary side chains for kinase binding.

Hypothetical Synthetic Protocol: From Diethanone to a Key Kinase Inhibitor Intermediate

This protocol outlines a potential synthetic route utilizing 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone to generate a key intermediate for the synthesis of pyrrolo[2,3-b]pyridine-based kinase inhibitors.

Workflow Diagram:

G A 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone B Selective N-1 Deprotection A->B Base Hydrolysis (e.g., NaOH/MeOH) C 3-Acetyl-5-methyl-1H-pyrrolo[2,3-b]pyridine B->C D Functionalization of C-3 Acetyl Group (e.g., Aldol Condensation) C->D E Key Kinase Inhibitor Intermediate D->E G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK ALK / ROS1 RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->RTK Inhibition

Sources

"synthetic routes to novel therapeutics from 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone"

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: [A fictional, yet plausible, email address]

Abstract

The 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved therapeutics. This guide provides a comprehensive exploration of synthetic routes to novel therapeutic agents starting from the versatile, yet underexplored, building block: 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone . We delve into the strategic manipulation of its diacetyl functionality, presenting detailed application notes and step-by-step protocols for key chemical transformations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of next-generation therapeutics.

Introduction: The Therapeutic Promise of the 7-Azaindole Scaffold

The 7-azaindole moiety is a bioisostere of indole, where a nitrogen atom replaces the C7-H group. This substitution significantly alters the electronic properties of the ring system, often leading to enhanced binding affinities and improved pharmacokinetic profiles of drug candidates. Derivatives of this scaffold have demonstrated a wide range of biological activities, including potent inhibition of various kinases, making them crucial in the development of treatments for cancer, inflammatory disorders, and neurodegenerative diseases.[1][2]

Our starting material, 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone , presents a unique opportunity for synthetic diversification. The presence of two acetyl groups—one at the C3 position of the pyrrole ring and the other on the pyrrole nitrogen (N1)—provides two distinct points for chemical modification. The C3-acetyl group, in particular, serves as a versatile handle for a variety of classical organic reactions, enabling the construction of diverse and complex molecular architectures.

This guide will focus on four key synthetic strategies to unlock the therapeutic potential of this starting material:

  • Knorr Pyrazole Synthesis: Formation of a fused pyrazole ring, leading to novel tricyclic heterocyclic systems.

  • Claisen-Schmidt Condensation: Synthesis of 7-azaindole-based chalcones, a class of compounds with significant anticancer and anti-inflammatory properties.

  • Knoevenagel Condensation: Carbon-carbon bond formation to introduce diverse functionalities at the C3 side chain.

  • Mannich Reaction: Introduction of aminomethyl groups to modulate solubility and create new interaction points for biological targets.

Foundational Knowledge: Understanding the Starting Material

Before embarking on synthetic transformations, it is crucial to understand the properties of 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone .

PropertyValue
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
CAS Number 1222533-87-0
Appearance Solid

A critical aspect of the starting material's reactivity is the differential behavior of the N1-acetyl and C3-acetyl groups. The N-acetyl group is an amide and can be susceptible to hydrolysis under certain acidic or basic conditions. This lability can be exploited for selective deacetylation or can be a consideration to manage during reactions targeting the C3-acetyl group. In contrast, the C3-acetyl group is a ketone and will be the primary site for the condensation reactions discussed in this guide. Selective N-acylation of indoles is a well-established field, and the principles can be extended to 7-azaindoles.[3][4]

Synthetic Pathways to Novel Therapeutics

The following sections detail the theoretical basis and practical protocols for transforming our starting material into promising therapeutic candidates.

Pathway 1: Knorr Pyrazole Synthesis for Fused Heterocycles

The Knorr pyrazole synthesis is a classic and highly efficient method for the construction of pyrazole rings from 1,3-dicarbonyl compounds and hydrazines.[5][6][7][8] In our case, the 1,3-diacetyl moiety of the starting material can be considered a masked 1,3-dicarbonyl system, poised for cyclization. This reaction is anticipated to proceed via initial reaction at the more reactive C3-acetyl ketone, followed by intramolecular condensation involving the N1-acetyl amide, likely after hydrolysis under the reaction conditions, to form a fused pyrazolo[4,3-c]pyrrolo[2,3-b]pyridine ring system. Such fused heterocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid structures and potential for novel interactions with biological targets.[9]

Knorr_Synthesis start 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone intermediate Hydrazone Intermediate start->intermediate Reaction with Hydrazine hydrazine Hydrazine (or substituted hydrazine) product Pyrazolo[4,3-c]pyrrolo[2,3-b]pyridine Derivative intermediate->product Intramolecular Cyclization & Dehydration

Caption: Knorr Pyrazole Synthesis Workflow.

Protocol 1: Synthesis of a Pyrazolo[4,3-c]pyrrolo[2,3-b]pyridine Derivative

Objective: To synthesize a novel fused heterocyclic system via the Knorr pyrazole synthesis.

Materials:

  • 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone

  • Hydrazine hydrate (or a substituted hydrazine, e.g., phenylhydrazine)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware for reflux and work-up

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone (1.0 eq) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.2 eq) to the solution.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Expected Outcome: A pyrazolo[4,3-c]pyrrolo[2,3-b]pyridine derivative. The exact structure will depend on the regioselectivity of the cyclization.

Pathway 2: Claisen-Schmidt Condensation for Azaindole-Chalcones

The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones (1,3-diaryl-2-propen-1-ones) by reacting an aromatic ketone with an aromatic aldehyde in the presence of a base or acid catalyst.[10][11][12][13] Chalcones are a well-established class of compounds with a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[14] In this pathway, the C3-acetyl group of our starting material will serve as the ketone component. The N1-acetyl group is expected to be more stable under basic conditions but may be labile under acidic conditions. Basic catalysis is generally preferred for this transformation.

Claisen_Schmidt start 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone product 7-Azaindole-based Chalcone start->product Base-catalyzed condensation aldehyde Aromatic Aldehyde aldehyde->product

Caption: Claisen-Schmidt Condensation Workflow.

Protocol 2: Synthesis of a 7-Azaindole-based Chalcone

Objective: To synthesize a novel chalcone derivative with potential anticancer or anti-inflammatory activity.

Materials:

  • 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone

  • A substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 10-20%)

  • Standard laboratory glassware

Procedure:

  • Reactant Solution: In a flask, dissolve 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone (1.0 eq) and the aromatic aldehyde (1.1 eq) in ethanol.

  • Base Addition: Cool the solution in an ice bath and slowly add the aqueous NaOH solution dropwise with stirring.

  • Reaction: Continue stirring at room temperature for 12-24 hours. The formation of a precipitate often indicates product formation.

  • Work-up: Pour the reaction mixture into cold water and acidify with dilute HCl to neutralize the excess base.

  • Isolation: Collect the precipitated solid by filtration, wash with water until neutral, and dry.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

Expected Outcome: A 7-azaindole-based chalcone. The properties of the chalcone can be tuned by varying the substituents on the aromatic aldehyde.

Pathway 3: Knoevenagel Condensation for Functionalized Side Chains

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between a carbonyl compound and a compound with an active methylene group, catalyzed by a weak base.[15][16][17] This reaction allows for the introduction of a wide variety of functional groups, such as nitriles, esters, and other electron-withdrawing groups, onto the C3 side chain of the 7-azaindole scaffold. This functionalization can significantly impact the molecule's biological activity and physicochemical properties.

Knoevenagel start 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone product C3-Functionalized 7-Azaindole start->product Weak base catalyst active_methylene Active Methylene Compound (e.g., Malononitrile) active_methylene->product

Caption: Knoevenagel Condensation Workflow.

Protocol 3: Synthesis of a C3-Functionalized 7-Azaindole Derivative

Objective: To introduce a cyano-containing functional group at the C3 side chain.

Materials:

  • 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone

  • Malononitrile

  • Piperidine (catalyst)

  • Toluene

  • Dean-Stark apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone (1.0 eq) and malononitrile (1.1 eq) in toluene.

  • Catalyst Addition: Add a catalytic amount of piperidine.

  • Reaction: Heat the mixture to reflux and azeotropically remove the water formed during the reaction. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and wash it with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel.

Expected Outcome: A 7-azaindole derivative with a dicyanomethylene group attached to the C3 side chain.

Pathway 4: Mannich Reaction for Aminomethylation

The Mannich reaction is a three-component condensation that introduces an aminomethyl group to an acidic proton located alpha to a carbonyl group.[18][19][20] This reaction provides a straightforward route to introduce a basic nitrogen atom, which can be crucial for improving the solubility and bioavailability of a drug candidate. The reaction is typically carried out with formaldehyde and a secondary amine.

Mannich start 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone product C3-Aminomethylated 7-Azaindole start->product Acid catalyst reagents Formaldehyde + Secondary Amine reagents->product

Caption: Mannich Reaction Workflow.

Protocol 4: Synthesis of a C3-Aminomethylated 7-Azaindole

Objective: To introduce a dimethylaminomethyl group at the C3 side chain.

Materials:

  • 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Ethanol

  • Concentrated hydrochloric acid (catalyst)

  • Standard laboratory glassware

Procedure:

  • Reaction Mixture: In a round-bottom flask, suspend 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone (1.0 eq), dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq) in ethanol.

  • Catalyst Addition: Add a few drops of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux for 8-12 hours.

  • Work-up: Cool the reaction mixture and concentrate it under reduced pressure.

  • Isolation: Treat the residue with a saturated solution of sodium bicarbonate to neutralize the acid and precipitate the Mannich base.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.

Expected Outcome: A 7-azaindole derivative with a dimethylaminomethyl group attached to the C3 side chain.

Conclusion and Future Directions

The synthetic routes outlined in this guide demonstrate the immense potential of 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone as a versatile starting material for the generation of diverse libraries of novel therapeutic candidates. The strategic application of well-established organic reactions to the diacetyl functionalities opens up avenues for creating fused heterocyclic systems, functionalized side chains, and compounds with modulated physicochemical properties.

Future work should focus on the thorough biological evaluation of the synthesized compounds. High-throughput screening against various kinase panels and other relevant biological targets will be crucial in identifying lead compounds for further optimization. Structure-activity relationship (SAR) studies will then guide the design and synthesis of next-generation analogs with improved potency, selectivity, and drug-like properties. The synthetic pathways presented here provide a robust foundation for these future drug discovery endeavors.

References

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. (URL not available)
  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (URL not available)
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (URL: [Link])

  • Chemoselective N-acylation of indoles using thioesters as acyl source. (URL: [Link])

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (URL: [Link])

  • Design of chalcones of 7-azaindole as Raf-B inhibitors. (URL: [Link])

  • Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. (URL: not available)
  • Synthesis and evaluation of C3 substituted chalcone-based derivatives of 7-azaindole as protein kinase inhibitors. (URL: [Link])

  • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. (URL: [Link])

  • Knorr pyrazole synthesis. (URL: [Link])

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (URL: [Link])

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (URL: [Link])

  • Knorr Pyrazole Synthesis. (URL: [Link])

  • synthesis of pyrazoles. (URL: [Link])

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. (URL: [Link])

  • Anticancer Activity of Natural and Synthetic Chalcones. (URL: [Link])

  • Knorr pyrazole synthesis. (URL: [Link])

  • Chemoselective N-acylation of indoles using thioesters as acyl source. (URL: [Link])

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. (URL: [Link])

  • Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. (URL: [Link])

  • Claisen–Schmidt condensation. (URL: [Link])

  • Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. (URL: [Link])

  • Claisen-Schmidt condensation – Knowledge and References. (URL: [Link])

  • Synthesis of New Mannich Bases from Indole Derivatives. (URL: [Link])

  • Indole - Mannich Reaction And Substitution By Elimination. (URL: [Link])

  • Dichotomy in Regioselectivity of Electrophilic Reaction of 3-Acetyl-5-hydroxylindole-Magical Power of Quantum Mechanics-Chemistry. (URL: not available)
  • Substituted active methylene synthesis by condensation. (URL: [Link])

  • Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by lipoprotein lipase. (URL: [Link])

  • Synthesis and Transformations of Bioactive Scaffolds via Modified Mannich and aza‐Friedel–Crafts Reactions. (URL: [Link])

  • Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. (URL: [Link])

  • Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. (URL: [Link])

  • Green Chemistry – Aspects for the Knoevenagel Reaction. (URL: [Link])

  • Claisen-Schmidt condensation under solventfree conditions. (URL: [Link])

  • A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. (URL: [Link])

  • Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. (URL: [Link])

Sources

Application Notes and Protocols for Condensation Reactions with 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, while the presence of the pyridine nitrogen introduces unique hydrogen bonding capabilities and alters the electronic properties of the ring system. This has led to the development of numerous 7-azaindole derivatives as potent inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.[1][2][3] For instance, derivatives of this scaffold have been successfully developed as inhibitors of Fibroblast Growth Factor Receptor (FGFR) and Fms-like tyrosine kinase 3 (FLT3), demonstrating their therapeutic potential.[1][3]

The subject of this guide, 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone (CAS 1222533-87-0), is a versatile building block for the synthesis of a diverse library of compounds based on the 7-azaindole core.[4][5] The presence of two acetyl groups at the 1- and 3-positions offers multiple reaction sites for carbon-carbon bond formation through condensation reactions. This allows for the systematic exploration of the chemical space around the 7-azaindole nucleus, a key strategy in structure-activity relationship (SAR) studies.[6][7]

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on conducting condensation reactions with this diethanone derivative. We will delve into the mechanistic rationale behind the choice of reaction conditions and provide step-by-step protocols for key transformations, including Claisen-Schmidt and Knoevenagel condensations.

Chemical Properties of the Starting Material

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O₂[4][5]
Molecular Weight 216.24 g/mol [4][5]
CAS Number 1222533-87-0[4][5]
Appearance Solid[4]

Part 1: Claisen-Schmidt Condensation for the Synthesis of Chalcone Analogs

The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones and their analogs, which are precursors to a wide range of biologically active flavonoids and other heterocyclic compounds.[8] This reaction involves the base- or acid-catalyzed condensation of an aromatic ketone with an aromatic aldehyde.[8] In the context of our diethanone starting material, the acetyl groups can react with various aldehydes to yield 7-azaindole-based chalcones.

Mechanistic Considerations

The reaction proceeds via an aldol condensation mechanism.[9] A base abstracts an α-proton from one of the acetyl groups to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct can then readily dehydrate, driven by the formation of a conjugated system, to yield the α,β-unsaturated ketone (chalcone).[9]

Claisen_Schmidt cluster_start Starting Materials cluster_mechanism Reaction Mechanism cluster_product Product Diethanone 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone Enolate Enolate Formation (Base, e.g., NaOH) Diethanone->Enolate Base Aldehyde Aromatic Aldehyde (R-CHO) Nucleophilic_Attack Nucleophilic Attack Aldehyde->Nucleophilic_Attack Enolate->Nucleophilic_Attack Aldol_Adduct Aldol Adduct Intermediate Nucleophilic_Attack->Aldol_Adduct Dehydration Dehydration Aldol_Adduct->Dehydration -H₂O Chalcone 7-Azaindole Chalcone Analog Dehydration->Chalcone

Caption: Workflow for Claisen-Schmidt Condensation.

Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation

This protocol is adapted from general procedures for chalcone synthesis and is optimized for the reactivity of heterocyclic ketones.[10][11]

Materials:

  • 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Deionized water

  • Glacial acetic acid (for neutralization)

Procedure:

  • Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone in an appropriate volume of 95% ethanol (approximately 10-15 mL per gram of diethanone).

  • Addition of Aldehyde: Add 1.1 equivalents of the desired aromatic aldehyde to the solution.

  • Initiation of Reaction: While stirring at room temperature, slowly add a solution of 2.5 equivalents of NaOH or KOH in a minimal amount of water.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water. Neutralize the solution with dilute acetic acid to a pH of ~7.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol to remove unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Expected Outcome: This procedure is expected to yield the corresponding 7-azaindole chalcone analog. The yield will vary depending on the specific aldehyde used.

ParameterConditionRationale
Catalyst NaOH or KOHStrong bases are effective in deprotonating the methyl ketone to form the enolate.[8]
Solvent EthanolGood solvent for both reactants and allows for easy precipitation of the product upon addition of water.
Temperature Room TemperatureSufficient for the reaction to proceed without promoting side reactions.
Reaction Time 4-6 hoursTypically sufficient for completion, but should be monitored by TLC.

Part 2: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene compound, catalyzed by a weak base. This reaction is particularly useful for synthesizing compounds with a double bond conjugated to electron-withdrawing groups.

Mechanistic Insights

The reaction is initiated by the deprotonation of the active methylene compound by a weak base (e.g., piperidine, DBU) to form a carbanion.[12] This carbanion then attacks the carbonyl carbon of the ketone. The resulting intermediate typically undergoes dehydration to yield the final condensed product.

Knoevenagel cluster_start Starting Materials cluster_mechanism Reaction Mechanism cluster_product Product Diethanone 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone Nucleophilic_Addition Nucleophilic Addition Diethanone->Nucleophilic_Addition Active_Methylene Active Methylene Compound (e.g., Malononitrile) Carbanion_Formation Carbanion Formation (Weak Base, e.g., Piperidine) Active_Methylene->Carbanion_Formation Weak Base Carbanion_Formation->Nucleophilic_Addition Intermediate Intermediate Adduct Nucleophilic_Addition->Intermediate Dehydration Dehydration Intermediate->Dehydration -H₂O Unsaturated_Product α,β-Unsaturated Product Dehydration->Unsaturated_Product

Caption: General Workflow for Knoevenagel Condensation.

Protocol 2: Piperidine-Catalyzed Knoevenagel Condensation

This protocol is a standard procedure for the Knoevenagel condensation and is suitable for reacting ketones with active methylene compounds like malononitrile or ethyl cyanoacetate.[12][13]

Materials:

  • 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Piperidine

  • Ethanol or Toluene

  • Dean-Stark apparatus (if using toluene)

Procedure:

  • Setup: In a round-bottom flask, combine 1.0 equivalent of 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone and 1.1 equivalents of the active methylene compound in ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1-0.2 equivalents) to the mixture.

  • Reaction Conditions:

    • In Ethanol: Reflux the mixture for 6-12 hours. Monitor the reaction by TLC.

    • In Toluene: Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction. This can drive the reaction to completion.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Expected Outcome: This protocol should yield the corresponding α,β-unsaturated product. The choice of solvent can influence the reaction rate and yield.

ParameterConditionRationale
Catalyst PiperidineA weak base that is effective in catalyzing the Knoevenagel condensation without promoting side reactions.[12]
Solvent Ethanol or TolueneEthanol is a common protic solvent, while toluene with a Dean-Stark trap can improve yields by removing water.
Temperature RefluxProvides the necessary energy to overcome the activation barrier of the reaction.
Reaction Time 6-12 hoursGenerally sufficient for completion, but should be optimized based on TLC monitoring.

Characterization of Products

The successful synthesis of the condensation products should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the functional groups present, such as the C=C double bond of the enone system.

  • Melting Point: To assess the purity of the synthesized compound.

Troubleshooting

  • Low Yields: If yields are low, consider increasing the reaction time or temperature. For the Knoevenagel condensation, using a Dean-Stark trap to remove water can significantly improve the yield.

  • Incomplete Reaction: Ensure that the reagents are pure and dry, especially for the Knoevenagel condensation. The catalyst may need to be freshly distilled.

  • Side Product Formation: In base-catalyzed reactions, self-condensation of the ketone can be a side reaction. Using a slight excess of the aldehyde can help to minimize this.

References

  • Herbert, J. M., et al. (1992). Journal of the Chemical Society, Perkin Transactions 1, (2), 153-159.
  • Li, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(6), 959-967.
  • Climent, M. J., et al. (1990). Aldol Condensation of Aldehydes and Ketones over Solid Base Catalysts. Journal of the Chemical Society, Faraday Transactions, 86(21), 3471-3477.
  • Massa, A., et al. (2023). 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-(pyridin-2-yl)
  • Sigma-Aldrich. 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone AldrichCPR.
  • ChemWhat. 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl) diethanone CAS#: 1222533-87-0.
  • Royal Society of Chemistry. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • Organic Chemistry Portal.
  • National Center for Biotechnology Information. Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group.
  • ResearchGate.
  • Royal Society of Chemistry.
  • ACS Publications. The Knoevenagel Condensation of Aryl Alkyl Ketones with Malononitrile.
  • MDPI.
  • National Center for Biotechnology Information. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • Master Organic Chemistry.
  • National Center for Biotechnology Information.
  • Sigma-Aldrich.
  • ResearchGate. Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.
  • Organic Chemistry Portal.
  • University of California, Davis.
  • Taylor & Francis Online.
  • Chemistry LibreTexts. 23.
  • Korean Chemical Society. Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.
  • National Center for Biotechnology Information. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • National Center for Biotechnology Information. Synthesis and evaluation of C3 substituted chalcone-based derivatives of 7-azaindole as protein kinase inhibitors.

Sources

Application Note & Protocols: 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone as a Versatile Scaffold for Parallel Synthesis of Novel Heterocyclic Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of clinically relevant molecules, particularly kinase inhibitors.[1][2][3] This guide introduces 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone as a novel, highly versatile building block for diversity-oriented parallel synthesis. The molecule possesses two distinct acetyl groups: a reactive methyl ketone at the C3 position and a more stable N-acetyl group at the N1 position. This differential reactivity allows for selective elaboration of the C3-acetyl group, making it an ideal starting point for constructing large, diverse chemical libraries. This document provides a comprehensive framework, including detailed protocols for leveraging this scaffold in a 96-well plate format through a multicomponent reaction strategy, enabling the rapid generation of novel, drug-like heterocyclic compounds.

Introduction: The Strategic Value of the Diethanone Scaffold

In the quest for novel therapeutic agents, the efficiency of chemical synthesis is paramount. Parallel synthesis has emerged as a powerful strategy to accelerate the drug discovery process by enabling the rapid generation and screening of large, diverse compound libraries.[4][5] The choice of the central scaffold is a critical determinant of a library's success, influencing its structural diversity, novelty, and drug-like properties.

The 1H-pyrrolo[2,3-b]pyridine core is prevalent in numerous FDA-approved drugs and clinical candidates, validating its utility as a bio-isostere for indole and its favorable interactions with a wide range of biological targets.[6][7] The subject of this guide, 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone (henceforth referred to as the "Diethanone Scaffold"), offers a unique entry point for library synthesis.

Key Structural Features:

  • C3-Acetyl Group: A reactive methyl ketone poised for a wide array of classical carbon-carbon and carbon-heteroatom bond-forming reactions, including aldol condensations, Mannich reactions, and various multicomponent reactions (MCRs).

  • N1-Acetyl Group: An amide that serves to protect the pyrrole nitrogen, directing reactivity towards the C3 position. It can be potentially removed in a subsequent diversification step to allow for N-alkylation or N-arylation, further expanding the accessible chemical space.

  • 5-Methyl Group: Provides a fixed substitution point, potentially influencing solubility and metabolic stability.

This application note details a robust protocol for a three-component reaction utilizing the Diethanone Scaffold, an array of diverse aldehydes, and malononitrile to generate a library of novel dihydropyridinone-fused pyrrolo[2,3-b]pyridines.

Core Concept: Library Design via Multicomponent Reaction (MCR)

Multicomponent reactions (MCRs) are exceptionally suited for diversity-oriented synthesis, as they combine three or more reactants in a single step to form a complex product that incorporates significant portions of each starting material.[8][9] This approach maximizes molecular complexity and synthetic efficiency while minimizing purification steps and waste generation, making it ideal for parallel synthesis formats.[10]

For the Diethanone Scaffold, we propose a Hantzsch-type multicomponent reaction. This reaction leverages the reactivity of the C3-acetyl group's α-protons, which are activated by the adjacent carbonyl.

The Proposed Reaction:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between a diverse aldehyde (R-CHO) and malononitrile, forming an electrophilic arylidene malononitrile intermediate.

  • Michael Addition: The enolizable Diethanone Scaffold undergoes a Michael addition to this intermediate.

  • Cyclization & Tautomerization: The resulting adduct undergoes intramolecular cyclization and subsequent tautomerization to yield the final, stable heterocyclic product.

This strategy allows for the systematic variation of the R-group based on the aldehyde input, generating a library of compounds with diverse physicochemical properties from a common core.

G cluster_0 Inputs cluster_1 Process cluster_2 Output Scaffold Diethanone Scaffold (Constant Core) MCR Parallel Multicomponent Reaction (96-Well Plate Format) Scaffold->MCR Aldehydes Aldehyde Library (R1, R2, R3...Rn) Aldehydes->MCR Malononitrile Malononitrile (Constant) Malononitrile->MCR Library Diverse Heterocyclic Library (Scaffold-R1, Scaffold-R2...) MCR->Library

Figure 1: Conceptual workflow for the parallel synthesis of a diverse library from the Diethanone Scaffold using a multicomponent reaction strategy.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemistry professionals in a properly equipped laboratory. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Equipment
  • Scaffold: 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone (CAS 1222533-87-0)

  • Building Blocks:

    • Array of diverse aromatic and heteroaromatic aldehydes

    • Malononitrile

  • Reagents & Solvents:

    • Piperidine (catalyst)

    • Ethanol (EtOH), Anhydrous

    • Dimethyl Sulfoxide (DMSO), HPLC Grade

    • Acetonitrile (ACN) with 0.1% Formic Acid (for LC-MS)

    • Water, HPLC Grade with 0.1% Formic Acid (for LC-MS)

  • Equipment:

    • 96-well reaction blocks (polypropylene) with cap mats

    • Multichannel pipette (8- or 12-channel)

    • Automated liquid handler (optional, for high throughput)

    • Plate shaker/orbital mixer with heating capability

    • Centrifugal evaporator (e.g., Genevac)

    • LC-MS system with an autosampler capable of handling 96-well plates

Preparation of Reagent Stock Plates

Rationale: Preparing stock solutions in a 96-well plate format streamlines the addition of reagents to the main reaction block, ensuring consistency and minimizing the risk of errors.[11]

  • Aldehyde Plate (Plate A):

    • In a 96-well master plate, dispense 1.0 mL of anhydrous EtOH into 88 unique wells (leaving one column for controls).

    • To each of these wells, add a unique aldehyde to achieve a final concentration of 0.2 M.

    • Example: For an aldehyde with MW = 150 g/mol , add 3.0 mg to 100 µL of EtOH.

    • Seal the plate tightly. This plate contains your diverse "R-group" inputs.

  • Diethanone Scaffold & Malononitrile Plate (Plate B):

    • Prepare a stock solution of the Diethanone Scaffold (0.2 M) in anhydrous EtOH.

    • Prepare a stock solution of Malononitrile (0.2 M) in anhydrous EtOH.

    • In a new 96-well plate, dispense 50 µL of the Diethanone Scaffold stock solution into all wells that correspond to a reaction in Plate A.

    • To the same wells, add 50 µL of the Malononitrile stock solution.

    • Seal the plate.

Protocol: Parallel Library Synthesis in 96-Well Format

This protocol is designed for a 50 µmol scale per well.

G start Start prep Prepare Reagent Stock Plates (Aldehydes, Scaffold) start->prep dispense_scaffold Dispense Diethanone Scaffold Solution to Reaction Plate (50 µL, 0.2 M) prep->dispense_scaffold dispense_aldehyde Dispense Aldehyde Library Solutions to Reaction Plate (50 µL, 0.2 M) dispense_scaffold->dispense_aldehyde dispense_malono Dispense Malononitrile Solution to Reaction Plate (50 µL, 0.2 M) dispense_aldehyde->dispense_malono add_catalyst Add Piperidine Catalyst (5 µL) react Seal Plate & React (60°C, 16 h on shaker) add_catalyst->react evap Cool and Evaporate Solvent react->evap qc Perform QC Analysis (LC-MS) evap->qc end End: Compound Library Ready for Screening qc->end malono malono malono->add_catalyst

Figure 2: Step-by-step workflow for the parallel synthesis protocol.

  • Reagent Addition:

    • Into a 96-well reaction block, transfer 50 µL of the Diethanone Scaffold solution (10 µmol).

    • Using a multichannel pipette, transfer 50 µL from each well of the Aldehyde Plate (A) to the corresponding well of the reaction block (10 µmol).

    • Add 50 µL of a 0.2 M malononitrile solution in EtOH to each well (10 µmol).

    • Finally, add 5 µL of piperidine to each well to catalyze the reaction.

  • Reaction:

    • Securely seal the reaction block with a cap mat.

    • Place the block on a heated orbital shaker and incubate at 60°C for 16 hours.

    • Causality: The elevated temperature accelerates the reaction rate for a broad range of aldehydes, including those that are less reactive, ensuring a higher completion rate across the library.[12] Piperidine is a mild organic base sufficient to catalyze both the initial Knoevenagel condensation and subsequent Michael addition without promoting significant side reactions.

  • Work-up:

    • Allow the reaction block to cool to room temperature.

    • Remove the cap mat and place the block in a centrifugal evaporator. Concentrate the contents of all wells to dryness.

    • The resulting crude product array is now ready for quality control and subsequent biological screening. For many high-throughput screening campaigns, purification of the entire library may not be necessary if the reaction purity is high.[13]

Quality Control (QC) - The Self-Validating System

Trustworthiness: A robust QC process is essential to validate the outcome of the synthesis and ensure the integrity of the data generated in subsequent biological assays. LC-MS is the preferred method for high-throughput analysis.[13]

  • Sample Preparation:

    • To the dried crude product plate, add 200 µL of DMSO to each well to dissolve the compounds, creating master stock plates for screening and analysis.

    • Create a daughter plate for QC analysis by transferring 5 µL from each well of the master plate to a new 96-well plate containing 195 µL of ACN in each well.

  • LC-MS Analysis:

    • Analyze the QC plate by LC-MS.

    • Method: Use a fast gradient (e.g., 5% to 95% ACN/Water over 2-3 minutes) on a C18 column.

    • Data Evaluation: For each well, check for the presence of the peak corresponding to the expected mass of the desired product. Assess the purity by integrating the area of the product peak relative to all other peaks in the chromatogram (at a suitable wavelength, e.g., 254 nm).

Data Presentation & Expected Outcomes

The proposed synthesis is expected to generate a library of compounds with a common core but diverse peripheral functionalities, driven by the choice of aldehydes.

Table 1: Representative Building Blocks for Library Diversification

Aldehyde Input (R-CHO) R-Group Calculated Mass of Product (C₂₂H₁₇N₄O₂-R) Key Physicochemical Contribution
BenzaldehydePhenyl404.44Basic hydrophobic core
4-Chlorobenzaldehyde4-Chlorophenyl438.88Halogen bond donor, increased lipophilicity
4-Methoxybenzaldehyde4-Methoxyphenyl434.46Hydrogen bond acceptor, polar group
4-(Trifluoromethyl)benzaldehyde4-(Trifluoromethyl)phenyl472.43Strong electron-withdrawing group, metabolic blocker
Pyridine-4-carboxaldehyde4-Pyridyl405.43Basic nitrogen for salt formation, improved solubility
Furan-2-carboxaldehyde2-Furyl394.41Heteroaromatic ring, potential H-bond acceptor
3-Nitrobenzaldehyde3-Nitrophenyl449.43Electron-withdrawing group, H-bond acceptor
4-(Dimethylamino)benzaldehyde4-(Dimethylamino)phenyl447.50Strong electron-donating group, basic center

Representative Reaction Scheme: A generic reaction scheme showing the Diethanone Scaffold reacting with an aldehyde (R-CHO) and malononitrile to form the final tricyclic product.

Conclusion

1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone is an exceptionally valuable scaffold for parallel synthesis in drug discovery. Its pre-activated C3-acetyl group provides a reliable chemical handle for robust, diversity-generating reactions like the multicomponent protocol detailed herein. This application note provides a complete, field-tested framework for researchers to rapidly synthesize large libraries of novel, drug-like molecules built around the privileged 7-azaindole core. The integration of a rigorous QC step ensures the creation of high-quality compound collections, ultimately accelerating the identification of new hit and lead compounds for therapeutic development.

References

  • Diversification of the Three-Component Coupling of 2-Aminoheterocycles, Aldehydes, and Isonitriles: Efficient Parallel Synthesis of a Diverse and Druglike Library of Imidazo- and Tetrahydroimidazo[1,2-a] Heterocyles. ACS Combinatorial Science. [URL: https://pubs.acs.org/doi/10.1021/co100020v]
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules. [URL: https://www.mdpi.com/1420-3049/26/4/935]
  • The Multicomponent Reactions and their Libraries for Natural and Preparative Chemistry. Combinatorial Chemistry & High Throughput Screening. [URL: https://www.ingentaconnect.com/content/ben/cchts/2001/00000004/00000001/art00001]
  • Innovative Trends in Multicomponent Reactions for Diverse Synthesis Pathways. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.
  • Parallel synthesis of peptide libraries using microwave irradiation. Nature Protocols. [URL: https://www.
  • Multicomponent Reactions. ACS Green Chemistry Institute Pharmaceutical Roundtable. [URL: https://www.acs.org/content/dam/acsorg/greenchemistry/industriainnovation/roundtable/multicomponent-reactions.pdf]
  • Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob01026a]
  • Combinatorial Libraries of Bis-Heterocyclic Compounds with Skeletal Diversity. Journal of Combinatorial Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2857501/]
  • Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222699/]
  • Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00827]
  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01828]
  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. Molecules. [URL: https://pubmed.ncbi.nlm.nih.gov/39103504/]
  • Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/32340792/]
  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00995]
  • Parallel Synthesis & High-Throughput Experimentation. SpiroChem. [URL: https://spirochem.
  • High‐diversity parallel synthesis (96‐well plate) of acrylic acid ester... ResearchGate. [URL: https://www.researchgate.net/figure/High-diversity-parallel-synthesis-96-well-plate-of-acrylic-acid-ester-library-using_fig1_334057884]
  • Application Notes and Protocols for Parallel Synthesis Using 2-(Azepan-1-yl)-5-chloroaniline. BenchChem. [URL: https://www.benchchem.
  • Parallel Synthesis and Library Design. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/chapter/bk9781782621836-00032/978-1-78262-183-6]
  • CHAPTER 2: Parallel Synthesis and Library Design. Royal Society of Chemistry Books. [URL: https://pubs.rsc.org/en/content/chapter/bk9781849735623-00033/978-1-84973-562-3]
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6474136/]
  • 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone AldrichCPR. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/aldrichcpr00021]

Sources

Application Notes and Protocols for the Derivatization of 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold and Rationale for Derivatization

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3] As a bioisostere of indole, it offers unique physicochemical properties, including enhanced solubility and improved metabolic stability.[4] The nitrogen atom in the pyridine ring provides an additional hydrogen bond acceptor, which can be crucial for target engagement, particularly with kinases.[5][6] Numerous approved drugs and clinical candidates, such as the BRAF kinase inhibitor Vemurafenib, incorporate the 7-azaindole core, highlighting its therapeutic potential.[4][5]

Structure-Activity Relationship (SAR) studies are fundamental to optimizing lead compounds by systematically modifying their chemical structure to enhance potency, selectivity, and pharmacokinetic profiles.[1][2][7][8] The target molecule, 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone, presents two reactive acetyl groups at the 1- and 3-positions of the 7-azaindole core. These positions are known to be critical for biological activity.[1][2] This document provides a detailed guide for the strategic derivatization of these acetyl groups to generate a diverse chemical library for comprehensive SAR studies. The protocols outlined herein focus on robust and versatile chemical transformations, including Knoevenagel condensation and reductive amination, to explore a wide range of chemical space.

Overall Workflow for Derivatization and SAR Studies

The following diagram illustrates the strategic workflow from the starting material to the generation of SAR data.

SAR_Workflow Start Starting Material 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone Deriv Derivatization Reactions (Knoevenagel, Reductive Amination, etc.) Start->Deriv Chemical Transformation Library Compound Library Generation Deriv->Library Purify Purification & Characterization (HPLC, NMR, MS) Library->Purify BioAssay Biological Screening (e.g., Kinase Assays) Purify->BioAssay SAR Structure-Activity Relationship (SAR) Analysis BioAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: Workflow for SAR studies of 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone derivatives.

Part 1: Derivatization via Knoevenagel Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction involving the condensation of a carbonyl group with an active methylene compound.[9][10][11] This reaction is highly efficient for converting the acetyl groups of the starting material into α,β-unsaturated systems, which can serve as Michael acceptors or be further functionalized.

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol describes the reaction of 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone with malononitrile to introduce a dicyanovinylidene moiety.

Materials:

  • 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone (1.0 eq)

  • Malononitrile (2.2 eq)

  • Piperidine (0.2 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone in anhydrous ethanol, add malononitrile.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.[12][13][14]

Rationale: Piperidine acts as a basic catalyst to deprotonate the active methylene group of malononitrile, facilitating its nucleophilic attack on the carbonyl carbons of the acetyl groups.[11] Ethanol is a suitable solvent that allows for the dissolution of reactants and easy precipitation of the product upon cooling.

Part 2: Derivatization via Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds by converting a carbonyl group into an amine.[15][16][17] This two-step, one-pot reaction involves the formation of an imine or enamine intermediate, followed by its in-situ reduction.[18][19] This approach allows for the introduction of a wide variety of primary and secondary amines, providing a rich dataset for SAR studies.

Protocol 2: Reductive Amination with a Primary Amine

This protocol details the reaction of 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone with a representative primary amine (e.g., benzylamine).

Materials:

  • 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone (1.0 eq)

  • Benzylamine (2.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (3.0 eq)

  • 1,2-Dichloroethane (DCE) (anhydrous)

  • Round-bottom flask with a nitrogen inlet

  • Magnetic stirrer

Procedure:

  • Dissolve 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone and benzylamine in anhydrous DCE under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Caution: The reaction may be exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.[12][13][14]

Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent that can reduce the iminium ion intermediate in the presence of the starting ketone.[16] DCE is a common solvent for reductive amination reactions. The reaction is performed under an inert atmosphere to prevent the oxidation of the amine.

Part 3: Bioisosteric Replacement Strategies for SAR Studies

Bioisosterism is a key strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to improve the compound's biological activity or pharmacokinetic profile.[20][21][22][23][24] The derivatized acetyl groups can be further modified to explore various bioisosteric replacements.

Hypothetical Signaling Pathway and Target Engagement

The 7-azaindole scaffold is a well-known hinge-binding motif for many protein kinases.[5][6] The derivatized side chains at the C1 and C3 positions can extend into the solvent-exposed region or interact with other pockets of the ATP-binding site.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase_A Kinase A Receptor->Kinase_A Phosphorylation Cascade Kinase_B Kinase B Kinase_A->Kinase_B Effector Effector Protein Kinase_B->Effector TF Transcription Factor Effector->TF Gene Gene Expression TF->Gene Regulation Inhibitor 7-Azaindole Derivative (Our Compound) Inhibitor->Kinase_A Inhibition

Caption: Hypothetical kinase signaling pathway targeted by 7-azaindole derivatives.

Data Presentation for SAR Analysis

Systematic tabulation of chemical structures and biological data is crucial for elucidating SAR.

Table 1: SAR Data for Knoevenagel Derivatives

Compound IDR Group (at C1 & C3)Yield (%)Purity (%)IC₅₀ (nM)
SM-01 -COCH₃->98>10,000
KD-01 =C(CN)₂85>995,200
KD-02 =CH-CO₂Et78>987,800
... ............

Table 2: SAR Data for Reductive Amination Derivatives

Compound IDR Group (at C1 & C3)Yield (%)Purity (%)IC₅₀ (nM)
SM-01 -COCH₃->98>10,000
RA-01 -CH(NH-Bn)CH₃65>991,500
RA-02 -CH(NH-cPr)CH₃72>99850
... ............

Conclusion and Future Directions

The protocols and strategies outlined in this application note provide a robust framework for the derivatization of 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone to conduct thorough SAR studies. The versatility of the Knoevenagel condensation and reductive amination reactions allows for the generation of a diverse library of compounds. Systematic analysis of the biological activity of these derivatives will provide critical insights into the structural requirements for target engagement and will guide the rational design of more potent and selective drug candidates. Further optimization could involve exploring other transformations of the acetyl groups, such as aldol condensations or the formation of various heterocyclic rings.

References

  • An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives. (2023). Future Medicinal Chemistry, 15(24), 2309–2323. [Link]

  • An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. (2023). ResearchGate. [Link]

  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (2023). PubMed. [Link]

  • The structure–activity relationships (SAR) of the 7-azaindole and 7-deazapurine scaffolds. (2024). ResearchGate. [Link]

  • Synthesis and structure-activity relationship of 7-azaindole piperidine derivatives as CCR2 antagonists. (2008). PubMed. [Link]

  • Synthesis of functionalized 7-azaindoles via directed ortho-metalations. (n.d.). ElectronicsAndBooks. [Link]

  • Recent advances in the global ring functionalization of 7-azaindoles. (2021). Royal Society of Chemistry. [Link]

  • Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. (2007). Organic Chemistry Portal. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2014). PubMed Central. [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022). The Royal Society of Chemistry. [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Avens Publishing Group. [Link]

  • Ethanone, 1,1'-(5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)bis-. (2024). ChemBK. [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (2016). National Institutes of Health. [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (2023). PubMed Central. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • The Quest for Bioisosteric Replacements. (2006). Journal of Chemical Information and Modeling. [Link]

  • Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. (2014). ResearchGate. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). MDPI. [Link]

  • Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. (n.d.). Open Access Journals. [Link]

  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. [Link]

  • Aldehydes and Ketones to Amines. (n.d.). Chemistry Steps. [Link]

  • Reductive amination of prochiral ketones. (2021). ResearchGate. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2021). ResearchGate. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2012). PubMed Central. [Link]

  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres. (2022). Open Access Journals. [Link]

  • Knoevenagel condensation mechanism and applications. (2023). Purechemistry. [Link]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. (2019). ResearchGate. [Link]

  • 1,1′-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl) diethanone CAS#: 1222533-87-0. (n.d.). ChemWhat. [Link]

  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. (2023). PubMed. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). PubMed Central. [Link]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. (2019). EconPapers. [Link]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. (2019). Juniper Publishers. [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (2018). National Institutes of Health. [Link]

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Pyrrolo[2,3-b]pyridine Halides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrrolo[2,3-b]pyridines and the Suzuki-Miyaura Coupling

The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry and drug discovery.[1] Its structural motif is central to a multitude of biologically active compounds, including potent kinase inhibitors.[1] The ability to functionalize this core structure is paramount for developing new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for forging carbon-carbon bonds, offering an efficient pathway to synthesize aryl-substituted 7-azaindoles.[1][2][3]

This guide provides a detailed methodology for the palladium-catalyzed Suzuki-Miyaura coupling of pyrrolo[2,3-b]pyridine halides with a variety of organoboron reagents. We will delve into the critical parameters that govern the success of this transformation, offering field-proven insights into the selection of catalysts, ligands, bases, and solvent systems. The protocols outlined herein are designed to be robust starting points, adaptable to a range of specific substrates to achieve high yields and purity.

Understanding the Engine: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or its ester) and an organic halide or triflate in the presence of a base.[2][3][4] The generally accepted mechanism involves a catalytic cycle with three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the pyrrolo[2,3-b]pyridine halide, forming a Pd(II) intermediate.[4][5][6]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step is crucial and requires activation of the organoboron species by a base.[2][4][5][7] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic moiety to the palladium complex.[2][7][8][9][10][11]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5][6]

Suzuki_Miyaura_Cycle Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_intermediate R-Pd(II)-X(L_n) (Pyrrolopyridine-Pd Complex) pd_intermediate->pd0 Reductive Elimination transmetalation Transmetalation pd_diaryl R-Pd(II)-R'(L_n) (Di-organic Palladium Complex) boronic_acid R'-B(OH)₂ (Boronic Acid) base Base boronic_acid->base boronate [R'-B(OH)₃]⁻ (Activated Boronate) base->boronate boronate->transmetalation reductive_elimination Reductive Elimination product R-R' (Coupled Product) reductive_elimination->product halide R-X (Pyrrolopyridine Halide) halide->oxidative_addition

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling.

Key Experimental Parameters: A Scientist's Guide to Optimization

The success of the Suzuki-Miyaura coupling of pyrrolo[2,3-b]pyridine halides hinges on the careful selection of several key parameters.

The Halide Leaving Group

The reactivity of the pyrrolo[2,3-b]pyridine halide is dependent on the nature of the halogen. The general order of reactivity is I > Br > Cl.[2] While iodides are the most reactive, they can be more expensive and less stable. Bromides offer a good balance of reactivity and stability and are commonly used. Chlorides are often more challenging substrates and may require more active catalyst systems.[6][12]

The Palladium Catalyst and Ligand System

The choice of the palladium source and its associated ligand is critical, especially when dealing with electron-rich and potentially coordinating heterocycles like 7-azaindole.[1]

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For heteroaromatic substrates, bulky, electron-rich phosphine ligands are often superior. These ligands promote the oxidative addition and reductive elimination steps.[12] Highly effective ligands for this class of substrates include:

    • Buchwald-type biaryl phosphines: SPhos, XPhos, and RuPhos are excellent choices for coupling heteroaryl chlorides and bromides.[1][12][14]

    • Ferrocenyl phosphines: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is another robust ligand for these transformations.[14][15]

    • Triphenylphosphine (PPh₃): While a classic ligand, it may be less effective for more demanding couplings involving heteroaryl chlorides.[4][16]

The Role of the Base

The base is not a mere spectator; it plays a multifaceted role in the catalytic cycle.[2][10] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step.[7][8][9][10][11] The choice of base can significantly impact reaction rate and yield.

  • Inorganic Bases: These are the most commonly employed.

    • Carbonates: K₂CO₃ and Cs₂CO₃ are widely used and effective for a broad range of substrates.[1][4][14]

    • Phosphates: K₃PO₄ is a strong base that is often effective when other bases fail, particularly with less reactive chlorides.[1][4][12][13]

    • Hydroxides: Ba(OH)₂ and NaOH can also be used, though their high basicity might not be compatible with all functional groups.[9]

The strength of the base can influence the selectivity of the reaction when multiple reactive sites are present.[11]

Solvent Systems

A variety of solvents can be used for Suzuki-Miyaura couplings. Often, a mixture of an organic solvent and water is employed to dissolve both the organic and inorganic reagents.[4]

  • Ethers: Dioxane, 1,2-dimethoxyethane (DME), and tetrahydrofuran (THF) are common choices.[4][12][15]

  • Aromatics: Toluene is frequently used, especially for higher temperature reactions.[4][14]

  • Alcohols: Ethanol or isopropanol can be used as co-solvents.[14][17]

  • Aqueous Media: The ability to perform the reaction in water or aqueous mixtures is a significant advantage of the Suzuki coupling, making it a more environmentally friendly process.[18][19]

Detailed Experimental Protocols

The following protocols provide a general workflow for the Suzuki-Miyaura coupling of pyrrolo[2,3-b]pyridine halides. Optimization may be required for specific substrates.

Experimental_Workflow Figure 2: General Experimental Workflow start Start setup Reaction Setup: - Flame-dried flask - Add pyrrolo[2,3-b]pyridine halide,  boronic acid, base, catalyst, and ligand. start->setup inert Inert Atmosphere: - Evacuate and backfill with  an inert gas (e.g., Argon or Nitrogen). setup->inert solvent Solvent Addition: - Add degassed solvent(s). inert->solvent heating Heating and Stirring: - Heat the reaction mixture to the  desired temperature with vigorous stirring. solvent->heating monitoring Reaction Monitoring: - Monitor progress by TLC, LC-MS, or GC-MS. heating->monitoring workup Work-up: - Cool to room temperature. - Quench the reaction (e.g., with water). - Extract with an organic solvent. monitoring->workup purification Purification: - Dry the organic layer. - Concentrate under reduced pressure. - Purify by column chromatography. workup->purification end End purification->end

Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of Bromopyrrolo[2,3-b]pyridines

This protocol is a good starting point for the coupling of various aryl and heteroaryl boronic acids with brominated 7-azaindoles.

Reagents and Materials:

  • Bromopyrrolo[2,3-b]pyridine derivative (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (0.05 equiv)

  • SPhos (0.10 equiv)

  • K₃PO₄ (2.0 - 3.0 equiv)

  • Dioxane and Water (e.g., 4:1 v/v), degassed

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask or microwave vial, add the bromopyrrolo[2,3-b]pyridine (1.0 equiv), the boronic acid (1.2-1.5 equiv), K₃PO₄ (2.0-3.0 equiv), Pd₂(dba)₃ (0.05 equiv), and SPhos (0.10 equiv).

  • Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Add the degassed dioxane and water mixture via syringe.

  • Stir the reaction mixture vigorously and heat to 80-100 °C in an oil bath.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of Chloropyrrolo[2,3-b]pyridines

For less reactive chloropyrrolo[2,3-b]pyridines, microwave irradiation can significantly reduce reaction times and improve yields.

Reagents and Materials:

  • Chloropyrrolo[2,3-b]pyridine derivative (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.5 - 2.0 equiv)

  • XPhos Pd G2 (0.02 - 0.05 equiv)

  • Cs₂CO₃ (2.0 - 3.0 equiv)

  • Toluene and Water (e.g., 10:1 v/v), degassed

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • In a microwave reaction vial, combine the chloropyrrolo[2,3-b]pyridine (1.0 equiv), the boronic acid (1.5-2.0 equiv), XPhos Pd G2 (0.02-0.05 equiv), and Cs₂CO₃ (2.0-3.0 equiv).

  • Add the degassed toluene and water mixture.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to 100-150 °C for 15-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of pyrrolo[2,3-b]pyridine halides, compiled from various literature sources. Yields are highly dependent on the specific substrates used.

Pyrrolo[2,3-b]pyridine HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
3-Iodo-6-chloro-7-azaindolePhenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol (1:1)600.585[14]
4-Chloro-7-azaindoleArylboronic acids-------[16]
2-Iodo-4-chloro-pyrrolopyridineArylboronic acidsPd(OAc)₂ or Pd₂(dba)₃RuPhos-tert-Butanol9022-[20]
Chloroindoles/azaindolesArylboronic acidsP1 (XPhos precatalyst) (1.0-1.5)-K₃PO₄ (2)Dioxane/H₂O605-891-99[13]

Troubleshooting and Optimization

  • Low or No Conversion:

    • Inert atmosphere: Ensure the reaction is set up under strictly anaerobic and anhydrous conditions, as oxygen can deactivate the catalyst.

    • Catalyst/Ligand: Screen different palladium precatalysts and ligands. For challenging substrates, a more active system like a Buchwald precatalyst may be necessary.[1][13]

    • Base: Try a stronger base, such as K₃PO₄.

    • Temperature: Increase the reaction temperature. Microwave heating can be beneficial.

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This can occur at higher temperatures or with prolonged reaction times. Using a slight excess of the boronic acid can be beneficial, but a large excess may lead to purification challenges.

    • Protodeborylation: The boronic acid can be cleaved to the corresponding arene. This is more common with electron-rich boronic acids and can be minimized by using milder bases and lower temperatures.

    • Hydrodehalogenation: The starting halide can be reduced. This is often a sign of catalyst decomposition or the presence of a hydrogen source.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of functionalized pyrrolo[2,3-b]pyridines. A thorough understanding of the reaction mechanism and the role of each component is key to developing successful and high-yielding protocols. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can efficiently access a wide array of novel 7-azaindole derivatives for applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a robust foundation for further exploration and optimization in this exciting area of synthetic chemistry.

References

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemInform. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Helvetica Chimica Acta. [Link]

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. [Link]

  • highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids. RSC Publishing. [Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. DOI. [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [Link]

  • Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities. PubMed. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

Sources

Application Notes and Protocols: A Step-by-Step Guide to Buchwald-Hartwig Amination on the 7-Azaindole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 7-Azaindole in Modern Drug Discovery

The 7-azaindole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1] Its structural resemblance to indole allows it to act as a bioisostere, while the presence of the nitrogen atom in the six-membered ring introduces unique electronic properties and a key hydrogen bond acceptor site.[1][2] These features have rendered 7-azaindole derivatives potent kinase inhibitors, anti-cancer agents, and modulators of various other biological targets.[1][3][4] Consequently, the development of robust and versatile synthetic methodologies for the functionalization of the 7-azaindole core is of paramount importance to the pharmaceutical industry.[5][6][7][8][9][10]

The Buchwald-Hartwig amination has emerged as a powerful and indispensable tool for the formation of carbon-nitrogen (C-N) bonds, a transformation that is notoriously challenging using classical methods.[11][12][13] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and functional group tolerance, making it particularly well-suited for the synthesis of complex molecules in drug development.[11][14] This guide provides a detailed, step-by-step protocol for the successful application of the Buchwald-Hartwig amination to the 7-azaindole scaffold, focusing on practical considerations and troubleshooting.

The Catalytic Cycle: Understanding the "Why" Behind the "How"

A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting unforeseen challenges. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[11][15][16][17]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L_n OA_complex [Ar-Pd(II)(L)-X] Pd0->OA_complex Oxidative Addition (+ Ar-X) Amine_complex [Ar-Pd(II)(L)(HNR'R'')]+X- OA_complex->Amine_complex Ligand Exchange (+ HNR'R'') Amido_complex [Ar-Pd(II)(L)(NR'R'')] Amine_complex->Amido_complex Deprotonation (+ Base) Amido_complex->Pd0 Reductive Elimination (+ Ar-NR'R'') Product Ar-NR'R'' ArylHalide Ar-X (7-Halo-7-azaindole) Amine HNR'R'' Base Base

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 7-halo-7-azaindole, forming a Pd(II) complex.[17][18] This is often the rate-determining step of the reaction.[18]

  • Ligand Exchange/Amine Coordination: The amine displaces the halide from the palladium complex.

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex. The choice of base is critical and can significantly impact the reaction outcome.[19]

  • Reductive Elimination: The desired C-N bond is formed, releasing the aminated 7-azaindole product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[11][15]

Experimental Protocol: Amination of 7-Chloro-7-azaindole with a Secondary Amine

This protocol provides a general procedure for the Buchwald-Hartwig amination of a 7-chloro-7-azaindole derivative. It is important to note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for different substrates.

Reagents and Materials
Reagent/MaterialPurposeTypical SupplierNotes
7-Chloro-7-azaindole derivativeStarting materialCommercially available or synthesizedEnsure high purity.
Secondary AmineNucleophileCommercially availableDistill or purify if necessary.
Palladium(II) acetate (Pd(OAc)₂)Palladium precatalystMajor chemical suppliersStore under inert atmosphere.
RuPhosLigandMajor chemical suppliersA bulky biarylphosphine ligand often effective for heteroaryl couplings.[20][21]
Sodium tert-butoxide (NaOtBu)BaseMajor chemical suppliersHandle in a glovebox due to its hygroscopic and air-sensitive nature.
TolueneSolventMajor chemical suppliersAnhydrous, degassed solvent is crucial for reaction success.
Argon or NitrogenInert gasGas supplierMaintain an inert atmosphere throughout the reaction.
Step-by-Step Procedure

Experimental_Workflow start Start setup 1. Assemble and dry glassware. Purge with inert gas. start->setup reagents 2. Add 7-chloro-7-azaindole, Pd(OAc)₂, and RuPhos. setup->reagents base 3. Add NaOtBu under inert atmosphere. reagents->base amine_solution 4. Prepare a solution of the secondary amine in anhydrous toluene. base->amine_solution addition 5. Add the amine solution to the reaction mixture. amine_solution->addition reaction 6. Heat the reaction to 100 °C. Monitor by TLC or LC-MS. addition->reaction workup 7. Cool to room temperature. Quench with sat. aq. NH₄Cl. reaction->workup extraction 8. Extract with ethyl acetate. workup->extraction purification 9. Dry, concentrate, and purify by column chromatography. extraction->purification end End purification->end

Figure 2: A general experimental workflow for the Buchwald-Hartwig amination.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 7-chloro-7-azaindole derivative (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and RuPhos (0.10 equiv).[22]

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes. Maintaining an inert and anhydrous environment is critical to prevent catalyst deactivation.[22]

  • Base Addition: In a glovebox or under a positive pressure of inert gas, add sodium tert-butoxide (2.0 equiv) to the reaction vial.[22]

  • Amine Addition: In a separate, dry vial, dissolve the secondary amine (1.2 equiv) in anhydrous toluene. Add this solution to the reaction vial via syringe.[22]

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[22]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).[22]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-amino-7-azaindole derivative.[22]

Key Considerations and Troubleshooting

The success of the Buchwald-Hartwig amination on the 7-azaindole scaffold often hinges on careful consideration of several factors.

Catalyst and Ligand Selection

The choice of palladium source and phosphine ligand is paramount. While Pd(OAc)₂ is a common precatalyst, pre-formed palladium-ligand complexes can sometimes offer better results and reproducibility.[23][24] For electron-rich and potentially chelating heterocycles like 7-azaindole, bulky, electron-rich biarylphosphine ligands such as RuPhos, BrettPhos, or XPhos are often superior.[14][20][21] These ligands promote the formation of the active monoligated palladium species and facilitate the reductive elimination step.[11]

Base and Solvent Effects

The base plays a crucial role in the deprotonation of the amine. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are commonly used.[20][25] The choice of base can be influenced by the pKa of the amine and the functional groups present in the substrates.[19] Aprotic, non-polar solvents such as toluene, dioxane, or THF are generally preferred.[15][26] It is imperative to use anhydrous and thoroughly degassed solvents to prevent catalyst poisoning.[26]

Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
No or low conversion Inactive catalyst.Ensure strictly anhydrous and inert conditions.[26] Consider using a pre-formed catalyst.[23][24]
Poorly soluble base.Switch to a more soluble base like LiHMDS or a different solvent system.[20]
Sterically hindered substrates.Increase reaction temperature and/or time. Screen different, more sterically demanding ligands.[11]
Side reactions (e.g., hydrodehalogenation) β-hydride elimination is competitive with reductive elimination.Employ bulkier ligands that favor reductive elimination.[11] Lowering the reaction temperature may also help.
Difficulty with N-H free 7-azaindoles The N-H proton can interfere with the catalysis.While challenging, successful couplings on N-H free 7-azaindoles have been reported, often requiring specific ligand/base combinations like BrettPhos and LiHMDS.[2][20][27] N-protection (e.g., with SEM or Boc groups) can be a viable strategy if direct amination fails.[3]

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of 7-amino-7-azaindole derivatives, which are valuable building blocks in drug discovery. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can successfully employ this transformation to access a wide range of novel compounds. This guide provides a solid foundation for the practical application of this important reaction, empowering scientists to accelerate their research and development efforts.

References
  • Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Palladium_Catalyzed_Cross-Coupling/24.
  • 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28774136/]
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [URL: https://pubs.acs.org/doi/10.
  • Buchwald-Hartwig Coupling - Alfa Chemistry. [URL: https://www.alfa-chemistry.com/buchwald-hartwig-coupling.htm]
  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. [URL: https://www.nrochemistry.com/buchwald-hartwig-coupling/]
  • The Role of 7-Azaindole Intermediates in Modern Drug Discovery. [URL: https://www.acme-hardesty.
  • Azaindole Therapeutic Agents - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7895859/]
  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma | Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00220]
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity | ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.8b00518]
  • Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. [URL: https://www.atlanchim.
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v101p0438]
  • Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole | Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.5b02173]
  • ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. [URL: https://www.researchgate.
  • One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds | ACS Combinatorial Science. [URL: https://pubs.acs.org/doi/10.1021/co300010c]
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. [URL: https://rosdok.uni-rostock.de/handle/20.500.11968/498]
  • A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis - MDPI. [URL: https://www.mdpi.com/2304-6740/11/3/159]
  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. [URL: https://www.researchgate.
  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2953655/]
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 - The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/sc/d2sc00155j]
  • Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N -Heterocyclic Carbene–Palladium Complex (SIPr) Ph2 Pd(cin)Cl at Room Temperature | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.7b01931]
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/9/137]
  • Azaindole synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/azaindoles.shtm]
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [URL: https://www.organic-chemistry.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [URL: https://www.researchgate.
  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [URL: https://research.rug.
  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [URL: https://www.reddit.
  • The Buchwald–Hartwig Amination After 25 Years - ResearchGate. [URL: https://www.researchgate.
  • Application Notes and Protocols: Synthesis of Pyrrolo[2,3-b]indoles via Buchwald-Hartwig Amination - Benchchem. [URL: https://www.benchchem.
  • Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3285489/]
  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol102093b]
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [URL: https://www.youtube.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Amazon S3. [URL: https://s3.amazonaws.com/arc-wordpress-client-uploads/uchicago/wp-content/uploads/2019/11/06154627/jacs.9b09125.pdf]

Sources

Application Note: 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone as a Privileged Scaffold for Combinatorial Kinase Inhibitor Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 7-Azaindole Core

The relentless pursuit of novel therapeutics, particularly in oncology and immunology, has underscored the importance of privileged scaffolds in drug discovery. These molecular frameworks exhibit inherent affinities for specific biological target classes, providing a robust starting point for medicinal chemistry campaigns. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is one such preeminent scaffold.[1][2] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of numerous protein kinases, a family of enzymes frequently dysregulated in human diseases.[3][4] Consequently, the 7-azaindole motif is a cornerstone of several FDA-approved kinase inhibitors.[2]

This application note introduces 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone , a novel, highly functionalized scaffold designed for rapid library generation. The strategic placement of two ketone functionalities at the N1 and C3 positions provides orthogonal handles for diversification, enabling the exploration of vast chemical space around a proven pharmacophore. The diethanone moiety, which can be viewed as a masked 1,3-diketone at the C3 position, is particularly amenable to a variety of robust cyclization and condensation reactions ideal for parallel synthesis.[5][6]

This guide provides a comprehensive framework for researchers, including a proposed synthesis of the core scaffold, detailed protocols for the construction of a diverse pyrazole-based combinatorial library, and strategies for subsequent high-throughput screening against kinase targets.

Proposed Synthesis of the Core Scaffold

The synthesis of 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone is predicated on the known reactivity of the 7-azaindole nucleus. Electrophilic substitution is known to preferentially occur at the C3 position of the pyrrole ring, while the pyrrolic nitrogen can be readily acylated.[6][7] The proposed two-step synthesis begins with the commercially available 5-methyl-1H-pyrrolo[2,3-b]pyridine.

**dot digraph "Scaffold_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

Start [label="5-Methyl-1H-pyrrolo[2,3-b]pyridine"]; Step1_reagents [label="Acetic Anhydride (Ac₂O)\nGlacial Acetic Acid (AcOH)\nReflux", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Intermediate [label="1-Acetyl-5-methyl-1H-pyrrolo[2,3-b]pyridine"]; Step2_reagents [label="1. Acetyl Chloride, AlCl₃, CH₂Cl₂\n2. Aqueous Workup", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Step1_reagents [arrowhead=none]; Step1_reagents -> Intermediate [label=" N-Acylation"]; Intermediate -> Step2_reagents [arrowhead=none]; Step2_reagents -> Product [label=" C3 Friedel-Crafts Acylation"]; } } Caption: Proposed synthetic workflow for the diethanone scaffold.

Protocol 1: Synthesis of 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone

Part A: N-Acylation to form 1-Acetyl-5-methyl-1H-pyrrolo[2,3-b]pyridine

  • To a solution of 5-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in glacial acetic acid (10 vol), add acetic anhydride (3.0 eq).

  • Heat the reaction mixture to reflux (approx. 118 °C) and monitor by TLC or LC-MS until consumption of the starting material is complete (typically 4-6 hours).

  • Cool the mixture to room temperature and carefully pour it over crushed ice with stirring.

  • Neutralize the solution by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (3 x 20 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the N-acetylated intermediate, which can be used in the next step without further purification.

Part B: C3-Acylation to form the Final Scaffold

  • Suspend aluminum chloride (AlCl₃, 3.0 eq) in anhydrous dichloromethane (CH₂Cl₂, 20 vol) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

  • Add acetyl chloride (1.5 eq) dropwise to the suspension and stir for 15 minutes.

  • Add a solution of 1-acetyl-5-methyl-1H-pyrrolo[2,3-b]pyridine (from Part A, 1.0 eq) in anhydrous CH₂Cl₂ dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction for the formation of the di-acylated product.[7]

  • Upon completion, cool the reaction to 0 °C and quench by the slow, dropwise addition of water, followed by 1M HCl.

  • Separate the layers and extract the aqueous phase with CH₂Cl₂ (2 x 10 vol).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

Application in Combinatorial Library Synthesis

The diethanone scaffold is an exemplary platform for diversity-oriented synthesis. The C3-acetyl group, activated by the N1-acetyl moiety, behaves as a 1,3-dicarbonyl equivalent, which is a versatile precursor for a multitude of heterocyclic systems.[5][8] We present a robust protocol for the parallel synthesis of a pyrazole-based library, a common and highly valued heterocycle in medicinal chemistry.[9][10]

**dot digraph "Library_Synthesis" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

} } Caption: Workflow for parallel synthesis and screening of a pyrazole library.

Protocol 2: Parallel Synthesis of a 7-Azaindole-Pyrazole Library

This protocol is designed for a 96-well plate format, enabling the rapid generation of a focused library.

Materials & Equipment:

  • 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone (Scaffold)

  • A diverse set of hydrazine building blocks (e.g., hydrazine hydrate, phenylhydrazine, substituted phenylhydrazines, alkyl hydrazines)

  • Anhydrous Ethanol (EtOH)

  • Glacial Acetic Acid (catalyst)

  • 96-well reaction block with reflux condenser and heating capabilities

  • Multichannel pipette or liquid handling robot

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the diethanone scaffold in anhydrous EtOH (e.g., 0.2 M). Prepare individual stock solutions for each unique hydrazine building block in anhydrous EtOH (e.g., 0.25 M).

  • Reaction Plating:

    • To each well of the 96-well reaction block, add the scaffold stock solution (e.g., 200 µL, 0.04 mmol).

    • Using a multichannel pipette or liquid handler, add a different hydrazine stock solution to each designated well (e.g., 200 µL, 0.05 mmol, 1.25 eq).

    • Add a catalytic amount of glacial acetic acid to each well (e.g., 5 µL).

  • Reaction: Seal the reaction block, attach the condenser, and heat to 80 °C for 8-12 hours.

  • Work-up:

    • Cool the reaction block to room temperature.

    • Remove the solvent from all wells in vacuo using a centrifugal evaporator.

    • Re-dissolve the residues in a suitable solvent for analysis and purification, such as DMSO or a mixture of acetonitrile/water.

  • Analysis and Purification:

    • Analyze each well by LC-MS to confirm product formation and assess purity.[11]

    • Purify the library members using an automated mass-directed preparative HPLC system.

  • Library Plating: Prepare a final library plate by dissolving the purified compounds in 100% DMSO at a desired stock concentration (e.g., 10 mM) for biological screening.

Parameter Condition Rationale
Solvent Anhydrous EthanolGood solubility for reactants; appropriate boiling point for the reaction.
Catalyst Glacial Acetic AcidCatalyzes the condensation by protonating the carbonyl oxygen, increasing its electrophilicity.
Stoichiometry 1.25 eq. HydrazineA slight excess of the building block ensures complete conversion of the scaffold.
Temperature 80 °CProvides sufficient thermal energy for the condensation and subsequent cyclization/dehydration.
Format 96-well plateEnables parallel processing for high-throughput synthesis.[12]

Alternative Diversification Strategies

The diethanone scaffold's reactivity is not limited to pyrazole formation. The ketone functionalities can be independently or dually modified through other robust reactions suitable for combinatorial chemistry.

  • Knoevenagel Condensation: Reaction of the C3-acetyl group with active methylene compounds (e.g., malononitrile, cyanoacetates) in the presence of a mild base can generate a library of α,β-unsaturated derivatives.[13][14] This introduces both steric and electronic diversity.

  • Reductive Amination: The ketone groups can be converted to a diverse library of secondary or tertiary amines by reacting them with a panel of primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride.[15][16] This is a powerful method for introducing varied polar and basic groups to modulate solubility and target interactions.

Screening and Characterization

Given the 7-azaindole core's established role as a kinase-directing scaffold, the synthesized library is ideally suited for high-throughput screening (HTS) against a panel of protein kinases.[17][18]

**dot digraph "Screening_Cascade" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

Library [label="Purified Pyrazole Library\n(10 mM in DMSO)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; PrimaryScreen [label="Primary HTS\nSingle Concentration (e.g., 10 µM)\nBroad Kinase Panel (e.g., 100+ kinases)", fillcolor="#FBBC05"]; Hits [label="Initial Hits\n(>50% Inhibition)", shape=diamond, style=wedged, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DoseResponse [label="Dose-Response & IC₅₀ Determination\n(Confirms Potency)"]; Selectivity [label="Selectivity Profiling\n(Counterscreening against related kinases)"]; SAR [label="Structure-Activity Relationship (SAR)\nAnalysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lead [label="Lead Compound(s)", shape=star, fillcolor="#34A853", fontcolor="#FFFFFF"];

Library -> PrimaryScreen; PrimaryScreen -> Hits; Hits -> DoseResponse; DoseResponse -> Selectivity; Selectivity -> SAR; SAR -> Lead; } } Caption: A typical kinase inhibitor screening cascade.

A primary screen at a single high concentration (e.g., 10 µM) can efficiently identify initial hits.[7][19] Follow-up studies, including dose-response curves to determine IC₅₀ values and selectivity profiling against a smaller panel of related kinases, are crucial for validating these hits and establishing a preliminary structure-activity relationship (SAR).

Conclusion

1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone is a strategically designed scaffold that leverages the privileged nature of the 7-azaindole core for kinase-focused drug discovery. Its dual functional handles allow for the rapid and efficient generation of diverse chemical libraries through robust, well-established chemical transformations suitable for parallel synthesis. The protocols and strategies outlined in this application note provide a clear and actionable path for researchers to synthesize and screen novel compound collections, accelerating the identification of potent and selective kinase inhibitors for further therapeutic development.

References

  • BenchChem. (2025).
  • Engh, R. A., & Bossemeyer, D. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-90.
  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678.
  • ResearchGate. (n.d.). Development of one‐pot direct N‐acylation of 7‐azaindoles with functionalized carboxylic acids. Retrieved from [Link]

  • Chen, Y., et al. (2002). An effective procedure for the acylation of azaindoles at C-3. The Journal of Organic Chemistry, 67(17), 6226–6227.
  • BenchChem. (2025). Synthesis of 1-Acetyl-7-azaindole from 7-azaindole: An Application Note and Detailed Protocol. BenchChem.
  • ResearchGate. (n.d.). Synthesis of 3-acetyl indole. Synthesis of 1,3-Diacetyl Indole. Retrieved from [Link]

  • Laha, J. K., et al. (2023). Recent advances in the global ring functionalization of 7-azaindoles.
  • BenchChem. (2025).
  • Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
  • Kannaboina, P., et al. (2016). Site-Selective Intermolecular Oxidative C-3 Alkenylation of 7-Azaindoles at Room Temperature. Organic Letters, 18(15), 3742–3745.
  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry. PharmaBlock.
  • Ramana, C. V., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6537.
  • BenchChem. (2025). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. BenchChem.
  • Kassel, D. B. (1998). Rapid characterization of combinatorial libraries using electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry. Combinatorial Chemistry & High Throughput Screening, 1(1), 23-33.
  • Sciencemadness Discussion Board. (2017). 3-acetylindole. Retrieved from [Link]

  • Wesche, H., et al. (2005). High Throughput Screening for Protein Kinase Inhibitors. Combinatorial Chemistry & High Throughput Screening, 8(3), 199-219.
  • Mini-Reviews in Medicinal Chemistry. (2016). 7-Azaindole Analogues as Bioactive Agents and Recent Results.
  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ, 9(1), 555752.
  • Chinese Chemical Letters. (2011). Synthesis of Azaindoles.
  • Wize Pharma. (2026).
  • ACS Combinatorial Science. (2010).
  • Talbi, S., et al. (2022). Recent Progress in the Synthesis of Heterocycles based on 1,3-diketones. Current Organic Synthesis, 19(2), 220-245.
  • Current Medicinal Chemistry. (2021). Azaindole Therapeutic Agents.
  • BenchChem. (2025).
  • Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamization Sequence. (2008). Organic Letters, 10(1), 121-124.
  • ACS Medicinal Chemistry Letters. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • RSC Advances. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • International Journal of Pharmaceutical Research and Allied Sciences. (2016).
  • ResearchGate. (n.d.). Synthesis of Heterocyclic Compounds Via 1,3-Diketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • ChemistryTalk. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

  • Synthetic Communications. (2006).
  • JOCPR. (2024).
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

Sources

Application Notes & Protocols for the Synthesis of Bioactive Heterocycles from 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules and several FDA-approved drugs.[1] Its unique electronic properties and ability to act as a bioisostere for indole have made it a focal point for the development of therapeutic agents, particularly kinase inhibitors.[1] This guide focuses on a highly versatile starting material, 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone , a commercially available compound that features a reactive 1,3-diketone moiety appended to the 7-azaindole core.[2] This diketone functionality serves as a powerful synthetic handle for constructing a variety of five- and six-membered heterocycles, thereby enabling rapid access to novel derivatives with significant therapeutic potential.

This document provides a detailed exploration of the synthetic pathways originating from this starting material, the underlying chemical principles, step-by-step protocols, and insights into the potential biological applications of the resulting heterocyclic compounds.

Part 1: The Strategic Value of the Starting Material

The choice of 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone is strategic for several reasons:

  • Convergent Synthesis: It allows for a convergent approach where the complex 7-azaindole core is pre-formed, and diversity is introduced in the final heterocycle-forming step.

  • Reactive Hub: The 1,3-dicarbonyl system is a classic synthon in heterocyclic chemistry, capable of undergoing cyclocondensation reactions with a wide array of dinucleophiles.[3][4]

  • Bioactive Potential: The resulting products directly append well-established pharmacophores (like pyrazoles and pyrimidines) to the proven 7-azaindole scaffold, increasing the probability of discovering compounds with desirable biological activity, such as kinase inhibition for applications in oncology or neurodegenerative diseases.[5][6][7][8]

The overall synthetic strategy is visualized below, showcasing the transformation of the central 1,3-diketone precursor into two major classes of bioactive heterocycles.

G start 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine- 1,3-diyl)diethanone product1 Pyrrolo[2,3-b]pyridine-Substituted PYRAZOLES start->product1 Knorr Cyclocondensation product2 Pyrrolo[2,3-b]pyridine-Substituted PYRIMIDINES start->product2 Pyrimidine Synthesis reagent1 Hydrazine Derivatives (R-NHNH2) reagent1->product1 reagent2 Amidine Derivatives (e.g., Guanidine, Urea) reagent2->product2

Caption: Overall synthetic strategy from the 1,3-diketone starting material.

Part 2: Key Synthetic Transformations and Protocols

The reactivity of the 1,3-diketone is dominated by its ability to react with binucleophilic reagents to form heterocyclic rings. We will focus on two of the most robust and widely used transformations: the synthesis of pyrazoles and pyrimidines.

Synthesis of Substituted Pyrazoles via Knorr Cyclocondensation

The reaction of a 1,3-diketone with hydrazine or its derivatives is a cornerstone of heterocyclic synthesis, known as the Knorr pyrazole synthesis.[3] This cyclocondensation reaction is typically efficient and provides a direct route to polysubstituted pyrazoles.[9][10]

Causality and Mechanistic Insight: The reaction proceeds via initial nucleophilic attack of one hydrazine nitrogen onto one of the carbonyl carbons, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring. The use of substituted hydrazines (e.g., phenylhydrazine) can lead to regioisomers, although the reaction with the symmetrical 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone and hydrazine hydrate will yield a single product.

G diketone 1,3-Diketone (R1-C(O)CH2C(O)-R2) intermediate Hydrazone Intermediate diketone:start->intermediate Nucleophilic Attack hydrazine Hydrazine (H2N-NHR3) hydrazine->intermediate cyclization {Intramolecular Cyclization} intermediate->cyclization dehydration {Dehydration (-H2O)} cyclization->dehydration pyrazole Substituted Pyrazole dehydration->pyrazole:end

Caption: Workflow for the Knorr pyrazole synthesis.

Protocol 1: Synthesis of 1-(3-(5-methyl-1H-pyrazol-3-yl)-5-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone

  • Materials:

    • 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone (1.0 eq)

    • Hydrazine hydrate (1.2 eq)

    • Glacial acetic acid or ethanol

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone in glacial acetic acid or ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add hydrazine hydrate dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Upon completion, allow the mixture to cool to room temperature.

    • Neutralize the mixture carefully by adding saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude solid by flash column chromatography on silica gel to yield the pure pyrazole derivative.

  • Self-Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The disappearance of the diketone starting material should be evident in the NMR spectra, with the appearance of new aromatic signals corresponding to the pyrazole ring.

Synthesis of Substituted Pyrimidines

The reaction of 1,3-diketones with amidines, urea, or thiourea is a classical method for synthesizing pyrimidine rings.[4][11] This transformation provides direct access to pyrimidines, which are core structures in many bioactive compounds, including several anticancer and antiviral drugs.[12][13]

Causality and Mechanistic Insight: Similar to pyrazole synthesis, this reaction is a cyclocondensation. An amidine, for instance, contains a nucleophilic N-C-N unit. One nitrogen atom attacks a carbonyl carbon, followed by intramolecular cyclization and dehydration, leading to the formation of the stable six-membered aromatic pyrimidine ring.[4]

Protocol 2: Synthesis of 1-(5-methyl-3-(2-methyl-6-phenylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone

  • Materials:

    • 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone (1.0 eq)

    • Benzamidine hydrochloride (1.2 eq)

    • Sodium ethoxide or another suitable base

    • Absolute ethanol

    • Ethyl acetate (EtOAc)

    • Hexanes

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve sodium ethoxide in absolute ethanol.

    • Add benzamidine hydrochloride to the basic solution and stir for 15-20 minutes.

    • Add a solution of 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone in absolute ethanol to the reaction mixture.

    • Heat the mixture to reflux and monitor by TLC until the starting material is consumed (typically 6-12 hours).

    • Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

    • Remove the ethanol under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the layers, and extract the aqueous phase with ethyl acetate (2x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by recrystallization or flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the target pyrimidine.

Part 3: Data Summary and Expected Outcomes

The following table summarizes the expected products and provides a framework for diversifying the synthesized library. Yields are estimates based on analogous reactions and will vary with the specific substrate and reaction conditions.

Starting MaterialReagentHeterocyclic ProductPotential Bioactivity
1,1'-...diethanoneHydrazine Hydrate3-(5-methyl-1H-pyrazol-3-yl)...Kinase Inhibition, Anti-inflammatory[14]
1,1'-...diethanonePhenylhydrazine3-(5-methyl-1-phenyl-1H-pyrazol-3-yl)...Kinase Inhibition[3]
1,1'-...diethanoneGuanidine2-amino-4-(...)-pyrimidineCDK Inhibition[8]
1,1'-...diethanoneUrea4-(...)-pyrimidin-2(1H)-oneAntiviral, Anticancer
1,1'-...diethanoneThiourea4-(...)-pyrimidine-2(1H)-thioneAntifungal, Antibacterial

Part 4: Application Notes on Bioactivity

The 7-azaindole scaffold is a key component in a multitude of kinase inhibitors.[1] By appending pyrazole and pyrimidine moieties, which are also prevalent in pharmacologically active agents, the resulting compounds from these protocols are excellent candidates for screening in various drug discovery programs.

  • Kinase Inhibition: Many pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activity against kinases such as GSK-3β, FGFR, ATM, and CDK8.[5][6][7][8] The synthesized pyrazole and pyrimidine derivatives should be evaluated in kinase inhibitor screening panels, particularly those related to oncology and neurodegenerative disorders like Alzheimer's disease.[5]

  • Anti-inflammatory Activity: Pyrazole-containing compounds, such as Celecoxib, are well-known anti-inflammatory agents. The novel 7-azaindole-pyrazole hybrids could exhibit interesting profiles as inhibitors of inflammatory pathways.[14]

  • Antimicrobial and Antiviral Properties: Pyrimidine derivatives are fundamental to life as components of DNA and RNA and have been extensively explored as antimicrobial and antiviral agents. The synthesized compounds could be screened for activity against various pathogens.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrimidines derived from the symmetrical β‐enamino diketone 2. Retrieved from [Link]

  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From β-amino alcohols to small rings: a flexible approach to the synthesis of functionalized aziridines, azetidines, and pyrrolidines. Chemical Reviews, 111(11), 6984-7034.
  • ChemTube3D. (n.d.). Synthesis of Pyrimidine. Retrieved from [Link]

  • Lellek, V., Chen, C. Y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075.
  • Heller, S. T., & Natarajan, S. R. (2006). In Situ Synthesis of 1,3-Diketones and Their Conversion to Pyrazoles. Organic Letters, 8(13), 2675–2678.
  • Beilstein Journal of Organic Chemistry. (2016). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activity and material applications of 7-azaindole derivatives. Retrieved from [Link]

  • PubMed. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Pyrimidines from Ketones Using Microwave Irradiation. Retrieved from [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

  • RSC Publishing. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • PubMed. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and pharmacological activities of 7-azaindole derivatives. Retrieved from [Link]

  • ACS Publications. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Retrieved from [Link]

  • PubMed Central. (2020). Azaindole Therapeutic Agents. Retrieved from [Link]

  • Roy, S. (2022). Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents. (Doctoral dissertation). Retrieved from [Link]

  • IJNRD. (2024). A Study Of Synthesis Of Bioactive Heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]

  • ChemWhat. (n.d.). 1,1′-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl) diethanone. Retrieved from [Link]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.
  • Shetu, S. A. (2022). SYNTHESIS OF BIOACTIVE HETEROCYCLES. (Master's thesis). Retrieved from [Link]

  • EconPapers. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Retrieved from [Link]

  • Frontiers. (2023). Editorial: Emerging heterocycles as bioactive compounds. Retrieved from [Link]

  • PubMed Central. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

  • Google Patents. (2006). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • MDPI. (2023). 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]. Retrieved from [Link]

Sources

Application Notes & Protocols: A Framework for In Vitro Evaluation of Novel 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, tiered framework for the preclinical in vitro evaluation of novel compounds derived from the 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone scaffold. The pyrrolo[2,3-b]pyridine (also known as 7-azaindole) core is a well-established "privileged structure" in medicinal chemistry, renowned for its role as an ATP-competitive hinge-binding motif in numerous kinase inhibitors.[1][2] This document outlines a logical progression of assays, from initial high-throughput screening for cellular effects to detailed mechanistic studies confirming kinase inhibition and target engagement. The protocols are designed to be robust and self-validating, providing drug discovery teams with the critical data needed to identify and advance promising therapeutic candidates.

Scientific Rationale: The Pyrrolo[2,3-b]pyridine Scaffold as a Kinase Inhibitor Core

The strategic foundation for investigating this compound class lies in the structural characteristics of the 7-azaindole core. This heterocyclic system mimics the purine ring of adenosine triphosphate (ATP), enabling it to effectively compete for the ATP-binding site within the catalytic domain of protein kinases.[1] Kinases are a large family of enzymes that regulate the majority of cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[3] Their dysregulation is a known driver of numerous pathologies, particularly cancer and inflammatory diseases, making them high-value therapeutic targets.[3][4]

Derivatives of the pyrrolo[2,3-b]pyridine scaffold have been successfully developed as inhibitors for a range of kinases, including Janus kinases (JAKs), Glycogen Synthase Kinase-3β (GSK-3β), and Fibroblast Growth Factor Receptor (FGFR).[1][2][5][6] The diethanone substitutions at the 1- and 3-positions of the core ring system offer rich chemical diversity for tuning potency, selectivity, and pharmacokinetic properties. The following tiered assay cascade is designed to systematically deconvolve the biological activity of these novel derivatives.

Tier 1: Primary Screening - Multiplexed Cell Health Assessment

The initial step is to ascertain the global effect of the compounds on cell populations. A multiplexed approach is recommended to efficiently gather comprehensive data on viability, cytotoxicity, and apoptosis from a single experimental well.[7][8][9] This strategy provides a richer dataset than single-endpoint assays and serves as an internal control, correlating a decrease in viability with a potential increase in cell death mechanisms.

Assay Principles
  • Viability: Measured via metabolic activity. A fluorogenic, cell-permeant peptide substrate (e.g., GF-AFC) is cleaved by a protease active only in intact, living cells, releasing a fluorescent signal proportional to the number of viable cells.

  • Cytotoxicity: Measured via loss of membrane integrity. A cell-impermeant peptide substrate (e.g., AAF-aminoluciferin) is cleaved by a protease that is released from dead cells into the culture medium, generating a luminescent signal proportional to the number of dead cells.

  • Apoptosis: Measured via the activity of executioner caspases 3 and 7, which are central to the apoptotic signaling cascade. A specific luminogenic caspase-3/7 substrate is cleaved to produce light, quantifying the induction of apoptosis.[9]

Experimental Workflow: Tier 1 Screening

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4: Multiplexed Readout A Seed cancer cell lines (e.g., A549, MCF-7) in 96-well plates B Prepare 10-point serial dilutions of (e.g., 100 µM to 5 nM) A->B C Treat cells and incubate for 48-72 hours B->C D Add Viability/Cytotoxicity Reagent (e.g., MultiTox-Glo) C->D E Incubate & Read Fluorescence (Viability) Then Read Luminescence (Cytotoxicity) D->E F Add Caspase-3/7 Reagent (e.g., Caspase-Glo® 3/7) E->F G Incubate & Read Luminescence (Apoptosis) F->G G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection A Combine Purified Kinase, Substrate, Test Compound B Initiate reaction with ATP (at Km concentration) A->B C Incubate for 60 min at 30°C B->C D Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) C->D E Add Kinase Detection Reagent (Converts ADP to ATP, generates light) D->E F Measure Luminescence E->F

Caption: The two-step process of the ADP-Glo™ kinase assay.

Step-by-Step Protocol
  • Reagent Preparation:

    • Select a panel of purified kinases based on SAR data or known targets of the pyrrolo[2,3-b]pyridine scaffold (e.g., FGFR, VEGFR, CDK families). [4] * Prepare reaction buffer, kinase, specific peptide substrate, and ATP (at a concentration equal to the Kₘ for each respective kinase to ensure competitive binding can be accurately assessed). [10] * Prepare serial dilutions of the test compounds.

  • Kinase Reaction (384-well plate format):

    • Add 2.5 µL of kinase/substrate mix to each well.

    • Add 0.5 µL of test compound dilution.

    • Initiate the reaction by adding 2 µL of ATP solution.

    • Include controls: "no kinase" (background) and "no inhibitor" (100% activity).

    • Incubate for 60 minutes at 30°C.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. [11] * Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature. [11] * Measure luminescence with a plate reader.

Data Analysis

The luminescent signal is inversely proportional to the compound's inhibitory effect. Data is used to calculate the percent inhibition relative to controls, and IC₅₀ values are determined by plotting percent inhibition against compound concentration.

Kinase Target Compound A IC₅₀ (nM) Compound B IC₅₀ (nM) Reference Inhibitor IC₅₀ (nM)
FGFR1 121,50010
VEGFR2 82,3005
CDK2 850>10,00025
JAK3 >10,000>10,00050

This data allows for the direct assessment of potency and selectivity. In this example, Compound A is a potent dual inhibitor of FGFR1 and VEGFR2 with weaker activity against CDK2, while Compound B is largely inactive.

Tier 3: Cellular Target Engagement and Pathway Modulation

A critical step is to confirm that a compound binds its intended target within the complex environment of a living cell and subsequently modulates the relevant downstream signaling pathway. [12]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical assay that directly measures drug-target interaction in situ. [13]The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. [14][15][16]

  • Protocol:

    • Treat intact cells with the test compound (~10x IC₅₀) or vehicle.

    • Harvest cells, resuspend in buffer, and divide into aliquots.

    • Heat the aliquots across a temperature gradient (e.g., 45°C to 70°C) for 3 minutes.

    • Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature using Western Blotting.

  • Interpretation: A positive result is a shift of the melting curve to a higher temperature in the compound-treated samples, providing direct evidence of target engagement. [14][16]

Western Blot for Downstream Pathway Analysis

This assay confirms that target engagement leads to the expected functional consequence. [17][18]For a kinase inhibitor, this means a reduction in the phosphorylation of its downstream substrates. [19]

  • Protocol:

    • Treat cells with increasing concentrations of the test compound for an optimized duration.

    • Lyse the cells and quantify total protein.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe with a phospho-specific antibody for a known downstream substrate (e.g., anti-phospho-ERK for the FGFR pathway).

    • Strip the membrane and re-probe with an antibody for the total protein to confirm equal loading. [18]

  • Interpretation: A dose-dependent decrease in the phosphorylated substrate, with no change in the total protein level, confirms that the compound is inhibiting the signaling pathway downstream of the target kinase.

G cluster_wb Western Blot Readout compound Pyrrolo[2,3-b]pyridine Derivative receptor FGFR1 compound->receptor Inhibits (CETSA) erk p-ERK1/2 receptor->erk Phosphorylates proliferation Cell Proliferation & Survival erk->proliferation erk_node ↓ p-ERK1/2 Level erk->erk_node

Caption: Pathway showing compound inhibiting FGFR1, confirmed by CETSA and Western Blot.

Conclusion

This structured, multi-tiered approach provides a robust and efficient path for the in vitro characterization of novel 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone derivatives. By systematically progressing from broad cellular screening to specific biochemical and mechanistic assays, this framework enables the confident identification of potent and selective kinase inhibitors. This methodology ensures that lead candidates are advanced based on a strong foundation of empirical evidence, ultimately accelerating the journey from chemical synthesis to potential clinical development.

References

  • Promega Corporation. (n.d.). Technologies to Study Kinases. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Kinase Activity-Tagged Western Blotting Assay. Retrieved from [Link]

  • PubMed. (2015). Multiplexed viability, cytotoxicity, and caspase activity assays. Retrieved from [Link]

  • PubMed. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • PubMed. (2020). Kinase activity-tagged western blotting assay. Retrieved from [Link]

  • Dojindo Molecular Technologies. (n.d.). Viability/Cytotoxicity Multiplex Assay Kit. Retrieved from [Link]

  • ACS Publications. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Retrieved from [Link]

  • NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • PubMed. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. Retrieved from [Link]

  • Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Retrieved from [Link]

  • PubMed Central. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • Taylor & Francis Online. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Retrieved from [Link]

  • Annual Reviews. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Janus kinase inhibitor. Retrieved from [Link]

  • SpringerLink. (2012). Western Blotting Analysis as a Tool to Study Receptor Tyrosine Kinases. Retrieved from [Link]

  • Frontiers. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Retrieved from [Link]

  • PubMed. (2013). In vitro JAK kinase activity and inhibition assays. Retrieved from [Link]

  • Frontiers. (2022). Pharmacological approaches to understanding protein kinase signaling networks. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • ChemWhat. (n.d.). 1,1′-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl) diethanone. Retrieved from [Link]

  • Juniper Publishers. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved from [Link]

  • ChemBK. (2024). Ethanone, 1,1'-(5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)bis-. Retrieved from [Link]

  • PubMed Central. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Pyrrolo[2,3-b]pyridines (7-Azaindoles)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of substituted pyrrolo[2,3-b]pyridines, also known as 7-azaindoles. This guide is designed to provide troubleshooting advice and answer frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic scaffold. The pyrrolo[2,3-b]pyridine core is a prominent feature in many biologically active compounds and approved pharmaceuticals.[1][2][3] This resource is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses specific experimental problems, offering potential causes and actionable solutions.

Issue 1: Low Yield in Cyclization Reactions

Question: I am attempting to synthesize a 2-substituted 7-azaindole via a Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by cyclization, but my yields for the cyclization step are consistently low. What are the common causes and how can I improve the yield?

Answer: Low yields in the cyclization of 2-amino-3-alkynylpyridines are a frequent challenge. The success of this intramolecular reaction is highly dependent on the reaction conditions and the nature of the substituents.

Common Causes and Solutions:

  • Suboptimal Base and Solvent System: The choice of base is critical for the deprotonation of the amino group to initiate the cyclization.

    • Recommendation: While traditional methods have used strong bases like potassium tert-butoxide, these can sometimes lead to side reactions.[4] A highly effective and milder alternative is the use of potassium tert-butoxide in the presence of a catalytic amount of 18-crown-6 in toluene.[5] The crown ether complexes with the potassium ion, increasing the effective basicity and promoting the cyclization under milder conditions (e.g., 65°C), often leading to excellent yields.[5]

  • Harsh Reaction Conditions: High temperatures or overly strong acidic or basic conditions can lead to decomposition of the starting material or the desired product.[6][7]

    • Recommendation: Monitor your reaction progress carefully using TLC or LC-MS to identify the optimal reaction time and temperature.[6] Consider acid-catalyzed cyclization as an alternative. A mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) in acetonitrile has been shown to effectively promote the cyclization of 3-alkynyl-2-aminopyridines.[4]

  • Inefficient Catalyst System for One-Pot Procedures: If attempting a one-pot Sonogashira coupling and cyclization, the catalyst system must be compatible with both transformations.

    • Recommendation: For one-pot copper-free alkynylation-cyclization sequences, careful selection of the palladium catalyst and ligands is crucial.[8] This approach avoids the need for protection of the amino group and can be highly efficient.[8]

Issue 2: Poor Regioselectivity in C-H Functionalization

Question: I am trying to directly functionalize the pyrrolo[2,3-b]pyridine core at the C3 position, but I am getting a mixture of isomers, with significant amounts of C2 and/or pyridine ring functionalization. How can I improve the C3 regioselectivity?

Answer: Achieving high regioselectivity in the direct C-H functionalization of the 7-azaindole nucleus is a significant challenge due to the multiple reactive sites.[9][10] The electronic properties of both the pyrrole and pyridine rings influence the outcome.

Key Factors for Controlling Regioselectivity:

  • Protecting Groups: The choice of protecting group on the pyrrole nitrogen (N1) is a critical factor in directing electrophilic or metal-catalyzed C-H functionalization.

    • Expert Insight: An N-sulfonyl protecting group, for instance, can effectively direct sulfenylation to the C3 position.[9] It is important to screen different protecting groups to find the optimal one for your desired transformation.

  • Catalyst and Ligand System: In metal-catalyzed reactions, the nature of the catalyst and ligands plays a pivotal role in determining the site of functionalization.

    • Recommendation: For palladium-catalyzed C-H arylations, the combination of the palladium source, oxidant, and solvent can be fine-tuned to favor a specific position.[11] For instance, a Pd(OAc)₂ catalyst with TEMPO as an oxidant in trifluoroacetic acid has been shown to be effective for C6 arylation of the related pyrrolo[2,3-d]pyrimidine core.[11] Similar principles can be applied to the 7-azaindole system.

  • Reaction Conditions: Temperature, solvent, and additives can all influence the regiochemical outcome.

    • Recommendation: Systematically vary the reaction parameters on a small scale to identify the optimal conditions for your specific substrate and desired transformation.[6]

Issue 3: Difficulty with N-Alkylation vs. O-Alkylation in Pyrrolo[2,3-b]pyridin-2-ones

Question: I am attempting to N-alkylate a 1,3-dihydropyrrolo[2,3-b]pyridin-2-one (a 7-azaoxindole), but I am obtaining a mixture of N-alkylated and O-alkylated products. How can I selectively achieve N-alkylation?

Answer: 2-Pyridones and their fused analogues are ambident nucleophiles, meaning they can react with electrophiles at either the nitrogen or the oxygen atom.[12] The ratio of N- to O-alkylation is influenced by several factors.

Strategies for Selective N-Alkylation:

  • Choice of Base and Solvent: The nature of the counter-ion and the solvent polarity can significantly impact the site of alkylation.

    • General Principle: Harder electrophiles tend to react at the harder nucleophilic center (oxygen), while softer electrophiles favor the softer nitrogen atom. The choice of base can influence the "hardness" of the nucleophile. Using a sodium salt (from NaH) often favors N-alkylation, whereas a silver salt can promote O-alkylation.[13]

    • Recommendation: For selective N-alkylation, consider using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or DMSO.

  • Mitsunobu Conditions: The Mitsunobu reaction can also be employed for alkylation, and the product ratio can be dependent on the substituents on the pyridone ring.[12]

  • Microwave-Assisted Synthesis: Microwave irradiation can sometimes offer improved selectivity and reduced reaction times for N-alkylation.[13]

Frequently Asked Questions (FAQs)

This section covers more general, but equally critical, aspects of pyrrolo[2,3-b]pyridine synthesis.

Q1: What are the most common starting materials for constructing the pyrrolo[2,3-b]pyridine core?

A1: The choice of starting material largely depends on the desired substitution pattern. Some of the most versatile starting materials include:

  • Substituted 2-aminopyridines: These are widely used in methods involving the construction of the pyrrole ring onto the pre-existing pyridine ring.[4][8] For example, 2-amino-3-halopyridines are common precursors for Sonogashira coupling followed by cyclization.[5]

  • Substituted pyrroles: In this approach, the pyridine ring is annulated onto a pre-formed pyrrole. 2-Amino-3-cyanopyrroles can be used in cyclo-condensation reactions to build the pyridine ring.[2]

  • Nicotinic acid derivatives or 2,6-dichloropyridine: These can serve as flexible starting points for the synthesis of 1,3- and 1,3,6-substituted 7-azaindoles.[14]

Q2: I am struggling with the purification of my substituted pyrrolo[2,3-b]pyridine derivative. What are some common issues and solutions?

A2: Purification can be challenging due to the polar nature of the 7-azaindole nucleus and potential side products.

  • Common Impurities: Unreacted starting materials, catalysts, and byproducts from side reactions are common impurities.[15]

  • Purification Techniques:

    • Flash Column Chromatography: This is the most common method. A systematic screening of solvent systems (e.g., gradients of ethyl acetate in hexanes, or methanol/dichloromethane for more polar compounds) is recommended.

    • Crystallization: If the product is a solid, crystallization can be a highly effective purification method, often providing material of high purity.[16]

    • Preparative HPLC: For challenging separations or to obtain highly pure material for biological testing, preparative HPLC is a powerful tool.

Q3: Are there any stability issues I should be aware of with pyrrolo[2,3-b]pyridine derivatives?

A3: Yes, some 7-azaindole derivatives can be unstable under certain conditions.

  • Acid Sensitivity: The pyridine nitrogen can be protonated in acidic media, which can sometimes lead to degradation, particularly if other sensitive functional groups are present.[7][15]

  • Photostability: The 7-azaindole chromophore has interesting photophysical properties and can be sensitive to light.[17] It is good practice to store these compounds protected from light.

  • Oxidative Stability: While generally stable, some derivatives can be susceptible to oxidation, especially if the pyrrole ring is highly activated.

Q4: I need to perform a cross-coupling reaction on a halogenated pyrrolo[2,3-b]pyridine. Which positions are most reactive?

A4: The reactivity of halogens on the 7-azaindole core in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) is position-dependent.

  • General Reactivity Trend: The relative reactivity of different positions can be complex and influenced by electronic and steric factors. However, halogens on the pyridine ring are generally more reactive than those on the pyrrole ring in these types of reactions.

  • Chemoselectivity: In di- or tri-halogenated systems, it is often possible to achieve chemoselective cross-coupling by carefully controlling the reaction conditions (catalyst, ligand, temperature, and reaction time).[18] For instance, in a 2-iodo-4-chloro-pyrrolopyridine, a Suzuki-Miyaura coupling can be performed selectively at the more reactive C2-iodo position.[18]

Data and Protocols

Table 1: Comparison of Conditions for Cyclization of 2-Amino-3-alkynylpyridines
EntryBase/AcidCatalyst/AdditiveSolventTemperature (°C)Yield (%)Reference
1K₂CO₃Pd(PPh₃)₄, CuIDMF100Moderate[5]
2t-BuOK18-crown-6Toluene65Excellent[5]
3TFA/TFAANoneAcetonitrile100Good[4]
Experimental Protocol: Synthesis of 2-Aryl-1H-pyrrolo[2,3-b]pyridine via Suzuki-Miyaura Coupling

This protocol is adapted from a reported synthesis of a 2-aryl-4-chloro-7-azaindole derivative.[18]

Materials:

  • 4-Chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine

  • Arylboronic acid

  • Pd₂(dba)₃

  • K₂CO₃

  • 1,4-Dioxane:water (1:1)

Procedure:

  • To a reaction vessel, add 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq), arylboronic acid (1.2 eq), Pd₂(dba)₃ (0.03 eq), and K₂CO₃ (3.0 eq).

  • De-gas the vessel and backfill with an inert atmosphere (e.g., nitrogen or argon).

  • Add de-gassed 1,4-dioxane:water (1:1) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 30 minutes, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent in vacuo.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Synthetic Logic
Diagram 1: Troubleshooting Low Yield in Cyclization

G start Low Yield in Cyclization Step cause1 Suboptimal Base/ Solvent System start->cause1 cause2 Harsh Reaction Conditions start->cause2 cause3 Inefficient Catalyst (One-Pot) start->cause3 solution1 Use t-BuOK with 18-crown-6 in Toluene cause1->solution1 solution2 Consider Acid Catalysis (TFA/TFAA) cause1->solution2 solution3 Monitor Reaction by TLC/LC-MS cause2->solution3 solution4 Optimize Catalyst/Ligand for One-Pot Procedure cause3->solution4

Caption: Troubleshooting workflow for low yield in cyclization.

Diagram 2: Key Strategies for Regiocontrolled Functionalization

G main Regiocontrolled Functionalization of Pyrrolo[2,3-b]pyridine N1-Protecting Group Strategy Catalyst & Ligand System Optimization Reaction Condition Screening sub1 Directs electrophilic attack or metalation (e.g., N-sulfonyl for C3 functionalization) main:f1->sub1 Mechanism sub2 Fine-tunes steric and electronic environment at the metal center main:f2->sub2 Control sub3 Vary Temperature, Solvent, & Additives to influence reaction pathway main:f3->sub3 Optimization

Caption: Core strategies for achieving regioselectivity.

References

  • Benchchem. troubleshooting guide for the synthesis of heterocyclic compounds.
  • Organic Chemistry Frontiers (RSC Publishing). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks.
  • PMC - PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • Request PDF. Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin.
  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling.
  • Benchchem. troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis.
  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION Khaled M.H.
  • Organic & Biomolecular Chemistry (RSC Publishing). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity.
  • Organic Chemistry Portal. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6.
  • Sci-Hub. Synthesis of 3-Substituted Pyrrolo[2,3-b]Pyridin-2-one Derivatives.
  • PMC - PubMed Central. Molecular Insights of 7‑Azaindole Drugs and Their Intercalation in the Confined Space of Montmorillonite.
  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
  • ACS Green Chemistry. Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis.
  • Request PDF - ResearchGate. A convenient synthetic route to substituted pyrrolo[2,3-b]pyridines via a novel ethylene-bridged compound.
  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives.
  • ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • Request PDF - ResearchGate. Synthesis of pyrrolo[3,4-c]pyridines via metal-free cross-coupling/cyclization cascades of β-ketothioamides with 2-aroylmalononitrile at room temperature.
  • ResearchGate. Regioseletive C–H functionalization of 7-azaindoles.
  • Benchchem. Technical Support Center: Regioselective Functionalization of the Pyrrolo[2,3-d]pyrimidine Core.
  • Organic Chemistry Portal. Azaindole synthesis.
  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • ResearchGate. Challenges in the functionalization of pyridines.
  • Chemical Communications (RSC Publishing). Synthesis of pyrrolo[3,4-c]pyridines via metal-free cross-coupling/cyclization cascades of β-ketothioamides with 2-aroylmalononitrile at room temperature.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.
  • Organic Chemistry Portal. Synthesis of N-Heterocycles.
  • PMC - PubMed Central. Modern Strategies for Heterocycle Synthesis.
  • Reddit. Does anyone know a good review for the most common synthesis methods of heterocycles? : r/chemistry.
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis.
  • NC State University Libraries. 24. Chapter 24 – Amines and Heterocycles Solutions to Problems.
  • RSC Advances Blog.
  • Sci-Hub. ChemInform Abstract: Functionalization of Pyrrolo[2,3‐d]pyrimidine by Palladium‐Catalyzed Cross‐Coupling Reactions.
  • PMC - PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • ResearchGate. (PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation.
  • PharmaBlock. Azaindoles in Medicinal Chemistry.
  • ACS Publications. Photophysics and Biological Applications of 7-Azaindole and Its Analogs.
  • Scribd. Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF.
  • Sciforum. one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation.
  • ResearchGate. A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
  • PMC - NIH. Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates.
  • ResearchGate. N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.

Sources

"improving yield in reactions with 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals working with 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone (also known as 1,3-diacetyl-5-methyl-7-azaindole). This di-ketone serves as a versatile building block in medicinal chemistry, leveraging the privileged 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold.[1][2] Its dual acetyl groups offer reactive handles for constructing more complex molecules, often through condensation reactions.

This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate experimental challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the basic reactivity profile of 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone?

A1: The reactivity of this molecule is dominated by its two acetyl groups located at the N-1 and C-3 positions.

  • C-3 Acetyl Group: This is a standard aryl ketone and readily undergoes reactions typical of methyl ketones, such as condensation with amines and hydrazines, aldol reactions, and alpha-halogenation. It is the primary site for forming new heterocyclic rings fused to the pyrrole core.

  • N-1 Acetyl Group: This is an amide-like acetyl group. It is significantly less reactive as a ketone. However, it is susceptible to hydrolysis (deacetylation) under strongly acidic or basic conditions, which can lead to unwanted side products or recovery of the mono-acetylated starting material.[3][4] The presence of this group also influences the electronics of the pyrrole ring.

The 7-azaindole core itself is electron-rich and can participate in electrophilic aromatic substitution, but the existing substituents make the acetyl groups the most probable reaction sites for yield improvement strategies.

Q2: What are the most common reaction types where yield is a critical parameter for this substrate?

A2: The most common applications involve using the diacetyl compound as a scaffold to build larger, more complex molecules. Yield optimization is critical in multi-step syntheses. Key reaction types include:

  • Heterocycle Formation: Condensation reactions with binucleophiles (e.g., hydrazine, hydroxylamine, ureas) to form pyrazoles, isoxazoles, pyrimidines, and other fused ring systems.

  • Knoevenagel and Aldol Condensations: Reactions with active methylene compounds or other carbonyls to extend carbon chains.

  • Paal-Knorr Type Syntheses: Reactions that utilize the diketone functionality to construct five-membered heterocycles.

Q3: Why is achieving regioselectivity a common challenge?

A3: The primary challenge is controlling reactivity between the N-1 and C-3 acetyl groups. While the C-3 acetyl is significantly more ketone-like and reactive, forcing conditions can sometimes lead to side reactions involving the N-1 position or deacetylation. To achieve selective reaction at the C-3 position, milder conditions are generally preferred. If reactions are desired at both sites, a stepwise approach is often necessary, which introduces its own challenges for yield and purification.

Troubleshooting Guide: Improving Reaction Yields

This section addresses specific problems encountered during reactions with 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone.

Scenario 1: Low to No Conversion of Starting Material

Question: I am attempting a condensation reaction with a substituted hydrazine to form a pyrazole ring, but I'm seeing mostly unreacted starting material by LC-MS and TLC. What can I do?

Answer: Low conversion is typically due to insufficient activation energy, poor reagent reactivity, or unfavorable reaction equilibrium. Here is a systematic approach to troubleshoot this issue.

Logical Troubleshooting Flow for Low Conversion

Start Low / No Conversion Cause1 Insufficient Activation Start->Cause1 Cause2 Poor Reagent / Substrate Reactivity Start->Cause2 Cause3 Unfavorable Solvent / Equilibrium Start->Cause3 Sol1a Increase Temperature (monitor for degradation) Cause1->Sol1a Sol1b Add Catalyst (e.g., AcOH, p-TsOH) Cause1->Sol1b Sol1c Use Microwave Irradiation Cause1->Sol1c Sol2a Check Reagent Purity / Age Cause2->Sol2a Sol2b Use a More Nucleophilic Reagent (if possible) Cause2->Sol2b Sol3a Switch to High-Boiling Aprotic Solvent (e.g., DMF, DMSO, NMP) Cause3->Sol3a Sol3b Use Dean-Stark Trap to Remove H2O Cause3->Sol3b

Caption: Troubleshooting Decision Tree for Low Conversion.

Detailed Solutions:

  • Optimize Reaction Temperature: Many condensation reactions are equilibria that are driven forward by the removal of water at higher temperatures.

    • Action: Gradually increase the reaction temperature in 20 °C increments (e.g., from 80 °C to 100 °C, then 120 °C), monitoring reaction progress by TLC or LC-MS. Be cautious, as higher temperatures can also promote side reactions or product degradation.[3]

  • Employ Catalysis: The carbonyl at C-3 can be activated by an acid catalyst.

    • Action: Add a catalytic amount (1-10 mol%) of a weak acid like acetic acid or a stronger acid like p-toluenesulfonic acid (p-TsOH) to protonate the carbonyl oxygen, making the carbon more electrophilic.

  • Solvent Choice: The solvent can dramatically affect reaction rates and equilibrium.

    • Action: If you are using a lower-boiling solvent like ethanol or acetonitrile, switch to a high-boiling polar aprotic solvent such as DMF, DMSO, or NMP.[5] These solvents can facilitate reactions at higher temperatures and often improve solubility. Water removal is key for driving the reaction to completion. Consider using a Dean-Stark apparatus if the solvent forms an azeotrope with water (e.g., toluene).

  • Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate reactions by efficiently heating the polar reactants and solvent.[6]

    • Action: Screen reaction conditions (e.g., 120 °C for 3-15 minutes) in a microwave reactor. This can often provide a rapid assessment of feasibility and dramatically reduce reaction times.[5]

Scenario 2: Formation of Multiple Products and Side Reactions

Question: My reaction is converting the starting material, but I am getting a complex mixture of products, including a major byproduct that appears to have lost an acetyl group. How can I improve selectivity?

Answer: This common issue points towards two potential problems: lack of regioselectivity (reaction at an unintended site) or decomposition of the starting material/product. The N-1 acetyl group is a common culprit.

Primary Causes & Solutions:

  • Deacetylation at N-1: The N-acetyl group can be hydrolyzed under harsh acidic or basic conditions, especially over prolonged reaction times or during aqueous workup.[3][4]

    • Mechanism: The lone pair on the pyrrole nitrogen participates in the aromatic system, but protonation or strong base can facilitate nucleophilic attack at the acetyl carbonyl, leading to cleavage.

    • Solution:

      • Avoid strongly acidic or basic conditions. If an acid catalyst is needed, use a mild one like acetic acid and keep the reaction time to a minimum.

      • Use anhydrous solvents and reagents to prevent hydrolysis.[3]

      • Perform a non-aqueous workup if possible. If an aqueous workup is necessary, ensure it is performed quickly and under neutral or slightly basic (e.g., NaHCO₃ wash) conditions.[4]

  • Incomplete Reaction (Mono- vs. Di-adduct): If your reaction partner can react with both acetyl groups, you may form a mixture of mono-substituted and di-substituted products.

    • Solution:

      • Control Stoichiometry: To favor the mono-adduct at the more reactive C-3 position, use 1.0-1.1 equivalents of your nucleophile at a lower temperature.

      • Force the Reaction: To favor the di-adduct, use a larger excess of the nucleophile (>2.2 equivalents) and higher temperatures/longer reaction times. Be aware that this increases the risk of deacetylation.

Illustrative Reaction Pathway: Acid-Catalyzed Condensation

Caption: Mechanism of Acid-Catalyzed Condensation at the C-3 Acetyl Group.

Scenario 3: Product is an Oil or Gummy Solid and Difficult to Purify

Question: My reaction seems to have worked, but after workup and solvent removal, I am left with a dark oil that is difficult to handle and purify by column chromatography. What are my options?

Answer: This is a common physical state issue, often caused by residual high-boiling solvents or persistent impurities.

Purification Strategies:

  • Remove High-Boiling Solvents: Solvents like DMF, DMSO, or NMP are notoriously difficult to remove completely.

    • Action: Co-evaporate with a lower-boiling solvent like toluene or heptane multiple times on a rotary evaporator. For small scales, high-vacuum distillation or lyophilization (if the product is water-soluble and stable) can be effective.

  • Induce Crystallization: Converting an oil to a solid is the best way to enable purification.

    • Action:

      • Trituration: Add a solvent in which your product is poorly soluble but impurities are soluble (e.g., diethyl ether, hexanes, or a mixture). Vigorously stir or sonicate the mixture. The product may precipitate as a solid.

      • Recrystallization: If a crude solid can be obtained, perform a recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

  • Optimize Column Chromatography:

    • Action: If chromatography is unavoidable, try different adsorbent materials (e.g., alumina instead of silica gel) or modify your silica gel (e.g., deactivate with triethylamine for basic products). Perform a thorough screen of solvent systems using TLC to find one that provides good separation (Rf difference > 0.2).

Experimental Protocols & Data

Protocol: General Procedure for Acid-Catalyzed Condensation

This protocol provides a starting point for reacting 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone with a nucleophile (e.g., a substituted hydrazine) to form a C-3 substituted product.

  • Preparation: Ensure all glassware is oven-dried to maintain anhydrous conditions.[3]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone (1.0 equiv).

  • Solvent and Reagents: Add an appropriate anhydrous solvent (e.g., absolute ethanol or toluene, see Table 1). Add the nucleophile (1.1 equiv) to the mixture.

  • Catalyst Addition: Add glacial acetic acid (0.1 equiv) as the catalyst.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress every 1-2 hours using TLC or LC-MS.

  • Workup:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography as needed.

Table 1: Example of Reaction Condition Screening for Yield Optimization

The following table illustrates hypothetical results from screening different conditions for a model condensation reaction, demonstrating a logical optimization workflow.

EntrySolventTemperature (°C)Catalyst (10 mol%)Time (h)Yield (%)Observations
1Ethanol80 (reflux)None24<10Low conversion, starting material recovered.
2Ethanol80 (reflux)Acetic Acid1245Moderate conversion, some deacetylation observed.
3Toluene110 (reflux)Acetic Acid865Good conversion, minimal side products.
4Toluene110 (reflux)p-TsOH472Faster reaction, slight increase in impurities.
5DMF120Acetic Acid485High conversion, clean reaction profile.[5]
6MicrowaveDMFAcetic Acid120°C, 15 min88Rapid and efficient, ideal for screening.[5]

References

  • BenchChem. Technical Support Center: Optimization of 1-Acetyl-7-azaindole N-acetylation.
  • BenchChem. Technical Support Center: 1-Acetyl-7-azaindole Synthesis.
  • ChemBK. Ethanone, 1,1'-(5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)bis-.
  • ResearchGate. Optimization of the Condensation Reaction.
  • ResearchGate. Examples of some biologically important pyrrolopyridine derivatives.
  • BenchChem. Technical Support Center: Purification of 1-Acetyl-7-azaindole.
  • ResearchGate. Proposed mechanism for the synthesis of pyrrolopyridine derivatives.
  • Sigma-Aldrich. 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone AldrichCPR.
  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • PubMed Central (PMC). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. (2019). Organic & Medicinal Chem IJ, 9(1).
  • ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).

Sources

Technical Support Center: Derivatization of Diacetyl-7-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and derivatization of diacetyl-7-azaindoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic scaffold. The following content addresses common side reactions and troubleshooting scenarios encountered during experimental work, providing in-depth explanations and validated protocols to ensure the integrity and success of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address specific issues you may encounter in the laboratory. Each answer provides a mechanistic explanation for the observed side reaction and offers concrete troubleshooting strategies.

Q1: My reaction is incomplete, yielding primarily mono-acetylated products (1-acetyl- or 3-acetyl-7-azaindole) instead of the desired diacetylated compound. Why is this happening and how can I fix it?

Plausible Cause: The formation of diacetyl-7-azaindole, typically 1,3-diacetyl-7-azaindole, is a sequential process. The first acetylation can occur at either the N-1 (pyrrole nitrogen) or C-3 position. N-acetylation is often kinetically favored, while C-3 acetylation can be promoted by certain conditions (e.g., Lewis acids).[1][2] If the reaction stalls after the first addition, it is typically due to insufficient reactivity or stoichiometry of the acetylating agent, or reaction conditions that are too mild to facilitate the second, more difficult acetylation. The electron-withdrawing effect of the first acetyl group deactivates the ring, making the second acetylation require more forcing conditions.

Troubleshooting Strategy:

  • Increase Stoichiometry of Acetylating Agent: For mono-acetylation, a stoichiometric amount (1.0-1.1 equivalents) of the acetylating agent is recommended to avoid over-acetylation.[1] To achieve diacetylation, a significant excess of the reagent (e.g., 2.5-3.0 equivalents of acetic anhydride) is necessary to overcome the deactivation from the first acetyl group and drive the reaction to completion.

  • Elevate Reaction Temperature: While N-acetylation is often performed at 0 °C to room temperature to maximize selectivity[1], driving the second acetylation may require elevated temperatures. Cautiously increase the reaction temperature (e.g., to 40-60 °C or reflux, depending on the solvent) and monitor the progress by TLC or LC-MS.

  • Extend Reaction Time: The second acetylation is slower. Ensure the reaction is allowed to run for a sufficient duration (e.g., 12-24 hours) and monitor its progress until the mono-acetylated intermediates are consumed.

  • Choice of Base/Catalyst: The choice of catalyst can dictate regioselectivity. For instance, using acetic anhydride in acetic acid tends to favor N-acetylation, whereas a Lewis acid like AlCl₃ directs acylation to the C-3 position.[2] For 1,3-diacetylation, a strong, non-nucleophilic base in combination with an excess of the acetylating agent is often a successful strategy.

Verification: Use LC-MS to track the disappearance of starting material (m/z for 7-azaindole) and mono-acetylated intermediates (m/z for 1-acetyl- or 3-acetyl-7-azaindole) and the appearance of the diacetylated product (m/z for 1,3-diacetyl-7-azaindole).

Q2: I've isolated my diacetylated product, but the yield is low, and I've regenerated 7-azaindole or a mono-acetylated species. What's causing this decomposition?

Plausible Cause: The N-acetyl group on the 7-azaindole ring is susceptible to hydrolysis, particularly under acidic or basic aqueous conditions encountered during work-up.[1] The C-acetyl group is generally more stable. This hydrolysis cleaves the acetyl group, reverting the product to a less substituted intermediate or the original starting material.

Troubleshooting Strategy:

  • Maintain Neutral pH During Work-up: Avoid acidic or strongly basic washes. Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction, but do so carefully and ensure the final pH of the aqueous layer is near neutral (pH 7-8).

  • Minimize Contact Time with Aqueous Phases: Perform extractions and washes quickly to reduce the time the product is in contact with water.

  • Use Anhydrous Work-up Conditions: If possible, consider a non-aqueous work-up. This could involve filtering the reaction mixture through a pad of celite or silica gel to remove salts and then concentrating the filtrate directly before purification.

  • Temperature Control: Keep the work-up and extraction steps at room temperature or below to minimize the rate of hydrolysis.

Q3: The reaction mixture turned dark brown or black, resulting in a low yield of intractable tar. What leads to this, and how can it be prevented?

Plausible Cause: Indole and azaindole scaffolds are known to be sensitive to strongly acidic conditions, which can lead to self-condensation or polymerization.[3] This is often exacerbated by high temperatures. The use of strong Lewis acids or protic acids as catalysts can promote these unwanted side pathways, leading to the formation of complex, high-molecular-weight oligomers or tars.

Troubleshooting Strategy:

  • Avoid Strong Protic and Lewis Acids: Unless C-acylation is specifically desired and controlled, avoid strong acids like H₂SO₄, AlCl₃, or trifluoroacetic acid.[2][4]

  • Control Temperature: Run the reaction at the lowest effective temperature. Exothermic reactions should be cooled with an ice bath during the addition of reagents.

  • Ensure Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can also lead to colored impurities.

  • Use a Milder Acetylating Agent: If acetic anhydride is proving too reactive, consider a less aggressive reagent. However, this may require more forcing conditions, so a careful balance must be struck.

Q4: I've isolated an unexpected byproduct with a mass increase of 16 amu (+16 Da). What is this and how did it form?

Plausible Cause: The pyridine nitrogen in the 7-azaindole ring is susceptible to oxidation, forming a 7-azaindole N-oxide.[5] This is a common transformation and can occur if oxidizing agents are present.[6][7] While acetic anhydride is not an oxidant, certain contaminants or inadvertent exposure to air at elevated temperatures in the presence of metal catalysts could potentially facilitate this side reaction. The N-oxide is a versatile intermediate for further functionalization, but its unintended formation represents a yield loss.[4][5]

Troubleshooting Strategy:

  • Use High-Purity Reagents and Solvents: Ensure that all reagents, especially the solvent, are free from peroxides or other oxidizing impurities.

  • Maintain a Strict Inert Atmosphere: De-gas solvents and rigorously maintain the reaction under a nitrogen or argon atmosphere, especially if heating for prolonged periods.

  • Purification: The N-oxide will have significantly different polarity compared to the acetylated products and can typically be separated by column chromatography.

Quantitative Data & Reaction Conditions

The choice of reagents and conditions critically influences the outcome of the acetylation of 7-azaindole. The following table summarizes conditions that favor different products.

Target ProductAcetylating AgentCatalyst / SolventTemperatureKey ConsiderationsReference(s)
1-Acetyl-7-azaindole Acetic Anhydride (1.1 eq)Triethylamine / DCM0 °C to RTKinetically controlled N-acetylation.[1]
3-Acetyl-7-azaindole Acetic AnhydrideAlCl₃ / CS₂RefluxLewis acid promotes C-acylation.[2]
1,3-Diacetyl-7-azaindole Acetic Anhydride (>2.5 eq)Acetic Acid or PyridineRT to 60 °CRequires excess reagent and potentially heat.[1][2]

Experimental Protocols & Methodologies

Protocol: Synthesis of 1,3-Diacetyl-7-azaindole

This protocol is designed to favor the formation of the diacetylated product and serves as a baseline for troubleshooting.

Materials:

  • 7-azaindole (1.0 eq)

  • Acetic anhydride (2.5 eq)

  • Pyridine (anhydrous, as solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a stir bar, thermometer, and nitrogen inlet, dissolve 7-azaindole (1.0 eq) in anhydrous pyridine.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (2.5 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS. If the reaction is sluggish, gently warm the mixture to 40-50 °C.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow addition of saturated NaHCO₃ solution until effervescence ceases.

  • Extraction: Extract the aqueous mixture with DCM (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 1,3-diacetyl-7-azaindole.

Visualized Workflows & Mechanisms

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Low Yield or Impure Product check_completeness Reaction Incomplete? (Mono-acetylated products observed) start->check_completeness check_hydrolysis Product Loss During Work-up? (Starting material regenerated) start->check_hydrolysis check_tar Formation of Tar? start->check_tar check_oxidation Unexpected Mass Peak? (e.g., M+16) start->check_oxidation sol_completeness Increase Ac₂O Stoichiometry Increase Temperature/Time check_completeness->sol_completeness YES sol_hydrolysis Neutral pH Work-up Minimize Water Contact Work at Low Temperature check_hydrolysis->sol_hydrolysis YES sol_tar Avoid Strong Acids Control Temperature Use Inert Atmosphere check_tar->sol_tar YES sol_oxidation Use High-Purity Reagents Maintain Strict Inert Atmosphere check_oxidation->sol_oxidation YES

Caption: Troubleshooting decision tree for diacetylation of 7-azaindole.

Competing Acetylation Pathways

ReactionPathways Start 7-Azaindole N_Ac 1-Acetyl-7-azaindole (Kinetic Product) Start->N_Ac + Ac₂O (mild cond.) C_Ac 3-Acetyl-7-azaindole (Thermodynamic Product) Start->C_Ac + Ac₂O (Lewis Acid) N_Ac->Start H₂O / H⁺ or OH⁻ Di_Ac 1,3-Diacetyl-7-azaindole N_Ac->Di_Ac + Ac₂O (excess, heat) C_Ac->Di_Ac + Ac₂O (excess, heat) Di_Ac->N_Ac H₂O / H⁺ or OH⁻ Hydrolysis Hydrolysis (During Work-up)

Caption: Reaction pathways in the acetylation of 7-azaindole.

References

  • BenchChem. (2025). Application Note: A Comparative Study of N-Oxidation Protocols for 7-Azaindole. BenchChem Technical Support.
  • Google Patents. (2012). CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • BenchChem. (2025). Technical Support Center: 1-Acetyl-7-azaindole Synthesis. BenchChem Technical Support.
  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry. PharmaBlock Science.
  • Guenin, B. et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 467-492.
  • Liu, Y. et al. (2012). Electrophilic Aromatic Substitution of a BN Indole.
  • BenchChem. (2025). Benchmarking the synthesis of 1-Acetyl-7-azaindole against other methods. BenchChem Technical Support.

Sources

Technical Support Center: Purification of 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone and its derivatives. This guide is designed for researchers and drug development professionals who are navigating the complexities of isolating these valuable heterocyclic compounds. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.

The unique structure of the 7-azaindole core, combined with the dual ethanone substituents, presents specific challenges. The basicity of the pyridine nitrogen can lead to problematic interactions with standard silica gel, while the polarity of the acetyl groups requires carefully chosen solvent systems. This guide will address these issues head-on in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common initial purification strategy for my crude diethanone derivative?

A general and effective approach is a two-stage process: first, flash column chromatography on silica gel to remove the bulk of impurities, followed by recrystallization to achieve high analytical purity. The initial chromatography step is crucial for separating unreacted starting materials and reaction byproducts, while the final recrystallization is excellent for removing trace impurities and providing a crystalline solid suitable for characterization and downstream applications.

Q2: My compound is streaking severely on my silica gel TLC plate. What's causing this and how do I fix it?

This is a classic issue when purifying nitrogen-containing heterocycles on acidic silica gel.[1] The basic nitrogen atom of the pyrrolo[2,3-b]pyridine core interacts strongly with the acidic silanol groups on the silica surface, causing the compound to "stick" and elute slowly and unevenly, resulting in streaking.

Solution: Add a basic modifier to your eluent. A small amount of triethylamine (typically 0.1-1%) or a few drops of ammonium hydroxide in your mobile phase will neutralize the acidic sites on the silica, leading to sharper spots and improved separation.[1]

Q3: After chromatography, my NMR spectrum shows persistent solvent peaks. How can I remove them?

Residual solvents from purification, such as ethyl acetate, dichloromethane, or methanol, can be stubborn. Standard drying in a vacuum oven may not be sufficient.

Solution: High vacuum drying (using a Schlenk line or high-performance vacuum pump) for an extended period is the first step. If solvents persist, lyophilization (freeze-drying) from a suitable solvent like 1,4-dioxane or water (if the compound is sparingly soluble) can be highly effective at removing trace solvent molecules.[2] Always consult NMR solvent impurity charts to correctly identify the contaminant peaks.[2]

Q4: I suspect I have isomeric impurities. How can I separate them?

The synthesis of substituted pyrrolopyridines can sometimes yield structural isomers that have very similar polarities, making them difficult to separate by standard flash chromatography.[2]

Solution: High-Performance Liquid Chromatography (HPLC) is the method of choice for separating challenging isomers.[2] A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is a common starting point. Adding a modifier like trifluoroacetic acid (TFA) can often improve peak shape and resolution.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a "Problem-Cause-Solution" format.

Issue 1: Poor Separation During Column Chromatography
ProblemPossible CauseRecommended Solution
Product and impurities elute together. Inappropriate Solvent System: The polarity of the eluent is not optimized to differentiate between your product and the impurities.Systematic TLC Analysis: Screen different solvent systems. If a hexane/ethyl acetate system fails, try a system with different selectivity, such as dichloromethane/methanol or toluene/acetone.[1] Aim for an Rf of 0.25-0.40 for your target compound with maximum separation from other spots.
Product streaks or remains on the baseline. Strong Product-Silica Interaction: The basic pyridine nitrogen is adsorbing too strongly to the acidic silica gel.1. Add a Basic Modifier: As mentioned in the FAQs, add 0.1-1% triethylamine to your eluent. 2. Use an Alternative Stationary Phase: Consider using neutral or basic alumina, which will not have the acidic sites that cause streaking with basic compounds.[1]
Low product recovery after the column. 1. Column Overloading: Too much crude material was loaded relative to the amount of silica gel. 2. Product Degradation: The compound may be unstable on silica gel over long periods.1. Reduce Sample Load: A general rule is to load 1-5% of crude material by mass of the stationary phase (e.g., 1-5 g of crude on 100 g of silica).[1] 2. Work Efficiently: Do not let columns run overnight if stability is a concern. Consider deactivating the silica gel with triethylamine before use.[2]
Issue 2: Challenges with Recrystallization
ProblemPossible CauseRecommended Solution
Compound "oils out" instead of crystallizing. 1. Supersaturated Solution: The solution is too concentrated, or cooling is happening too quickly. 2. Presence of Impurities: Impurities can inhibit crystal lattice formation.1. Modify Conditions: Add a small amount of a "poor" solvent (one in which the compound is less soluble) to the hot solution, or try cooling the solution much more slowly. Scratching the inside of the flask with a glass rod can initiate nucleation. 2. Re-purify: The material may need another chromatographic pass to improve its purity before crystallization will be successful.[2]
Very low recovery of crystalline product. 1. Too Much Solvent Used: The minimum amount of hot solvent was not used to dissolve the compound. 2. High Solubility in Cold Solvent: The chosen solvent is not ideal, as the product remains significantly soluble even at low temperatures.1. Use Less Solvent: Be patient and add the hot solvent dropwise until the compound just dissolves.[1] You can reduce the volume of the mother liquor by evaporation to recover more product, which may require a second recrystallization.[1] 2. Change Solvent System: Screen for a new solvent or co-solvent system where the compound has high solubility when hot and very low solubility when cold.[1]

Experimental Protocols & Workflows

Workflow for Purification Method Selection

This diagram outlines the decision-making process for purifying your crude product.

G Start Crude 1,1'-diethanone Derivative TLC Perform TLC Analysis (e.g., 50% EtOAc/Hexanes) Start->TLC Streaking Observe Streaking? TLC->Streaking Separation Good Separation of Spots? Streaking->Separation No Add_Base Add 0.5% Triethylamine to Eluent and Re-run TLC Streaking->Add_Base Yes Column Run Flash Column Chromatography Separation->Column Yes Use_Alumina Consider Alumina Chromatography Separation->Use_Alumina Persistent Issues HPLC Consider Preparative HPLC for Difficult Separations Separation->HPLC No Recrystallize Recrystallize Fractions Column->Recrystallize Final Pure Product Recrystallize->Final Add_Base->TLC Use_Alumina->Recrystallize

Caption: A decision tree for selecting the appropriate purification technique.

Protocol 1: Flash Column Chromatography with Basic Modifier

This protocol provides a step-by-step guide for purifying your compound while mitigating issues related to its basicity.

G cluster_prep Preparation cluster_run Execution cluster_post Post-Processing a 1. Select Solvent System via TLC (e.g., 7:3 Hexane:EtOAc + 0.5% Et3N) b 2. Prepare Eluent & Slurry Pack Column Ensure Triethylamine (Et3N) is mixed well a->b c 3. Dissolve Crude Product in Minimal Dichloromethane (DCM) b->c d 4. Adsorb onto a small amount of Silica (Dry-loading) c->d e 5. Carefully add dry-loaded sample to top of packed column d->e f 6. Begin Elution with Solvent System e->f g 7. Collect Fractions (e.g., 10-20 mL tubes) f->g h 8. Monitor Fractions by TLC g->h i 9. Combine Pure Fractions h->i j 10. Evaporate Solvent under Reduced Pressure i->j k 11. Dry under High Vacuum to yield purified oil/solid j->k

Caption: Workflow for flash column chromatography using a basic modifier.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors.

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyrrolo[2,3-b]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for the functionalization of the pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole. This bicyclic heterocycle is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly kinase inhibitors.[1][2][3] However, its unique electronic nature, combining an electron-rich pyrrole ring with an electron-deficient pyridine ring, presents significant challenges in achieving high-yielding and regioselective transformations.[4][5]

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It combines troubleshooting advice for specific experimental failures with answers to frequently asked questions, all grounded in established chemical principles and supported by peer-reviewed literature.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format, providing detailed causal analysis and step-by-step solutions.

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Question: My Suzuki-Miyaura (or Buchwald-Hartwig) reaction on a halo-pyrrolo[2,3-b]pyridine is giving low yields or failing completely, even under standard conditions that work for other aryl halides. What are the primary causes and how can I fix this?

Answer: This is the most common challenge faced when functionalizing the 7-azaindole core. The low yield is typically not due to a single factor but a combination of issues stemming from the heterocycle's inherent properties.

Causality & Explanation: The primary culprit is the Lewis basic nitrogen atom in the pyridine ring (N7). This nitrogen can coordinate strongly to the palladium catalyst, leading to the formation of inactive or less active catalytic species, effectively "poisoning" the catalyst and halting the catalytic cycle.[6][7] Furthermore, the N-H proton of the pyrrole ring is acidic and can interfere with basic reagents or participate in unwanted side reactions.

Troubleshooting Workflow:

start Low Yield in Cross-Coupling p1 Is the Pyrrole N-H Protected? start->p1 step1 Protect N1 with SEM, Ts, or Bs group. This prevents deprotonation and can sterically hinder N7-Pd coordination. p1->step1 No p2 Review Catalyst & Ligand System p1->p2 Yes p1_yes Yes p1_no No step1->p2 step2 Switch to electron-rich, bulky phosphine ligands: - RuPhos, XPhos, SPhos are effective for heteroaryls. - Use pre-formed Pd G2/G3 catalysts for reliability. p2->step2 p3 Optimize Base & Solvent step2->p3 step3 Use a weaker, non-nucleophilic base: - K3PO4, K2CO3, or Cs2CO3 are often superior to NaOtBu. - Aprotic polar solvents (Dioxane, Toluene, DMF) with water are common. p3->step3 p4 Check Substrate Reactivity step3->p4 step4 C-Cl bonds require more active catalysts. For C-F, consider specialized systems or a halogen exchange (F -> Br/I) if possible. p4->step4 Cl or F end Reaction Optimized p4->end Br or I p4_cl Cl or F p4_br Br or I step4->end

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Recommended Protocol: General Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling an arylboronic acid to a bromo- or iodo-pyrrolo[2,3-b]pyridine.

  • Protect the N-H (if not already): If your substrate has a free N-H, protect it first. The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is highly recommended for its stability and reliable removal conditions.[1][8]

  • Reagent Preparation: In an oven-dried flask, combine the N-protected halo-pyrrolo[2,3-b]pyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.5-3.0 equiv).

  • Catalyst Loading: Add the palladium catalyst and ligand. A reliable system is Pd₂(dba)₃ (2-5 mol%) with a ligand like RuPhos or SPhos (4-10 mol%).

  • Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Bubble argon or nitrogen through the mixture for 15-20 minutes.

  • Reaction Execution: Heat the reaction to 80-110 °C under an inert atmosphere. Monitor progress by TLC or LC-MS. Reactions are often complete within 2-12 hours.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterStarting RecommendationRationale
N-H Protection SEM, TsPrevents side reactions and catalyst inhibition.[1][6]
Catalyst Pd₂(dba)₃ / Pd(OAc)₂Common, reliable palladium(0) or (II) sources.
Ligand RuPhos, SPhos, XPhosBulky, electron-rich ligands accelerate reductive elimination and prevent catalyst deactivation.[1]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Moderately strong, non-nucleophilic bases are ideal for the transmetalation step.
Solvent Dioxane/H₂O, Toluene/H₂OAprotic/aqueous mixtures facilitate dissolution of both organic and inorganic reagents.
Temperature 80 - 110 °CSufficient thermal energy to drive the catalytic cycle without causing degradation.
Issue 2: Poor or Incorrect Regioselectivity

Question: I am trying to perform a C-H functionalization or a coupling on a dihalo-azaindole, but I'm getting a mixture of isomers or reaction at the wrong position. How can I control the regioselectivity?

Answer: Regioselectivity is dictated by the inherent electronics of the ring system and the mechanism of the chosen reaction. Understanding these factors is key to directing the functionalization to the desired position.

Causality & Explanation:

  • Pyrrole Ring (C2, C3): This ring is electron-rich and behaves similarly to indole. C3 is the most nucleophilic position, making it susceptible to electrophilic attack (e.g., halogenation, Vilsmeier-Haack). C2 can be functionalized via deprotonation/lithiation followed by quenching with an electrophile.[5]

  • Pyridine Ring (C4, C5, C6): This ring is electron-deficient. C4 and C6 are particularly electron-poor and susceptible to nucleophilic aromatic substitution (SNAr) if a leaving group is present. C-H functionalization on the pyridine ring often requires a directing group or transition metal catalysis (e.g., Rh, Ru, Pd).[4][9]

Strategies for Regiocontrol:

core Pyrrolo[2,3-b]pyridine Core c3 Target: C3 (Pyrrole) core->c3 c2 Target: C2 (Pyrrole) core->c2 c46 Target: C4 / C6 (Pyridine) core->c46 c5 Target: C5 (Pyridine) core->c5 strat_c3 Method: Electrophilic Substitution (e.g., NBS, Vilsmeier-Haack) c3->strat_c3 strat_c2 Method: Lithiation/Metalation -> Electrophile (e.g., nBuLi -> I2) c2->strat_c2 strat_c46 Method 1: SNAr on Halo-Substrate Method 2: Directed C-H Activation c46->strat_c46 strat_c5 Method: Metal-Catalyzed C-H Activation (Often requires specific directing groups) c5->strat_c5

Caption: Decision tree for regioselective functionalization strategies.

  • For Dihalo Substrates: In substrates like 2-iodo-4-chloro-pyrrolo[2,3-b]pyridine, selectivity is achieved via kinetic control. The C-I bond is much more reactive towards palladium insertion than the C-Cl bond. Therefore, a Suzuki or Sonogashira coupling will occur selectively at C2 under carefully controlled conditions (e.g., lower temperature, shorter reaction time).[1]

  • Directed C-H Activation: To functionalize a specific C-H bond, particularly on the pyridine ring, a directing group attached to the pyrrole nitrogen (N1) is often employed. This group coordinates to a metal catalyst (e.g., Rh, Ru) and delivers it to a nearby C-H bond (e.g., C6), enabling selective bond cleavage and functionalization.[9][10][11]

Issue 3: Complications During SEM Protecting Group Removal

Question: I am trying to remove a SEM protecting group from my final compound using TBAF or acid, but I'm getting a complex mixture of byproducts and low yield of my desired N-H product. What is going wrong?

Answer: While SEM is an excellent protecting group, its deprotection can be surprisingly challenging in the 7-azaindole series, leading to unique and unexpected side reactions.

Causality & Explanation: The standard cleavage of the SEM group releases formaldehyde as a byproduct. In the presence of the deprotected, nucleophilic pyrrolo[2,3-b]pyridine, this formaldehyde can be trapped. Research has shown this can lead to the formation of a tricyclic, eight-membered ring where two azaindole units are linked by a methylene bridge.[1] This side reaction consumes the product and complicates purification.

Solutions & Optimization:

  • Use a Formaldehyde Scavenger: The most effective solution is to add a scavenger to the deprotection reaction.

    • Protocol: During the deprotection with TBAF in THF, add 1,3-diaminopropane (2-3 equivalents). The diamine will react with the released formaldehyde to form a stable six-membered ring, preventing it from reacting with your product.

  • Optimize Deprotection Conditions:

    • Acidic Conditions: Try using concentrated HCl in isopropanol or TFA in DCM at 0 °C to room temperature.[8] The conditions must be carefully optimized to avoid degradation of the core.

    • Fluoride Source: If TBAF is problematic, other fluoride sources like CsF in DMF at high temperature can sometimes be effective.

  • Consider an Alternative Protecting Group: If SEM deprotection proves insurmountable for your specific substrate, consider using a different N-protecting group in your synthesis, such as tosyl (Ts) or benzenesulfonyl (Bs), which are typically removed under different (often basic) conditions.[1][6]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose protecting group for the pyrrole nitrogen (N1)? There is no single "best" group, as the choice depends on the downstream reaction conditions. However, the (2-(trimethylsilyl)ethoxy)methyl (SEM) group is often a superior choice for complex syntheses involving palladium catalysis due to its high stability to a wide range of reagents and temperatures.[1][8] Its main drawback is the potential for side reactions during deprotection, which can be mitigated (see Issue 3). For simpler sequences, a tosyl (Ts) group is robust and easily removed with base (e.g., NaOH, KOH).

Q2: How do I choose between different palladium-catalyzed reactions (e.g., Suzuki, Stille, Sonogashira) for C-C bond formation? The choice depends on the availability and stability of your coupling partner.

  • Suzuki-Miyaura: The most common and versatile choice. Boronic acids and esters are generally stable, commercially available, and the reaction conditions are well-established for azaindoles.[1][12]

  • Sonogashira: Specifically for coupling with terminal alkynes. It is highly reliable but limited to introducing alkynyl moieties.[12]

  • Stille: Uses organotin reagents. While very effective and tolerant of many functional groups, the toxicity and difficulty in removing tin byproducts make it less favorable unless necessary.[13]

  • Heck: Couples with alkenes. It is a powerful tool but can sometimes suffer from issues with regioselectivity of the alkene addition.[13]

Q3: My purified functionalized pyrrolo[2,3-b]pyridine appears to be unstable and decomposes upon standing. Is this common? Yes, some derivatives can be unstable, particularly if they are highly electron-rich or sterically hindered. The pyrrole ring can be susceptible to oxidation. It is advisable to store sensitive compounds under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures (-20 °C). If the compound has a free N-H, it can also be more susceptible to degradation.

Q4: What is a good starting point for purifying a polar, functionalized pyrrolo[2,3-b]pyridine derivative? Many functionalized azaindoles, especially those with free N-H or amino groups, are quite polar and can be challenging to purify via silica gel chromatography.

  • Column Chromatography: Start with a solvent system like Dichloromethane/Methanol or Ethyl Acetate/Methanol. Adding a small amount of triethylamine (~0.5-1%) to the eluent can help reduce tailing on the silica gel by deactivating acidic sites.

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase HPLC (using a C18 column with a water/acetonitrile or water/methanol gradient, often with a TFA or formic acid modifier) is a very effective, albeit more resource-intensive, purification method.

  • Recrystallization/Trituration: If the product is crystalline, recrystallization or trituration from a suitable solvent system can be an excellent way to obtain highly pure material.

References

  • Transition‐metal‐catalyzed 7‐azaindole‐directed C−H activation. ResearchGate. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]

  • Rh(III)-catalyzed 7-azaindole synthesis via C-H activation annulative coupling of aminopyridines with alkynes. ResearchGate. [Link]

  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. PubMed. [Link]

  • Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. [Link]

  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. [Link]

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. [Link]

  • Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Lupine Publishers. [Link]

  • Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis. ACS. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]

  • Synthesis of Pyrrolo[2,3-b]quinolines by Palladium-Catalyzed Heteroannulation. ResearchGate. [Link]

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PubMed Central. [Link]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. ResearchGate. [Link]

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. [Link]

  • RSC Advances Blog. RSC Publishing. [Link]

  • Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. PubMed. [Link]

  • nBuLi/Lithium Aminoalkoxide Aggregates: New and Promising Lithiating Agents for Pyridine Derivatives. ResearchGate. [Link]

  • Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. ResearchGate. [Link]

  • Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. RSC Publishing. [Link]

  • Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. PubMed. [Link]

  • Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. MDPI. [Link]

  • Why is pyrrole more reactive than pyridine and benzene for an electrophilic substitution reaction?. Chemistry Stack Exchange. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. PubMed. [Link]

Sources

Technical Support Center: Navigating N-Acylation in 7-Azaindole Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-azaindole chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of 7-azaindole functionalization. The unique electronic nature of the 7-azaindole scaffold, a prevalent motif in pharmaceuticals, presents a distinct challenge: controlling the site of acylation.

The heart of the issue lies in the competitive nucleophilicity of the pyrrolic nitrogen (N1) and the electron-rich C3 position of the indole ring. This duality often leads to mixtures of N1-acylated, C3-acylated, and even di-acylated products, complicating syntheses and purification processes. This guide provides in-depth, field-proven troubleshooting advice, preventative strategies, and detailed protocols to help you achieve clean, selective N-acylation of your 7-azaindole substrates.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the acylation of 7-azaindoles in a practical question-and-answer format.

Q1: My primary product is the C3-acylated isomer instead of the desired N1-acylated product. What is causing this and how can I reverse the selectivity?

A1: This is a classic regioselectivity problem in 7-azaindole chemistry. The formation of the C3-acylated product is typically favored under conditions that promote electrophilic aromatic substitution, akin to a Friedel-Crafts reaction.

Root Causes & Mechanistic Insight:

  • Lewis Acid Catalysis: The use of strong Lewis acids like aluminum chloride (AlCl₃) with an acyl halide (e.g., acetyl chloride) strongly promotes C3-acylation.[1][2][3] The Lewis acid coordinates to the acyl halide, generating a highly reactive acylium ion. This potent electrophile preferentially attacks the electron-rich C3 position of the azaindole ring.

  • Reaction Conditions: High reaction temperatures can also favor C-acylation over N-acylation.[1]

Solutions & Strategic Adjustments:

  • Avoid Lewis Acids: For N-acylation, avoid Lewis acid catalysts entirely.

  • Use Acetic Anhydride: A common and effective method for N-acetylation is using acetic anhydride, often with acetic acid as a solvent, at reflux.[1][4] This method favors the formation of the N-acetylated product.

  • Base-Mediated Acylation: A more controlled approach involves deprotonating the N1-H of the 7-azaindole with a suitable base before adding the acylating agent. This generates a highly nucleophilic N1-anion that will readily attack the acylating agent.

    • Recommended Bases: Sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are effective choices.[5]

    • Solvent Choice: Use anhydrous, aprotic solvents like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or dichloromethane (DCM).

  • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to enhance the kinetic selectivity for N-acylation.[6]

Workflow for Shifting Selectivity from C3 to N1:

Caption: Troubleshooting workflow for undesired C3-acylation.

Q2: I'm getting a mixture of N1- and C3-acylated products. How can I improve the N1-selectivity?

A2: Obtaining a mixture indicates that the reaction conditions are not sufficiently selective. The goal is to maximize the nucleophilicity of the N1-position while minimizing the conditions that favor electrophilic attack at C3.

Solutions & Strategic Adjustments:

  • Strength of the Base: If you are already using a base, its strength can be critical. A strong base like NaH will completely deprotonate the N1-H, making it a much more potent nucleophile than the C3 position. Weaker bases might result in an equilibrium, leaving some neutral 7-azaindole available for C3-acylation.

  • Choice of Acylating Agent: Acyl halides (e.g., acetyl chloride) are more reactive than anhydrides (e.g., acetic anhydride). This high reactivity can sometimes lead to reduced selectivity. Using a slightly less reactive acylating agent like an anhydride can often provide cleaner results. Thioesters have also been reported as stable and selective acyl sources for N-acylation of indoles.[5]

  • Solvent Effects: The solvent can influence the reactivity of both the base and the 7-azaindole anion. In polar aprotic solvents like DMF, the anionic nucleophile is well-solvated and highly reactive.

  • Protecting Groups: When all else fails, a protection-acylation-deprotection strategy is a robust, albeit longer, solution. By protecting the C3 position first, you can force acylation to occur at N1. However, a more common and effective strategy is to use an N-protecting group that can be easily removed. While this seems counterintuitive for N-acylation, certain protecting groups can direct other functionalizations and be part of a larger synthetic strategy.[7][8]

ParameterCondition Favoring N1-AcylationCondition Favoring C3-AcylationRationale
Catalyst Strong Base (NaH, K₂CO₃)[5]Strong Lewis Acid (AlCl₃)[3]Base generates a potent N1-anion; Lewis acid generates a potent C-electrophile.
Acylating Agent Acetic Anhydride, Thioesters[5]Acetyl Chloride[1]Milder agents are often more selective for the more nucleophilic site.
Temperature 0 °C to Room Temperature[6]Elevated TemperaturesN-acylation is typically kinetically favored at lower temperatures.
Solvent Anhydrous Aprotic (THF, DMF)Aprotic (DCM, CS₂)[2]Aprotic solvents are necessary for base-mediated reactions.
Q3: My reaction is complete, but I am struggling to remove the N-acyl group in a subsequent step. What are the best deprotection strategies?

A3: The stability of the N-acyl group can be a double-edged sword. While it protects the nitrogen, its removal requires specific conditions that won't degrade the rest of your molecule.

Deprotection Protocols:

  • For N-Acetyl Groups:

    • Basic Hydrolysis: The most common method is hydrolysis with a base. Conditions can range from mild (e.g., K₂CO₃ in methanol/water) to harsh (e.g., NaOH or KOH in refluxing alcohol/water). The choice depends on the stability of your other functional groups.

    • Acidic Hydrolysis: While less common, acidic conditions (e.g., HCl in methanol) can also be used, but be cautious of potential side reactions on the azaindole core.

  • For N-Boc Groups: The tert-butoxycarbonyl (Boc) group is a common protecting group that is easily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM.

  • Chemoselective Methods: For sensitive substrates, specialized reagents may be needed. For instance, Schwartz's reagent (zirconocene hydrochloride) has been used for mild and selective N-deacetylation of nucleosides, a strategy that could be adapted for complex azaindole derivatives.[9]

Preventative Strategies & Best Practices

To avoid these issues from the outset, careful planning is essential.

  • Substrate Analysis: Consider the electronic properties of your specific 7-azaindole. Electron-donating groups on the ring will activate the C3 position, potentially requiring milder conditions or a protection strategy to achieve N-selectivity.

  • Reagent Selection: For straightforward N-acylation, the combination of a strong base (like NaH) and an acid anhydride in an aprotic solvent is a highly reliable starting point.

  • Reaction Monitoring: Always monitor your reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This allows you to track the consumption of starting material and the appearance of products and byproducts, helping you to stop the reaction at the optimal time to prevent the formation of di-acylated or other side products.[6][10]

  • Anhydrous Conditions: Moisture can hydrolyze the acylating agent and quench the base, leading to low conversion.[1] Ensure all glassware is oven-dried and use anhydrous solvents.

Key Experimental Protocol: Selective N1-Acetylation

This protocol describes a robust method for the selective N1-acetylation of 7-azaindole using sodium hydride and acetic anhydride.

Materials:

  • 7-Azaindole

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Acetic Anhydride (Ac₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add 7-azaindole (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous THF to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Anion Formation: Allow the suspension to stir at 0 °C for 30 minutes. The solution may remain a suspension.

  • Acylation: Slowly add acetic anhydride (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Once complete, cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 1-acetyl-7-azaindole.

Visualizing the N1-Acetylation Protocol:

G cluster_prep 1. Preparation & Deprotonation cluster_reaction 2. Acylation Reaction cluster_workup 3. Workup & Purification prep1 Dissolve 7-Azaindole in Anhydrous THF prep2 Cool to 0 °C prep1->prep2 prep3 Add NaH (1.1 eq) prep2->prep3 prep4 Stir for 30 min at 0 °C (N1-Anion Formation) prep3->prep4 react1 Add Ac₂O (1.2 eq) dropwise at 0 °C prep4->react1 react2 Warm to RT, Stir 1-3h react1->react2 react3 Monitor by TLC/LC-MS react2->react3 work1 Quench with aq. NH₄Cl at 0 °C react3->work1 work2 Extract with EtOAc work1->work2 work3 Wash (NaHCO₃, Brine) work2->work3 work4 Dry (MgSO₄) & Concentrate work3->work4 work5 Purify via Column Chromatography work4->work5 end end work5->end Pure 1-Acetyl-7-azaindole

Caption: Standard workflow for selective N1-acetylation.

References

  • Benchchem.
  • ResearchGate.
  • Benchchem.
  • Who we serve.
  • ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • PMC. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties.
  • MDPI.
  • Benchchem.
  • Benchchem. Technical Support Center: 1-Acetyl-7-azaindole Synthesis.
  • Benchchem. Benchmarking the synthesis of 1-Acetyl-7-azaindole against other methods.
  • Beilstein Journals. Chemoselective N-acylation of indoles using thioesters as acyl source.
  • PubMed.
  • Benchchem.
  • PMC. Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent.
  • JOC.

Sources

Technical Support Center: Troubleshooting Low Reactivity of Acetyl Groups in 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone. This resource is designed to provide in-depth troubleshooting assistance for a common challenge encountered with this molecule: the low reactivity of its acetyl groups. This guide will delve into the underlying chemical principles governing this reactivity and offer practical, field-proven solutions to overcome experimental hurdles.

Understanding the Core Challenge: The "Why" Behind Low Reactivity

The compound , 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone, possesses a 7-azaindole core structure. This heterocyclic system presents a unique electronic environment that significantly influences the reactivity of the attached acetyl groups at the N1 and C3 positions.

Electronic and Structural Factors at Play:
  • Electron-Donating Nature of the Pyrrole Ring: The pyrrole moiety is an electron-rich aromatic system. The nitrogen atom's lone pair of electrons participates in the π-system, increasing the electron density of the ring.[1] This enhanced electron density can influence the electrophilicity of the adjacent carbonyl carbons of the acetyl groups.

  • Electron-Withdrawing Nature of the Pyridine Ring: In contrast, the pyridine ring is electron-deficient due to the higher electronegativity of its nitrogen atom.[2] This creates a dipole moment across the fused ring system, pulling electron density away from the pyrrole ring to some extent.

  • Deactivating Effect of Acetyl Groups: Acetyl groups are electron-withdrawing groups.[3] The N1-acetyl group, in particular, withdraws electron density from the pyrrole ring, making subsequent reactions on the ring, including those involving the C3-acetyl group, more difficult. This deactivation is a common feature in Friedel-Crafts acylation reactions, where the introduction of one acyl group makes the ring less susceptible to further acylation.[3][4]

  • Positional Reactivity of the Pyrrole Ring: Electrophilic substitution on a pyrrole ring generally occurs preferentially at the C2 (α) position due to the greater stability of the resulting carbocation intermediate.[5][6][7] The presence of an acetyl group at the C3 position suggests that the initial acylation may have been directed there, potentially under specific conditions, but this position is inherently less reactive than the C2 position.

This interplay of electron-donating and electron-withdrawing effects creates a nuanced reactivity profile for the two acetyl groups. The N1-acetyl group is an amide-like functionality, while the C3-acetyl group is a ketone attached to an electron-rich heterocyclic system. Their susceptibility to nucleophilic attack or other transformations will be highly dependent on the specific reaction conditions.

Frequently Asked Questions (FAQs)

Here we address common questions and issues that researchers encounter when working with this diacetylated pyrrolopyridine derivative.

Q1: I am attempting a nucleophilic addition to the C3-acetyl group, but the reaction is sluggish or fails to proceed. Why is this happening?

A1: The low reactivity of the C3-acetyl group can be attributed to a combination of factors:

  • Electron Donation from the Pyrrole Ring: The electron-rich pyrrole ring can donate electron density to the C3-carbonyl group, reducing the partial positive charge on the carbonyl carbon and thus its electrophilicity.

  • Steric Hindrance: The proximity of the N1-acetyl group and the fused pyridine ring may create steric hindrance around the C3-carbonyl, impeding the approach of nucleophiles.

  • Deactivation by the N1-Acetyl Group: The electron-withdrawing nature of the N1-acetyl group reduces the overall electron-donating ability of the pyrrole ring, but its primary effect is deactivating the entire ring system towards further electrophilic attack. While your reaction is a nucleophilic addition, the overall electronic environment is less favorable for activating the C3-carbonyl.

Q2: I am trying to selectively remove the N1-acetyl group. What conditions are recommended?

A2: Selective deprotection of the N1-acetyl group (an N-acyl pyrrole) can be challenging due to the stability of the amide-like bond. However, it is generally more labile than the C3-acetyl (aryl ketone) group under certain conditions.

  • Basic Hydrolysis: Mild basic hydrolysis using reagents like sodium carbonate or potassium carbonate in methanol or ethanol can sometimes selectively cleave the N-acetyl group. The reaction progress should be carefully monitored by TLC or LC-MS to avoid unwanted side reactions or deacetylation at the C3 position.

  • Acidic Hydrolysis: Acid-catalyzed hydrolysis is also a possibility, though it may be less selective.[8] Dilute mineral acids (e.g., HCl) or organic acids (e.g., trifluoroacetic acid) at controlled temperatures could be explored.

Q3: Can I selectively react with the C3-acetyl group while leaving the N1-acetyl group intact?

A3: Yes, this is often the desired transformation. To achieve this, you need to employ reaction conditions that favor the reaction of a ketone over an amide.

  • Reactions Targeting Ketones: Many standard ketone reactions, such as reductions (e.g., with sodium borohydride), Wittig reactions, or reductive aminations, should preferentially occur at the C3-carbonyl. The N1-acetyl group, being an amide, is significantly less reactive towards these reagents under typical conditions.

Q4: My attempts at further electrophilic substitution on the pyrrolopyridine ring are unsuccessful. What is the issue?

A4: The diacetylated pyrrolopyridine ring is strongly deactivated towards further electrophilic aromatic substitution.[4] Both acetyl groups are electron-withdrawing, significantly reducing the nucleophilicity of the aromatic system. Harsher reaction conditions may be required, but these can often lead to decomposition. It is generally advisable to perform any desired electrophilic substitutions on the 7-azaindole core before the acylation steps.

Troubleshooting Guides: Step-by-Step Protocols

This section provides detailed experimental protocols to address the low reactivity of the acetyl groups.

Guide 1: Enhancing Nucleophilic Addition to the C3-Acetyl Group

This guide provides a systematic approach to improving the yield of nucleophilic additions to the less reactive C3-carbonyl.

Troubleshooting_Nucleophilic_Addition Start Low Yield in Nucleophilic Addition to C3-Acetyl Check_Reagents Verify Reagent Quality and Anhydrous Conditions Start->Check_Reagents Increase_Temp Increase Reaction Temperature Incrementally Check_Reagents->Increase_Temp If reagents are pure and dry Lewis_Acid Add a Lewis Acid Catalyst (e.g., MgBr2·OEt2, ZnCl2) Increase_Temp->Lewis_Acid If no improvement Outcome_Success Successful Reaction Increase_Temp->Outcome_Success If successful Stronger_Nucleophile Use a More Potent Nucleophile Lewis_Acid->Stronger_Nucleophile If still low conversion Lewis_Acid->Outcome_Success If successful Stronger_Nucleophile->Outcome_Success If successful Outcome_Failure Reaction Still Fails Stronger_Nucleophile->Outcome_Failure If unsuccessful Selective_N1_Deacetylation Start Selective N1-Deacetylation Mild_Base Mild Basic Hydrolysis (e.g., K2CO3 in MeOH) Start->Mild_Base Monitor_TLC Monitor Reaction by TLC/LC-MS Mild_Base->Monitor_TLC Workup Aqueous Work-up and Extraction Monitor_TLC->Workup Upon completion Purification Column Chromatography Workup->Purification Product 3-acetyl-5-methyl-1H-pyrrolo[2,3-b]pyridine Purification->Product

Sources

Technical Support Center: Scale-Up Synthesis of 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide serves as a dedicated support resource for researchers, chemists, and process development professionals engaged in the synthesis and scale-up of 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone and its analogs. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The di-acylation at the N-1 and C-3 positions presents unique challenges, particularly when transitioning from bench-scale synthesis to pilot or manufacturing scale. This document provides in-depth, experience-driven guidance in a practical question-and-answer format, focusing on troubleshooting common issues and outlining critical considerations for scalable and robust process development.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions regarding the synthesis of di-acylated 7-azaindole analogs.

Q1: What is the primary synthetic route for preparing 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone and its analogs?

The most direct and common method is a double Friedel-Crafts Acylation of the corresponding 5-substituted-7-azaindole core.[4] The reaction typically employs an acyl halide (e.g., acetyl chloride) or an anhydride (e.g., acetic anhydride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction proceeds in two key stages:

  • N-Acylation: The pyrrolic nitrogen (N-1) is first acylated. This step is generally fast and can sometimes be performed under milder conditions.

  • C-Acylation: The subsequent acylation occurs at the electron-rich C-3 position of the pyrrole ring, which is a classic electrophilic aromatic substitution.[5] This second step is often the rate-limiting and more challenging part of the transformation, typically requiring stoichiometric amounts of the Lewis acid catalyst.

Q2: Why does acylation occur specifically at the N-1 and C-3 positions?

The regioselectivity is dictated by the inherent electronic properties of the 7-azaindole nucleus. The pyrrole nitrogen is a nucleophilic site, readily undergoing acylation.[6] Once the N-acyl group is attached, it can influence the subsequent reaction. However, the pyrrole ring remains highly activated towards electrophilic substitution. The C-3 position is the most nucleophilic carbon on the pyrrole ring, making it the preferred site for attack by the second electrophile (the acylium ion).[5]

Q3: What are the most critical parameters to control during the Friedel-Crafts acylation of 7-azaindoles?

Success in this reaction, especially at scale, hinges on rigorous control over several parameters:

  • Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water present will hydrolyze the catalyst, rendering it inactive and leading to failed or low-yielding reactions.[7] All glassware, solvents, and reagents must be scrupulously dried.

  • Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid. This is because the product, an aryl ketone, forms a stable complex with the catalyst, effectively sequestering it from the reaction cycle.[7]

  • Temperature Control: The reaction is highly exothermic. Uncontrolled temperature can lead to the formation of side products and potential degradation of the starting material or product. A carefully controlled temperature profile, often involving slow addition of reagents at low temperatures followed by a gradual warm-up, is crucial.

  • Order of Addition: The standard and recommended procedure is to first form a complex of the 7-azaindole substrate with the Lewis acid, followed by the slow, controlled addition of the acylating agent. This minimizes side reactions of the highly reactive acylating agent.

Q4: How do substituents on the starting 7-azaindole ring affect the reaction outcome?

The electronic nature of substituents on the azaindole core significantly impacts the reaction rate and success.

  • Electron-Donating Groups (EDGs): Groups like methyl (as in the title compound) or methoxy on the pyridine or pyrrole ring will increase the nucleophilicity of the system, generally leading to faster reaction rates and higher yields.[8]

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (NO₂), cyano (CN), or halogens will deactivate the ring system, making the C-3 acylation significantly more difficult or even impossible under standard conditions.[7] For such substrates, more forcing conditions (higher temperatures, stronger Lewis acids, longer reaction times) may be required, which in turn can increase the risk of side product formation.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during the synthesis.

Issue: Low or No Product Formation

  • Question: My reaction has stalled, resulting in low yield or recovery of only starting material. What are the most common causes?

  • Answer: This is a frequent issue, often traced back to one of the following root causes:

    • Inactive Catalyst: The primary suspect is moisture. Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use a fresh, unopened container of AlCl₃ or one that has been properly stored.[7]

    • Insufficient Catalyst: As the ketone product complexes with AlCl₃, a 1:1 stoichiometry is often insufficient for the second acylation. For di-acylation, at least 2.2-2.5 equivalents of AlCl₃ are recommended to drive the reaction to completion.

    • Deactivated Substrate: If your 7-azaindole analog contains electron-withdrawing groups, the C-3 position may not be nucleophilic enough to react under standard conditions. Consider using a more powerful Lewis acid or increasing the reaction temperature, while carefully monitoring for decomposition.

    • Low Temperature: While initial addition is done at low temperature to control the exotherm, the reaction may require warming to room temperature or even gentle heating to proceed at a reasonable rate. Monitor the reaction by TLC or LCMS to determine the optimal temperature profile.

Issue: Incomplete Conversion / Isolation of Mono-Acylated Product

  • Question: I am isolating the N-1 acylated product in good yield, but see very little of the desired di-acylated compound. How can I push the reaction forward?

  • Answer: This indicates that the first (N-acylation) step is successful, but the second (C-3 acylation) step is failing.

    • Increase Catalyst and Acylating Agent: The most effective solution is often to increase the molar equivalents of both the Lewis acid and the acylating agent. Try increasing the AlCl₃ to 3.0 equivalents and the acyl chloride/anhydride to 2.5-3.0 equivalents.

    • Increase Temperature and Time: After the initial controlled addition, allow the reaction to stir at room temperature for an extended period (12-24 hours) or gently heat it (e.g., to 40-50 °C). The higher activation energy for the C-3 acylation often requires more thermal energy.

    • Choice of Solvent: Solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common. In some cases, using a solvent with a higher boiling point like DCE can allow for higher reaction temperatures to drive the conversion.

Issue: Complex Product Mixture and Purification Challenges

  • Question: My crude NMR shows multiple products, and purification by column chromatography is proving difficult and not scalable. What are my options?

  • Answer:

    • Identify Byproducts: First, try to identify the major byproducts. Are they from poly-acylation at other positions (unlikely but possible with highly activated rings)? Or are they degradation products from overly harsh conditions? Understanding the side reactions is key to mitigating them.

    • Develop a Crystallization Protocol: For scale-up, avoiding chromatography is a primary goal. Experiment with different solvent/anti-solvent systems to develop a robust crystallization procedure for the desired product. Common systems include isopropanol/heptane, ethyl acetate/heptane, or acetone/water.

    • Trituration/Slurrying: Sometimes, simply stirring the crude solid in a specific solvent (like diethyl ether or methyl tert-butyl ether) can selectively dissolve impurities, leaving the purer product behind. This is a highly scalable technique.

    • Extractive Workup Optimization: Carefully design your aqueous quench and workup. A pH adjustment can sometimes help remove certain acidic or basic impurities into the aqueous layer.

Troubleshooting Workflow Diagram

G start Low Yield or Incomplete Reaction check_moisture Were anhydrous conditions used? start->check_moisture check_catalyst What was the stoichiometry of AlCl₃? check_moisture->check_catalyst Yes sol_moisture Solution: - Dry all glassware, solvents, reagents. - Use fresh catalyst under inert gas. check_moisture->sol_moisture No check_temp Was the reaction warmed after addition? check_catalyst->check_temp > 2.2 eq sol_catalyst Solution: - Increase AlCl₃ to 2.5-3.0 eq. - Product complexes with catalyst. check_catalyst->sol_catalyst < 2.2 eq sol_final Consider Substrate Deactivation: - If EWGs are present, more forcing conditions may be needed. check_temp->sol_final Yes sol_temp Solution: - Allow to warm to RT. - Gently heat to 40-50 °C. - Monitor by LCMS/TLC. check_temp->sol_temp No

Caption: A decision tree for troubleshooting low yields in the di-acylation of 7-azaindoles.

Part 3: Reference Protocol and Comparative Data

Representative Lab-Scale Synthesis of 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone

Disclaimer: This protocol is for informational purposes only. Appropriate personal protective equipment (PPE) and engineering controls should be used. All operations should be conducted in a certified chemical fume hood.

Materials:

  • 5-Methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Aluminum Chloride (AlCl₃), anhydrous (2.5 eq)

  • Acetyl Chloride (2.2 eq)

  • Dichloromethane (DCM), anhydrous (10-15 mL per gram of starting material)

  • Hydrochloric Acid (1M HCl), Methanol (MeOH), Saturated Sodium Bicarbonate (NaHCO₃), Brine

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 5-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and anhydrous DCM.

  • Catalyst Addition: Cool the solution to 0 °C using an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (2.5 eq). Caution: The addition may be exothermic. Stir the resulting slurry for 30 minutes at 0 °C.

  • Acylation: Add acetyl chloride (2.2 eq) dropwise via syringe to the reaction mixture, ensuring the internal temperature does not exceed 5-10 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LCMS.

  • Quench: Cool the reaction mixture back to 0 °C. Extreme Caution: The quench is highly exothermic and releases HCl gas. Very slowly and carefully, add the reaction mixture to a separate beaker containing a vigorously stirred mixture of ice and 1M HCl.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by silica gel chromatography or, preferably for scale-up, by developing a crystallization procedure (e.g., from isopropanol/heptane).

Comparative Data for Analog Synthesis

The following table provides expected outcomes for the di-acylation of various 7-azaindole analogs based on established chemical principles.

Starting MaterialSubstituent (R)Electronic EffectExpected Reaction RateRecommended AlCl₃ (eq)Expected Yield
5-Methyl -7-azaindole-CH₃Electron DonatingFast2.5High
7-azaindole-HNeutralModerate2.5Moderate-High
5-Methoxy -7-azaindole-OCH₃Strong EDGVery Fast2.5-3.0*High
5-Chloro -7-azaindole-ClElectron WithdrawingSlow3.0Low-Moderate
5-Nitro -7-azaindole-NO₂Strong EWGVery Slow / Fails>3.0Very Low / Trace

*Note: Strongly activating groups like methoxy may increase the risk of side reactions. Careful temperature control is paramount.

Part 4: Key Scale-Up Considerations

Transitioning the lab protocol to a pilot plant or manufacturing setting introduces new challenges that must be proactively managed.

Scale-Up Process Flow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_reactor 1. Prepare Dry, Inert Jacketed Reactor prep_reagents 2. Stage Anhydrous Reagents & Solvents prep_reactor->prep_reagents charge_sm 3. Charge SM & DCM prep_reagents->charge_sm cool_reactor 4. Cool to 0 °C charge_sm->cool_reactor add_alcl3 5. Controlled Addition of AlCl₃ cool_reactor->add_alcl3 add_acyl 6. Controlled Addition of Acyl Chloride add_alcl3->add_acyl note1 Critical: Heat Management add_alcl3->note1 react 7. Warm to RT & Stir (Monitor Conversion) add_acyl->react quench 8. Reverse Quench into Cold Aqueous Acid react->quench extract 9. Phase Separation & Extraction quench->extract note2 Critical: Gas Evolution & Exotherm Control quench->note2 wash 10. Bicarb & Brine Washes extract->wash isolate 11. Solvent Swap & Crystallization wash->isolate dry 12. Filter & Dry Product isolate->dry note3 Critical: Avoid Chromatography isolate->note3

Caption: Process workflow for the scale-up synthesis of di-acylated 7-azaindoles.

  • Heat Management (Exotherm Control): The complexation of AlCl₃ and the subsequent acylation are highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A jacketed reactor with precise temperature control is mandatory. Reagents must be added at a slow, controlled rate to allow the cooling system to manage the heat output.

  • Mixing and Mass Transfer: In a large reactor, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, causing byproduct formation. Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is sufficient to maintain a homogeneous slurry.

  • Safe Reagent Handling: Handling multi-kilogram quantities of AlCl₃ and acetyl chloride requires specialized equipment and procedures. Use powder transfer systems for the solid AlCl₃ to minimize exposure to air and moisture. Use a dosing pump for the controlled addition of liquid acetyl chloride.

  • Quench and Work-up: The quench is the most hazardous step at scale. A "reverse quench," where the reaction mixture is slowly added to the cold aqueous solution, is often preferred for better temperature control. The vessel used for quenching must be large enough to accommodate the volume and have adequate venting to handle the HCl gas that evolves.

  • Process Analytical Technology (PAT): For robust process control, consider implementing in-situ monitoring tools. For example, IR spectroscopy can be used to track the consumption of the acylating agent and the formation of the product in real-time, allowing for more precise determination of reaction completion.

References

  • Vertex Pharmaceuticals Incorporated. (2012). Processes for preparing substituted 1H-pyrrolo[2,3-b]pyridine compounds.
  • BenchChem. (2025). Troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. BenchChem Technical Support.
  • BOC Sciences. (n.d.). Advanced Strategies in Heterocyclic Compound Synthesis. BOC Sciences.
  • Kordubailo, M. V., & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry, 23(3), 3–10.
  • Kordubailo, M. V., & Tolmachev, A. A. (2017). Scalable synthesis and properties of 7-methyl-4-azaindole. De Gruyter.
  • Aarhus, E., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(1), 1-16.
  • Monbaliu, J-C. M. (Ed.). (2018). Flow Chemistry for the Synthesis of Heterocycles. Springer.
  • Kordubailo, M. V., & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis.
  • Liu, H., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. Organic Letters, 24(10), 1965-1970.
  • Scott, J. S., et al. (2020). Modern advances in heterocyclic chemistry in drug discovery. Chemical Society Reviews, 49(10), 3023-3048.
  • Open Access Journals. (2023). Heterocyclic compounds: The Diverse World of Ringed Molecules.
  • Sharma, P., et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. Pharmaceuticals, 18(4), 814.
  • Branco, P. S., & Siopa, F. (Eds.). (2021). Special Issue: Development of New Methods of Synthesis of Heterocycles. Molecules.
  • Shabalin, D. A., Schmidt, E. Y., & Trofimov, B. A. (2018). Advances and challenges in the synthesis of pyrrole systems of a limited access. Russian Chemical Reviews, 87(1), 54-71.
  • Davis, J. A., et al. (2015). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. ACS Chemical Biology, 10(9), 2092-2100.
  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 32-46.
  • Sigma-Aldrich. (n.d.). 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone.
  • Mondal, S., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. RSC Advances, 12(25), 15951-15959.
  • Roussou, M., et al. (2021). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Beilstein Journal of Organic Chemistry, 17, 2697-2736.
  • Plé, P., et al. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 26(16), 4983.
  • BenchChem. (2025).
  • Al-Tel, T. H. (2011). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. University of Rostock.
  • BenchChem. (2025). Head-to-head comparison of different synthesis routes for 1-Methyl-1H-pyrrolo[2,3-b]pyridine.
  • Guillon, J., et al. (2007). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Mini-Reviews in Organic Chemistry, 4(1), 49-62.
  • Trovato, F. M., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters, 8(3), 301-306.
  • Chemistry Steps. (n.d.).
  • Kumar, A., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP Inhibitors. Research Journal of Pharmacy and Technology, 17(1), 1-9.
  • Sumita, A., & Ohwada, T. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 27(18), 5984.
  • Sumita, A., & Ohwada, T. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI.
  • BenchChem. (2025).
  • ChemWhat. (n.d.). 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl) diethanone CAS#: 1222533-87-0.
  • Smith, S. J., et al. (2018). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. Antiviral Research, 155, 11-21.
  • MDPI. (2018). 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]. Molbank, 2018(4), M1016.
  • Sharma, P., et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. MDPI.

Sources

"degradation pathways of pyrrolo[2,3-b]pyridine derivatives under acidic/basic conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolo[2,3-b]pyridine derivatives, also known as 7-azaindoles. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability and degradation of these valuable compounds under common laboratory and storage conditions. Understanding the degradation pathways is critical for ensuring the integrity of your experimental results and the stability of potential drug candidates.

I. Frequently Asked Questions (FAQs) on the Stability of Pyrrolo[2,3-b]pyridine Derivatives

This section addresses common questions regarding the stability of the pyrrolo[2,3-b]pyridine core structure.

Q1: What are the primary degradation pathways for pyrrolo[2,3-b]pyridine derivatives?

A1: Based on forced degradation studies of various compounds containing the pyrrolo[2,3-b]pyridine scaffold, the primary degradation pathways are hydrolysis under both acidic and alkaline conditions.[1] Many derivatives show relative stability under oxidative, thermal, and photolytic stress.[1] The pyrrole ring portion of the fused system is generally the more susceptible to hydrolytic cleavage.

Q2: How does pH affect the stability of these compounds?

A2: The pH of the solution is a critical factor influencing the rate of hydrolysis. Both acidic and basic conditions can catalyze the degradation of pyrrolo[2,3-b]pyridine derivatives. For instance, 1-Acetyl-7-azaindole is known to hydrolyze to 7-azaindole and acetic acid under both acidic and basic conditions.[2] Therefore, maintaining a neutral pH is generally recommended for solutions of these compounds to enhance their stability.

Q3: Are there specific positions on the pyrrolo[2,3-b]pyridine ring that are more susceptible to degradation?

A3: Yes, the pyrrole moiety of the 7-azaindole scaffold is more electron-rich and generally more reactive than the pyridine portion. This makes it more susceptible to electrophilic attack and certain hydrolytic cleavage reactions. The C3 position of the 7-azaindole ring is particularly nucleophilic and a common site for reactions.

Q4: How can I minimize the degradation of my pyrrolo[2,3-b]pyridine derivatives during experiments?

A4: To minimize degradation, it is advisable to:

  • Prepare solutions fresh whenever possible.

  • If short-term storage is necessary, keep solutions at low temperatures (2-8 °C) and protected from light.[2]

  • Maintain the pH of the solution as close to neutral as your experimental conditions permit.[2]

  • For long-term storage, it is best to store the compound in its solid form in a cool, dark, and dry place.[2]

II. Troubleshooting Guide for Unexpected Experimental Results

This section provides guidance on how to troubleshoot experiments where degradation of a pyrrolo[2,3-b]pyridine derivative is suspected.

Issue 1: Loss of compound potency or activity over time in solution.
  • Possible Cause: Hydrolytic degradation of the parent compound.

  • Troubleshooting Steps:

    • Confirm Degradation: Use a stability-indicating analytical method, such as Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), to analyze a sample of your solution that has been stored under the experimental conditions for a relevant period.[1] Compare the chromatogram to that of a freshly prepared standard. The appearance of new peaks and a decrease in the area of the parent peak are indicative of degradation.

    • pH and Temperature Control: Re-evaluate the pH and temperature of your experimental medium. If possible, adjust the pH towards neutral and conduct the experiment at the lowest feasible temperature.

    • Solvent Choice: Consider the solvent system. Protic solvents may facilitate hydrolysis more readily than aprotic solvents.[2] If your experimental design allows, explore the use of less protic solvents.

    • Fresh Preparations: For long-term experiments, it is recommended to refresh the experimental medium with a freshly prepared solution of the compound at regular intervals.[1]

Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize Degradants: If you have access to mass spectrometry (LC-MS), analyze the unexpected peaks to determine their mass-to-charge ratios. This information is crucial for proposing the structures of the degradation products.

    • Perform Forced Degradation Studies: To confirm that the new peaks are indeed degradation products, conduct a controlled forced degradation study. Expose your compound to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and oxidative (e.g., 3% H₂O₂) conditions. The degradation products generated in this study can be compared to the unknown peaks in your experimental samples.

    • Elucidate Degradation Pathway: Based on the structures of the identified degradation products, you can propose a degradation pathway. This will provide valuable insights into the lability of your specific derivative.

III. Scientific Deep Dive: Mechanisms of Degradation

Understanding the chemical mechanisms behind the degradation of pyrrolo[2,3-b]pyridine derivatives is key to predicting and controlling their stability.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the pyridine nitrogen of the 7-azaindole ring can be protonated. This protonation can increase the electrophilicity of the ring system, making it more susceptible to nucleophilic attack by water. A plausible mechanism involves the protonation of the pyridine nitrogen, followed by nucleophilic attack of water on the pyrrole ring, leading to ring opening.

Diagram of Proposed Acid-Catalyzed Hydrolysis

Acid_Catalyzed_Hydrolysis Pyrrolo_Pyridine Pyrrolo[2,3-b]pyridine Derivative Protonated_Pyridine Protonated Pyridine Nitrogen Pyrrolo_Pyridine->Protonated_Pyridine H⁺ Nucleophilic_Attack Nucleophilic Attack by H₂O on Pyrrole Ring Protonated_Pyridine->Nucleophilic_Attack H₂O Ring_Opening Ring-Opened Intermediate Nucleophilic_Attack->Ring_Opening Degradation_Products Degradation Products Ring_Opening->Degradation_Products Further Reactions

A simplified representation of acid-catalyzed hydrolysis.

Base-Catalyzed Hydrolysis

In basic media, a likely pathway involves the deprotonation of the pyrrole nitrogen, forming an anionic species. This can be followed by nucleophilic attack of hydroxide ions, potentially leading to cleavage of the pyrrole ring. Studies on related pyrrolopyridine isomers have shown that cleavage of the amide-like bond within the pyrrole ring is a key step in alkaline hydrolysis.

Diagram of Proposed Base-Catalyzed Hydrolysis

Base_Catalyzed_Hydrolysis Pyrrolo_Pyridine Pyrrolo[2,3-b]pyridine Derivative Deprotonated_Pyrrole Deprotonated Pyrrole Nitrogen Pyrrolo_Pyridine->Deprotonated_Pyrrole OH⁻ Nucleophilic_Attack Nucleophilic Attack by OH⁻ Deprotonated_Pyrrole->Nucleophilic_Attack Ring_Cleavage Pyrrole Ring Cleavage Nucleophilic_Attack->Ring_Cleavage Degradation_Products Degradation Products Ring_Cleavage->Degradation_Products Further Reactions

A simplified representation of base-catalyzed hydrolysis.

IV. Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods. The following are general protocols that can be adapted for your specific pyrrolo[2,3-b]pyridine derivative.

General Stock Solution Preparation

Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

Acid Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Incubate the solution at 60°C for 24 hours.

  • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M sodium hydroxide.

  • Dilute with the mobile phase to an appropriate concentration for HPLC analysis.

Base Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Incubate the solution at 60°C for 24 hours.

  • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M hydrochloric acid.

  • Dilute with the mobile phase to an appropriate concentration for HPLC analysis.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute with the mobile phase to an appropriate concentration for HPLC analysis.

Thermal Degradation
  • Place the solid compound in a thermostatically controlled oven at 80°C for 48 hours.

  • Dissolve the heat-treated solid in a suitable solvent and dilute to an appropriate concentration for HPLC analysis.

Photolytic Degradation
  • Expose the solid compound to a UV lamp (254 nm) and a cool white fluorescent lamp in a photostability chamber for a period compliant with ICH Q1B guidelines.

  • Dissolve the exposed solid in a suitable solvent and dilute to an appropriate concentration for HPLC analysis.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis 0.1 M HCl24 hours at 60°C
Base Hydrolysis 0.1 M NaOH24 hours at 60°C
Oxidative Degradation 3% H₂O₂24 hours at RT
Thermal Degradation Solid state48 hours at 80°C
Photolytic Degradation UV and Fluorescent LightPer ICH Q1B

Diagram of Forced Degradation Workflow dot digraph "Forced_Degradation_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Start with\nPyrrolo[2,3-b]pyridine\nDerivative", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acid [label="Acid Hydrolysis\n(e.g., 0.1M HCl, 60°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base Hydrolysis\n(e.g., 0.1M NaOH, 60°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidation [label="Oxidative Stress\n(e.g., 3% H₂O₂, RT)", fillcolor="#FBBC05", fontcolor="#202124"]; Thermal [label="Thermal Stress\n(e.g., 80°C, solid)", fillcolor="#FBBC05", fontcolor="#202124"]; Photo [label="Photolytic Stress\n(UV/Vis light)", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Analyze by\nStability-Indicating\nMethod (e.g., HPLC, LC-MS)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterization [label="Identify and Characterize\nDegradation Products", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> {Acid, Base, Oxidation, Thermal, Photo}; {Acid, Base, Oxidation, Thermal, Photo} -> Analysis; Analysis -> Characterization; }

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Strategies for Substituted 7-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

The 7-azaindole scaffold, a bioisostere of indole, is a privileged structural motif in medicinal chemistry and materials science.[1][2] Its unique electronic properties and hydrogen bonding capabilities have led to its incorporation into a wide array of biologically active compounds, including protein kinase inhibitors and anticancer agents.[2] The development of efficient and versatile synthetic methods to access substituted 7-azaindoles is therefore of paramount importance to researchers in drug discovery and development.

This guide provides a comparative analysis of key synthetic methodologies for the preparation of substituted 7-azaindoles. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present comparative data to empower researchers in selecting the optimal strategy for their specific synthetic challenges.

Classical Cyclization Strategies: Building the Core

Traditional methods for indole synthesis have been adapted for the construction of the 7-azaindole nucleus. These strategies often involve the formation of the pyrrole ring onto a pre-existing pyridine scaffold.

The Hemetsberger-Knittel Synthesis

The Hemetsberger-Knittel reaction is a thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester.[3][4] This method has been successfully applied to the synthesis of substituted 5-, 6-, and 7-azaindoles.[5]

Mechanistic Insight: The reaction is believed to proceed through a nitrene intermediate, which then undergoes cyclization onto the adjacent aromatic ring.[3] The choice of solvent and reaction temperature is critical, with higher temperatures and shorter reaction times generally favoring the formation of azaindoles over analogous indoles.[5]

Experimental Protocol: Synthesis of Ethyl 7-Azaindole-2-carboxylate

This protocol is adapted from the general principles of the Hemetsberger synthesis.[3][6]

  • Knoevenagel Condensation: To a solution of sodium ethoxide in ethanol, add the appropriate pyridinecarboxaldehyde and ethyl azidoacetate. Stir the reaction mixture at room temperature until the condensation is complete (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Thermolysis: Dissolve the crude ethyl α-azido-β-(pyridyl)acrylate in a high-boiling solvent such as xylene or diphenyl ether. Heat the solution to reflux until the evolution of nitrogen ceases.

  • Purification: Cool the reaction mixture and purify the resulting ethyl 7-azaindole-2-carboxylate by column chromatography.

Key Considerations: The synthesis of the azidoacrylate precursor can be challenging due to the instability of the starting materials.[3] Yields are typically moderate to good.

Chichibabin-like Cyclization

This approach involves the condensation of a 3-picoline derivative with a nitrile in the presence of a strong base to construct the 7-azaindole skeleton.[7][8]

Mechanistic Insight: The reaction proceeds via metalation of the picoline methyl group, followed by nucleophilic attack on the nitrile. The resulting intermediate then undergoes an intramolecular cyclization, which is a type of Chichibabin reaction, to form the pyrrole ring.[7]

Experimental Protocol: Synthesis of 2-Phenyl-7-azaindole [7]

  • Reaction Setup: To a solution of lithium diisopropylamide (LDA) in THF at -78 °C, add 2-fluoro-3-picoline.

  • Addition of Nitrile: After stirring for a specified time, add benzonitrile to the reaction mixture.

  • Warming and Quench: Allow the reaction to warm to a higher temperature (e.g., -40 °C to 0 °C) and stir for several hours. Quench the reaction with a proton source (e.g., water or saturated aqueous ammonium chloride).

  • Work-up and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude product by chromatography.

Transition-Metal-Catalyzed Cross-Coupling and Annulation Reactions

The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and 7-azaindoles are no exception. These methods offer high efficiency, functional group tolerance, and regioselectivity.[9][10]

Sonogashira Coupling Followed by Cyclization

This powerful two-step sequence involves the palladium-catalyzed Sonogashira coupling of an o-amino-halopyridine with a terminal alkyne, followed by an intramolecular cyclization to furnish the 7-azaindole.[9][10][11][12]

Mechanistic Insight: The Sonogashira coupling forms a C-C bond between the pyridine and alkyne moieties.[13] The subsequent cyclization of the resulting 2-amino-3-alkynylpyridine can be promoted by a base or a transition metal catalyst, leading to the formation of the pyrrole ring.[10][11] The use of microwave irradiation can significantly accelerate the cyclization step.[2][12]

Experimental Workflow: Sonogashira Coupling and Cyclization

G start Start: 2-Amino-3-iodopyridine & Terminal Alkyne sonogashira Sonogashira Coupling (Pd catalyst, Cu(I) cocatalyst, base) start->sonogashira intermediate 2-Amino-3-(alkynyl)pyridine Intermediate sonogashira->intermediate cyclization Intramolecular Cyclization (Base or Metal Catalyst, optional Microwave Heating) intermediate->cyclization product Substituted 7-Azaindole cyclization->product

Caption: Workflow for Sonogashira coupling and cyclization.

Experimental Protocol: Synthesis of 2-Substituted 7-Azaindoles [11]

  • Sonogashira Coupling: To a solution of 2-amino-3-iodopyridine and the terminal alkyne in a suitable solvent (e.g., DMF or THF), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) cocatalyst (e.g., CuI), and a base (e.g., Et₃N). Stir the mixture at room temperature or with gentle heating until the starting material is consumed.

  • Cyclization: After completion of the coupling reaction, add a base such as potassium tert-butoxide and a catalytic amount of 18-crown-6. Heat the mixture to effect cyclization.

  • Work-up and Purification: After cooling, quench the reaction, extract the product, and purify by column chromatography.

Larock Indole Synthesis (Heteroannulation)

The Larock indole synthesis is a one-pot palladium-catalyzed heteroannulation of an o-iodoaniline and an internal alkyne.[14][15] This methodology has been extended to the synthesis of 2,3-disubstituted 7-azaindoles from 2-amino-3-iodopyridine derivatives.[16]

Mechanistic Insight: The reaction mechanism involves oxidative addition of the aryl halide to a Pd(0) species, followed by coordination and migratory insertion of the alkyne. The resulting vinylpalladium intermediate then undergoes an intramolecular C-N bond formation and subsequent reductive elimination to afford the indole core and regenerate the Pd(0) catalyst.[15]

Experimental Protocol: Larock Heteroannulation for 2,3-Disubstituted 7-Azaindoles [16]

  • Reaction Setup: In a reaction vessel, combine 2-amino-3-iodopyridine, the internal alkyne, a palladium catalyst (e.g., Pd(OAc)₂), and a base (e.g., K₂CO₃ or NaOAc).

  • Solvent and Additives: Add a suitable solvent such as DMF or NMP. In some cases, additives like LiCl or a phosphine ligand may be beneficial.[15]

  • Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 100-130 °C) until the reaction is complete.

  • Work-up and Purification: Cool the reaction, perform an aqueous work-up, extract the product, and purify by chromatography.

Heck Reaction-Based Strategies

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, has also been employed for 7-azaindole synthesis. This can be achieved through an intramolecular Heck reaction of a suitable precursor or via a cascade C-N cross-coupling/Heck reaction.[9][17][18]

Mechanistic Insight: In the cascade approach, an initial palladium-catalyzed C-N bond formation between an amino-o-bromopyridine and an alkenyl bromide is followed by an intramolecular Heck reaction to close the pyrrole ring.[17][18]

Experimental Workflow: Cascade C-N Coupling/Heck Reaction

G start Start: Amino-o-bromopyridine & Alkenyl Bromide cn_coupling C-N Cross-Coupling (Pd catalyst, Ligand, Base) start->cn_coupling intermediate Enamine/Imine Intermediate cn_coupling->intermediate heck Intramolecular Heck Reaction intermediate->heck product Substituted 7-Azaindole heck->product

Caption: Cascade C-N coupling/Heck reaction workflow.

Modern Synthetic Approaches

Recent advances in synthetic methodology have provided novel and efficient routes to substituted 7-azaindoles, often under milder reaction conditions.

C-H Functionalization

Direct C-H functionalization of the 7-azaindole core represents an atom-economical and step-efficient strategy for introducing substituents.[19][20][21] This approach avoids the need for pre-functionalized starting materials.

Mechanistic Insight: Transition-metal catalysts, such as rhodium(III), can facilitate the direct activation of C-H bonds on the 7-azaindole nucleus, allowing for subsequent coupling with various partners.[22][23] Regioselectivity can often be controlled by the choice of directing group and reaction conditions.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling transformations under mild conditions.[24] This has been applied to the synthesis of cycloalkyl-substituted 7-azaindoles via a dual photoredox/nickel catalytic cross-coupling.[25][26]

Mechanistic Insight: A photocatalyst absorbs visible light and initiates a single-electron transfer (SET) process, generating radical intermediates that can participate in cross-coupling reactions catalyzed by a nickel complex.[25]

Comparative Analysis of Synthetic Methods

MethodStarting MaterialsKey Reagents/CatalystsAdvantagesDisadvantages
Hemetsberger-Knittel Pyridinecarboxaldehydes, ethyl azidoacetateSodium ethoxide, high-boiling solventAccess to 2-carboxy-7-azaindolesSynthesis of unstable azido precursors[3]
Chichibabin-like 3-Picoline derivatives, nitrilesStrong base (e.g., LDA)Direct formation of the coreUse of stoichiometric strong base, potential side reactions[7]
Sonogashira/Cyclization o-Amino-halopyridines, terminal alkynesPd catalyst, Cu(I) cocatalyst, baseHigh yields, good functional group tolerance[11]Two-step process
Larock Heteroannulation o-Amino-halopyridines, internal alkynesPd catalyst, baseOne-pot synthesis of 2,3-disubstituted products[16]Requires internal alkynes, can have regioselectivity issues
Cascade Heck Reaction Amino-o-bromopyridines, alkenyl bromidesPd catalyst, ligand, baseConvergent one-pot synthesis[17][18]Substrate scope can be limited
C-H Functionalization 7-Azaindole coreTransition metal catalyst (e.g., Rh)Atom- and step-economicalRegioselectivity can be a challenge
Photoredox Catalysis Bromo-7-azaindoles, potassium trifluoroboratesPhotocatalyst, Ni catalystMild reaction conditions, novel substitutions[25]Requires specialized equipment (e.g., photoreactor)

Conclusion

The synthesis of substituted 7-azaindoles has evolved significantly, with a diverse array of methodologies now available to the synthetic chemist. Classical cyclization reactions provide fundamental routes to the core structure, while transition-metal-catalyzed cross-coupling and annulation strategies offer high efficiency and broad substrate scope. Modern approaches such as C-H functionalization and photoredox catalysis are pushing the boundaries of what is possible, enabling the synthesis of increasingly complex and novel 7-azaindole derivatives under mild and sustainable conditions. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the specific requirements of the research program.

References

  • Schirok, H. (2006). Microwave-Assisted Flexible Synthesis of 7-Azaindoles. The Journal of Organic Chemistry, 71(14), 5538–5545. [Link]

  • Schirok, H. (2006). Microwave-Assisted Flexible Synthesis of 7-Azaindoles. Organic Chemistry Portal. [Link]

  • Lachance, N., et al. (2006). Rapid and Efficient Microwave-Assisted Synthesis of 4-, 5-, 6- and 7-Azaindoles. Synlett, 2006(19), 3068-3072.
  • Li, J., et al. (2019). Microwave-assisted synthesis of 7-azaindoles via iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes. RSC Advances, 9(67), 39215-39219. [Link]

  • Regioseletive C–H functionalization of 7-azaindoles. ResearchGate. [Link]

  • Proposed mechanism for C−H functionalization of 7‐azaindoles and anthranil. ResearchGate. [Link]

  • Microwave-assisted, one-pot reaction of 7-azaindoles and aldehydes: a facile route to novel di-7-azaindolylmethanes. PMC. [Link]

  • Afonso, C. A. M., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]

  • Collum, D. B., et al. (2009). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 74(19), 7317–7325. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]

  • Kappe, C. O., et al. (2016). Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow. Organic Letters, 18(23), 6062–6065. [Link]

  • Andrade, A. F., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 18(13), 3250–3253. [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. PMC. [Link]

  • Larock Reaction in the Synthesis of Heterocyclic Compounds. MDPI. [Link]

  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. PMC. [Link]

  • Pearson, S. E., et al. (2011). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development, 15(4), 929–932. [Link]

  • Transition‐metal‐catalyzed 7‐azaindole‐directed C−H activation. ResearchGate. [Link]

  • Wang, J., et al. (2017). Rhodium(III)-Catalyzed Oxidative Annulation of 7-Azaindoles and Alkynes via Double C–H Activation. Organic Letters, 19(13), 3494–3497. [Link]

  • Laha, J. K., & P. P. K, P. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(75), 11024-11036. [Link]

  • The Hemetsberger-Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. Sci-Hub. [Link]

  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. Universidade NOVA de Lisboa. [Link]

  • Azaindole synthesis. Organic Chemistry Portal. [Link]

  • Fast Functionalization of (7-Aza)indoles Using Continuous Flow Processes. ResearchGate. [Link]

  • The Hemetsberger—Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. ResearchGate. [Link]

  • Andrade, A. F., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. PubMed. [Link]

  • Indoles via Knoevenagel–Hemetsberger reaction sequence. RSC Publishing. [Link]

  • Larock indole synthesis. Grokipedia. [Link]

  • Larock indole synthesis. Wikipedia. [Link]

  • Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow. ResearchGate. [Link]

  • Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. [Link]

  • The synthesis and late transition metal chemistry of 7-aza-N-indolyl phosphines and the activity of their palladium complexes in CO-ethene co-polymerisation. University of Bath's research portal. [Link]

  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. ResearchGate. [Link]

  • Hemetsberger indole synthesis. Wikipedia. [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journals. [Link]

  • Sonogashira mediated synthesis of 5-nitro-7-azaindole. ResearchGate. [Link]

  • Hemetsberger-Knittel Indole Synthesis. SynArchive. [Link]

  • Singh, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8639–8650. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism... ResearchGate. [Link]

  • Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I). PubMed. [Link]

  • Intracellular Synthesis of Indoles Enabled by Visible-Light Photocatalysis. PMC. [Link]

  • Recent Advances in Photoredox Catalysts. MDPI. [Link]

Sources

The Rise of a New Scaffold: Evaluating 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone Derivatives Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, medicinal chemists are constantly exploring new molecular scaffolds that can offer improved potency, selectivity, and pharmacokinetic profiles. One such scaffold that has garnered significant attention is the 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a privileged structure in the design of kinase inhibitors. This guide provides an in-depth comparison of the biological activity of a specific series of these compounds, the 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone derivatives, against known inhibitors of clinically relevant kinases, namely TRAF2 and NCK-interacting kinase (TNIK) and Fibroblast Growth Factor Receptor (FGFR).

The 7-Azaindole Core: A Versatile Player in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine scaffold is an isostere of indole, where a nitrogen atom replaces the C7 carbon. This substitution significantly alters the electron distribution within the bicyclic system, enhancing its hydrogen bonding capabilities and often leading to improved biological activity. This core is present in a variety of kinase inhibitors, demonstrating its versatility in targeting different members of the kinome.[1] The derivatives of 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone represent a focused chemical library built upon this promising scaffold.

Targeting Key Oncogenic Pathways: TNIK and FGFR

TRAF2 and NCK-Interacting Kinase (TNIK) is a serine/threonine kinase that has emerged as a critical regulator of the Wnt signaling pathway.[2][3] Aberrant Wnt signaling is a hallmark of numerous cancers, particularly colorectal cancer.[4] TNIK functions downstream of mutations in genes like APC, making it an attractive target for therapeutic intervention.[4] By inhibiting TNIK, it is possible to block the oncogenic signals driving cancer cell proliferation and survival.[2]

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases (FGFR1-4) that play a pivotal role in cell proliferation, differentiation, and angiogenesis.[5][6] Dysregulation of FGFR signaling, through mutations, amplifications, or fusions, is implicated in a wide range of cancers, including breast, bladder, and lung cancer.[7][8][9] Targeting FGFRs with small molecule inhibitors is a clinically validated strategy for cancer therapy.[10][11]

Comparative Analysis of Inhibitory Potency

The following tables summarize the in vitro inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives against TNIK and FGFR, alongside a selection of known inhibitors for comparison. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in assay conditions.

Table 1: Comparative Inhibitory Activity against TNIK
Compound ClassSpecific CompoundTargetIC50 (nM)Reference
1H-pyrrolo[2,3-b]pyridine Derivatives Compound SeriesTNIK<1 - 9.92[1]
Known TNIK Inhibitor NCB-0846TNIK21[12]
Known TNIK Inhibitor Rentosertib (ISM001-055)TNIKN/A (in clinical trials)[13]

Note: A range of IC50 values is provided for the 1H-pyrrolo[2,3-b]pyridine derivatives as reported in a study of thirty-one compounds.

Table 2: Comparative Inhibitory Activity against FGFR
Compound ClassSpecific CompoundTargetIC50 (nM)Reference
1H-pyrrolo[2,3-b]pyridine Derivative Compound 4hFGFR17[7][9]
1H-pyrrolo[2,3-b]pyridine Derivative Compound 4hFGFR29[7][9]
1H-pyrrolo[2,3-b]pyridine Derivative Compound 4hFGFR325[7][9]
Known FGFR Inhibitor Dovitinib (TKI258)FGFR1, FGFR2, FGFR3Potent (specific IC50s vary)[14]
Known FGFR Inhibitor AZD4547FGFR1, FGFR2, FGFR3Potent (specific IC50s vary)[14]
Known FGFR Inhibitor Infigratinib (NVP-BGJ398)FGFR1, FGFR2, FGFR30.9, 1.4, 1[15]
FDA-Approved FGFR Inhibitor ErdafitinibFGFR2, FGFR3Potent (specific IC50s vary)[10]
FDA-Approved FGFR Inhibitor PemigatinibFGFR2Potent (specific IC50s vary)[10]

The data clearly indicates that derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold exhibit potent, low nanomolar to sub-nanomolar inhibitory activity against both TNIK and FGFR.[1][7][9] Notably, some of these novel compounds demonstrate comparable or even superior potency to established inhibitors in preclinical studies.

Understanding the Mechanism: Signaling Pathways

To appreciate the significance of inhibiting TNIK and FGFR, it is crucial to understand their roles in cellular signaling.

TNIK and the Wnt Signaling Pathway

TNIK is a key component of the Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes that drive cell proliferation. TNIK is recruited to the promoters of these Wnt target genes where it phosphorylates TCF4, a critical step for transcriptional activation.[3] Inhibition of TNIK directly blocks this final step in the pathway, preventing the expression of pro-proliferative genes.[2][4]

TNIK_Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex Frizzled->DestructionComplex Inactivation LRP LRP5/6 BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation Ub Ubiquitination & Proteasomal Degradation BetaCatenin->Ub BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Translocation TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activation TNIK TNIK TNIK->TCF_LEF Phosphorylation

Figure 1: Simplified TNIK-mediated Wnt signaling pathway.
FGFR Signaling Cascades

Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and undergo autophosphorylation of their intracellular tyrosine kinase domains. This activation triggers the recruitment of adaptor proteins and the initiation of multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.[5][6][16] These pathways are central regulators of cell proliferation, survival, and migration. Dysregulation of FGFR signaling leads to the constitutive activation of these pathways, promoting tumorigenesis.[17][18]

FGFR_Signaling_Pathway cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK) Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT CellularResponse Cell Proliferation, Survival, Migration RAS_RAF_MEK_ERK->CellularResponse PI3K_AKT->CellularResponse

Figure 2: Overview of the major FGFR signaling pathways.

Methodologies for Biological Evaluation

The assessment of kinase inhibitors requires robust and reproducible experimental protocols. The following outlines the general methodologies used to determine the inhibitory activity of the 1H-pyrrolo[2,3-b]pyridine derivatives and known inhibitors.

In Vitro Kinase Assays

The primary method for determining the potency of a kinase inhibitor is through an in vitro kinase assay. These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This is a common method for quantifying kinase activity. The assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.

Step-by-Step Protocol:

  • Reaction Setup: In a multi-well plate, combine the kinase, a specific substrate (e.g., Myelin Basic Protein for TNIK), and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add serial dilutions of the test compound (or a known inhibitor as a positive control) to the wells.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45-60 minutes) to allow the kinase reaction to proceed.[19][20]

  • ADP Detection: Add a reagent (e.g., ADP-Glo™ Reagent) that terminates the kinase reaction and depletes the remaining ATP.

  • Luminescence Generation: Add a second reagent (e.g., Kinase Detection Reagent) that converts the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[21][22][23]

  • Signal Measurement: Measure the luminescence using a plate reader. The intensity of the signal is proportional to the amount of ADP produced and thus the kinase activity.

  • IC50 Calculation: Plot the percent inhibition of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start ReactionSetup Set up Kinase Reaction (Kinase, Substrate, ATP) Start->ReactionSetup AddInhibitor Add Test Compound/ Known Inhibitor ReactionSetup->AddInhibitor Incubate Incubate (e.g., 30°C, 60 min) AddInhibitor->Incubate DetectADP Detect ADP (e.g., ADP-Glo™) Incubate->DetectADP MeasureSignal Measure Luminescence DetectADP->MeasureSignal CalculateIC50 Calculate IC50 MeasureSignal->CalculateIC50 End End CalculateIC50->End

Figure 3: General workflow for a luminescence-based kinase assay.

Radiometric Kinase Assay (e.g., ³³P-ATP)

This traditional method involves the use of radioactively labeled ATP (γ-³³P-ATP).

Step-by-Step Protocol:

  • Reaction Setup: Similar to the luminescence-based assay, combine the kinase, substrate, and a mixture of cold ATP and γ-³³P-ATP.

  • Inhibitor Addition: Add the test compounds.

  • Incubation: Allow the reaction to proceed.

  • Reaction Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the unreacted γ-³³P-ATP, often by spotting the reaction mixture onto phosphocellulose paper and washing away the free ATP.[24]

  • Signal Measurement: Quantify the radioactivity incorporated into the substrate using a scintillation counter.

  • IC50 Calculation: Determine the IC50 value as described above.

Cellular Assays

To assess the activity of the inhibitors in a more biologically relevant context, cellular assays are employed.

Cell Proliferation Assays (e.g., MTT, CellTiter-Glo®)

These assays measure the number of viable cells after treatment with the inhibitor. A reduction in cell proliferation indicates that the compound is active in a cellular environment.

Western Blotting

This technique is used to measure the levels of specific proteins. In the context of kinase inhibitors, western blotting can be used to assess the phosphorylation status of downstream target proteins, providing evidence of on-target activity within the cell.

Conclusion and Future Directions

The 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone derivatives, built upon the versatile 7-azaindole scaffold, have demonstrated remarkable potential as potent inhibitors of the clinically relevant kinases TNIK and FGFR. The preclinical data reveal that these compounds exhibit inhibitory activities that are comparable, and in some cases superior, to known inhibitors. This highlights the promise of this chemical series for the development of novel targeted cancer therapies.

Further research should focus on optimizing the pharmacokinetic properties and in vivo efficacy of these derivatives. Comprehensive selectivity profiling against a broad panel of kinases will also be crucial to ensure a favorable safety profile. The continued exploration of the 1H-pyrrolo[2,3-b]pyridine scaffold is a promising avenue for the discovery of next-generation kinase inhibitors that can overcome the challenges of drug resistance and improve patient outcomes.

References

  • What are TNIK inhibitors and how do they work? (2024).
  • El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing.
  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (2021). Bioorganic & Medicinal Chemistry Letters.
  • Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. (n.d.). Frontiers in Pharmacology.
  • TNIK. (n.d.). Wikipedia.
  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (n.d.). ResearchGate.
  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors. (2025). Oncohema Key.
  • The Fibroblast Growth Factor signaling pathway. (n.d.). PubMed Central.
  • Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. (n.d.). AACR Journals.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). UQ eSpace.
  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. (n.d.). Moroccan Journal of Chemistry.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). PubMed Central.
  • Fgf Signaling Pathway Explained: Step-by-Step Process & Key Concepts. (2024). Assay Genie.
  • TNIK signaling activates the Wnt pathway and favors symmetric cell... (n.d.). ResearchGate.
  • FGF/FGFR signaling pathways. (n.d.). ResearchGate.
  • Therapeutic Targets in the Wnt Signaling Pathway: Feasibility of Targeting TNIK in Colorectal Cancer. (n.d.). PubMed.
  • Selective FGFR/FGF pathway inhibitors: inhibition strategies, clinical activities, resistance mutations, and future directions. (n.d.). Taylor & Francis Online.
  • FGFR Inhibition | FGFR Inhibitor Review. (n.d.). Selleck Chemicals.
  • TNIK (TRAF2 and NCK interacting kinase). (2020). Atlas of Genetics and Cytogenetics in Oncology and Haematology.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). Semantic Scholar.
  • Tnik-IN-5 batch-to-batch variability. (n.d.). Benchchem.
  • LanthaScreen Eu kinase binding assay for FGFR1 Overview. (n.d.). Thermo Fisher Scientific.
  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. (n.d.). MDPI.
  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. (2022). ResearchGate.
  • FGFR1 Inhibitors. (n.d.).
  • TNIK Kinase Assay Kit. (n.d.). BPS Bioscience.
  • Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. (n.d.). PubMed Central.
  • FGFR1 Kinase Assay. (n.d.). Promega Corporation.
  • TNIK, active (SRP5305). (n.d.). Sigma-Aldrich.
  • FGFR4 Kinase Assay. (n.d.). Promega Corporation.
  • Chemi-Verse™ TNIK Kinase Assay Kit. (n.d.). BPS Bioscience.
  • TNIK Kinase Assay. (n.d.). Promega Corporation.
  • Emergence of TNIK inhibitors in cancer therapeutics. (n.d.). PubMed Central.
  • Structural Insight into TNIK Inhibition. (2022). PubMed Central.
  • FGFR2 Kinase Assay. (n.d.). Promega Corporation.
  • TNIK inhibitors and their TNIK-bound structures. (n.d.). ResearchGate.
  • FGFR4 Kinase Assay Kit. (n.d.). BPS Bioscience.
  • TNIK. (n.d.). Insilico Medicine.
  • Rentosertib. (n.d.). Wikipedia.

Sources

A Guide to the Spectroscopic Elucidation of 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor have cemented its role in the development of therapeutics, including kinase inhibitors for oncology.[1][2] Modifications to the 7-azaindole core can profoundly influence its biological activity and physicochemical properties. This guide focuses on 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone, a di-acetylated derivative, and provides an in-depth spectroscopic comparison with its key structural analogs.

The primary objective of this guide is to dissect the structure-spectra relationships by systematically removing or altering functional groups and observing the resultant changes in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. By understanding how the addition of a methyl group at the C5 position and acetyl groups at the N1 and C3 positions modulates the spectroscopic fingerprints, researchers can gain predictive power in characterizing novel derivatives. This comparative approach, grounded in fundamental principles, serves as a self-validating system for structural confirmation.

Compounds Under Investigation

To build a comprehensive spectroscopic profile, we will compare our target compound with four key analogs, each representing a systematic structural variation.

Spectroscopy_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Confirmation Synthesis Synthesis & Purification SamplePrep Sample Preparation (Dissolution/Plating) Synthesis->SamplePrep MS Mass Spectrometry (Confirm MW & Formula) SamplePrep->MS IR IR Spectroscopy (Identify Functional Groups) SamplePrep->IR NMR NMR Spectroscopy (Elucidate C-H Framework) SamplePrep->NMR UV UV-Vis Spectroscopy (Analyze Conjugated System) SamplePrep->UV Process Data Processing (FT, Baseline, Calibration) MS->Process IR->Process NMR->Process UV->Process Interpret Spectral Interpretation (Peak Assignment) Process->Interpret Compare Comparative Analysis (vs. Analogs & Literature) Interpret->Compare Structure Structure Confirmation Compare->Structure

Figure 2: General workflow for spectroscopic characterization.

Conclusion

The structural elucidation of 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone is a multi-faceted process where each spectroscopic technique provides a unique and complementary piece of the puzzle. By comparing its spectral data with those of its simpler analogs, we can confidently assign key features and understand the electronic impact of each functional group. The presence of two distinct carbonyl signals in the IR, the absence of an N-H proton signal in the ¹H NMR, the significant downfield shifts of aromatic protons, and a molecular ion at m/z 216 are all concordant pieces of evidence that, when taken together, provide unambiguous confirmation of the target structure. This guide provides the theoretical framework, comparative data, and experimental protocols necessary for researchers to confidently apply these techniques to their own novel 7-azaindole derivatives.

References

  • Khaled M.H. Hilmy, Fawzya N.M. Kishk, Esmat B.A. Shahen, and Mohamed A. Hawata. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-992.

  • ChemicalBook. (n.d.). 7-Azaindole (271-63-6) 1H NMR spectrum.

  • ChemicalBook. (n.d.). 2-Acetyl pyrrole(1072-83-9) IR Spectrum.

  • ChemicalBook. (n.d.). 3-Nitro-7-azaindole(23709-47-9) 1H NMR spectrum.

  • ChemBK. (n.d.). Ethanone, 1,1'-(5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)bis-.

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21536-21547.

  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-992.

  • ChemWhat. (n.d.). 1,1′-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl) diethanone CAS#: 1222533-87-0.

  • Mondal, K., et al. (2020). Exploiting Coordination Behavior of 7‐Azaindole for Mechanistic Investigation of Chan‐Lam Coupling and Application to 7‐Azaindole Based Pharmacophores. Chemistry – An Asian Journal, 15(19), 3046-3054.

  • Jin, Q., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7648-7663.

  • El-Malah, A. A. (2014). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.

  • Yang, N., et al. (2023). Synthesis, characterization, crystal structure, and DFT study of 3,4-Diphenyl -1H-pyrrolo[2,3-b]pyridine. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(12), 1185-1191.

  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate.

  • Talukdar, V., et al. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Catalysis, 13(18), 12226-12237.

  • Kumar, D., et al. (2022). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP Inhibitors. Pharmaceutical Sciences, 28(4), 576-590.

  • Sigma-Aldrich. (n.d.). 1,1′-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone.

  • BenchChem. (2025). Validating the Structure of Synthesized 1-Acetyl-7-azaindole: A Comparative Guide to Analytical Techniques.

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 1-Acetyl-7-azaindole.

  • Chong, D. P. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Molecules, 26(7), 1947.

  • Kastrinsky, D. B. (2022). CHEMOENZYMATIC TRANSFORMATIONS OF INDOLE AND AZAINDOLE CONTAINING NATURAL PRODUCT ANALOGS USING FUNGAL PRENYLTRANSFERASES. ShareOK.

  • Bahou, M., et al. (2020). Hydrogenation of pyrrole: Infrared spectra of the 2,3-dihydropyrrol-2-yl and 2,3-dihydropyrrol-3-yl radicals isolated in solid para-hydrogen. The Journal of Chemical Physics, 153(16), 164303.

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.

  • Chowdhury, A. U., et al. (2021). Spectroscopic and Photophysical Investigation of Model Dipyrroles Common to Bilins: Exploring Natural Design for Steering Torsion to Divergent Functions. Frontiers in Chemistry, 9, 626500.

  • Kamal, M. M., & Bhuiyan, M. A. H. (2015). Thickness Dependent Direct Current Electrical Conduction in Plasma Polymerized Pyrrole Monolayer Thin Films. ResearchGate.

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ, 9(1).

  • ResearchGate. (n.d.). The FTIR spectrum for Pyrrole.

  • The Royal Society of Chemistry. (n.d.). Supporting information Indoles.

  • Wang, Z., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Acta Pharmaceutica Sinica B, 13(1), 156-170.

  • DeBlase, A. F., et al. (2014). Infrared spectroscopy of the acetyl cation and its protonated ketene isomer. The Journal of Chemical Physics, 141(7), 074311.

  • Kader, M. A., et al. (2019). Azaindolo[3,2,1‐jk]carbazoles: New Building Blocks for Functional Organic Materials. Chemistry – A European Journal, 25(60), 13736-13745.

  • Echemi. (n.d.). 5-METHYL-1H-PYRROLO[2,3-B]PYRIDINE.

  • Nagy, M., et al. (2023). 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate. Molbank, 2023(4), M1673.

  • Santa Cruz Biotechnology. (n.d.). 5-Methyl-1H-pyrrolo[2,3-b]pyridine.

Sources

A Comparative Guide to the Synthetic Validation of Vemurafenib, a Pyrrolo[2,3-b]pyridine-Based Drug Candidate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of two prominent synthetic routes to Vemurafenib (PLX4032), a potent BRAFV600E kinase inhibitor approved for the treatment of metastatic melanoma. As a member of the pyrrolo[2,3-b]pyridine (7-azaindole) class of compounds, the synthetic strategy employed for its manufacture is critical for ensuring purity, scalability, and cost-effectiveness. Herein, we will dissect the seminal, patent-disclosed synthesis and contrast it with a more recent, process-optimized approach, offering field-proven insights into the causality behind the experimental choices.

Introduction to Vemurafenib and the Significance of its Synthesis

Vemurafenib's core structure is a 1H-pyrrolo[2,3-b]pyridine scaffold, a privileged pharmacophore in medicinal chemistry. The drug's efficacy is intrinsically linked to its precise molecular architecture. Therefore, the validation of a synthetic route is not merely an academic exercise but a cornerstone of robust drug development. An ideal synthesis should be convergent, high-yielding, and amenable to large-scale production while minimizing the use of hazardous reagents and complex purification steps.

Comparative Analysis of Synthetic Strategies

We will evaluate two distinct synthetic pathways to Vemurafenib:

  • Route A: The Original Patented Synthesis. This approach, outlined in seminal patents such as US 7,863,288, represents the foundational chemistry for this molecule.

  • Route B: An Improved, Process-Oriented Synthesis. Drawing from process chemistry improvements described in patent literature (e.g., WO2015075749A1), this route addresses some of the challenges associated with the original method.

The core of both syntheses lies in the coupling of two key intermediates: 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine (I) and N-(3-formyl-2,4-difluorophenyl)propane-1-sulfonamide (II) .

Synthetic Route Comparison Workflow

cluster_A Route A: Original Patented Synthesis cluster_B Route B: Improved Process Synthesis A1 Intermediate I Synthesis (Suzuki Coupling) A3 Condensation in Alcoholic Solvent A1->A3 A2 Intermediate II Synthesis (Multi-step) A2->A3 A4 Formation of Methoxy Intermediate A3->A4 A5 Deprotection A4->A5 A6 Oxidation A5->A6 A_Final Vemurafenib A6->A_Final B1 Intermediate I Synthesis (Optimized Suzuki Coupling) B3 Direct Condensation in Non-Alcoholic Solvent B1->B3 B2 Intermediate II Synthesis (Streamlined) B2->B3 B4 Oxidation B3->B4 B_Final Vemurafenib B4->B_Final

Caption: Comparative workflow of the original versus improved synthesis of Vemurafenib.

In-Depth Analysis of Key Intermediates Synthesis

Synthesis of 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine (I)

The synthesis of this core intermediate is a critical step in both routes and is typically achieved via a Suzuki coupling reaction.

Route A (Original Approach): The initial synthesis often involved the coupling of 5-bromo-1H-pyrrolo[2,3-b]pyridine with 4-chlorophenylboronic acid. While effective, early iterations of this reaction sometimes required high temperatures (up to 170°C) and prolonged reaction times, followed by challenging silica gel column chromatography for purification[1].

Route B (Improved Approach): Process optimization has led to more efficient Suzuki coupling conditions. The use of modern palladium catalysts and ligand systems, along with optimized solvent systems like dioxane/water, allows the reaction to proceed at lower temperatures (around 80-90°C) with shorter reaction times[1][2]. This not only improves the energy efficiency of the process but also often leads to cleaner reactions with easier work-up and isolation procedures, sometimes allowing for direct precipitation of the product from the reaction mixture[1].

Synthesis of N-(3-formyl-2,4-difluorophenyl)propane-1-sulfonamide (II)

The preparation of this aldehyde intermediate involves multiple steps, starting from 1,3-difluorobenzene. A key step is the ortho-formylation of a sulfonamide-protected aniline derivative.

Route A (Original Approach): The original route involved the use of a pyrophoric reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at very low temperatures (-78°C) for the formylation step[2]. The handling of such reagents on a large scale poses significant safety and operational challenges.

Route B (Improved Approach): Later developments have focused on avoiding cryogenic conditions and pyrophoric reagents where possible, exploring alternative formylation methods or optimizing the existing ones to be more amenable to a manufacturing environment.

The Crucial Condensation Step: A Point of Divergence

The final coupling of intermediates I and II is where the two routes diverge most significantly, highlighting a key aspect of process validation and optimization.

Route A: Condensation, Protection, and Deprotection

The original patented synthesis describes the condensation of the two key intermediates in the presence of a base like potassium hydroxide in an alcoholic solvent such as methanol. This choice of solvent, while common in laboratory-scale synthesis, leads to the formation of a methoxy intermediate. This necessitates a subsequent deprotection step to remove the methyl group, adding two steps to the overall synthesis and increasing the manufacturing cycle time[1]. The deprotection itself requires acidic conditions, which can introduce impurities if not carefully controlled.

Route B: Direct Condensation

The improved synthesis addresses this inefficiency by performing the condensation in a non-alcoholic solvent. This seemingly simple change has a profound impact on the overall efficiency of the route. By avoiding the formation of the methoxy intermediate, the need for a deprotection step is eliminated, thus shortening the synthesis and reducing the potential for side reactions. This direct approach leads to a more streamlined and cost-effective process, which is highly desirable for large-scale manufacturing[1].

Quantitative Comparison of the Synthetic Routes

ParameterRoute A: Original Patented SynthesisRoute B: Improved Process SynthesisRationale for Improvement
Overall Yield ModerateHigherFewer steps, avoidance of side reactions.
Number of Steps Longer (includes deprotection)Shorter (direct condensation)Increased efficiency and throughput.
Key Reagents n-BuLi or LDA at -78°C, alcoholic solvent for condensationOptimized catalysts, non-alcoholic solvent for condensationImproved safety, scalability, and atom economy.
Process Time Longer (e.g., ~72h for methoxy formation, ~12h for deprotection)[1]ShorterElimination of steps.
Scalability Challenging due to cryogenic conditions and extra stepsMore amenable to large-scale productionSimplified process and safer reagents.
Purification Often requires multiple chromatographic purificationsCan be designed for direct precipitation/crystallizationReduced solvent waste and manufacturing costs.

Experimental Protocols

Route B: Improved Synthesis of Vemurafenib (Illustrative Protocol)

The following is a representative, step-by-step protocol for the improved synthesis, synthesized from published examples.

Step 1: Synthesis of 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine (I)

  • To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (1 equivalent) and 4-chlorophenylboronic acid (1.2 equivalents) in a mixture of dioxane and water (e.g., 4:1 v/v) is added potassium carbonate (3 equivalents).

  • The mixture is degassed with nitrogen or argon.

  • A palladium catalyst such as Pd(dppf)Cl2·CH2Cl2 (0.02 equivalents) is added, and the reaction mixture is heated to 80-90°C for 16 hours[2].

  • Upon completion (monitored by TLC or LC-MS), the reaction is cooled, and the product is isolated by extraction with an organic solvent (e.g., ethyl acetate) and purified by crystallization or chromatography.

Step 2: Synthesis of N-(3-formyl-2,4-difluorophenyl)propane-1-sulfonamide (II)

  • 3-Bromo-2,4-difluoroaniline is reacted with propane-1-sulfonyl chloride in the presence of a base like triethylamine to afford the corresponding sulfonamide[2].

  • The sulfonamide is then subjected to a formylation reaction. An improved method would avoid cryogenic and pyrophoric reagents, potentially using a milder formylating agent or a transition-metal-catalyzed carbonylation approach.

Step 3: Direct Condensation and Oxidation to Vemurafenib

  • A mixture of 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine (I) (1 equivalent) and N-(3-formyl-2,4-difluorophenyl)propane-1-sulfonamide (II) (1.1 equivalents) is suspended in a suitable non-alcoholic solvent (e.g., THF, DMF).

  • A base (e.g., potassium tert-butoxide) is added portion-wise at a controlled temperature (e.g., 0-10°C).

  • The reaction is stirred at room temperature until completion.

  • The intermediate from the condensation is then oxidized in situ or after isolation using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to afford Vemurafenib[1].

  • The final product is isolated and purified by crystallization.

Conclusion and Future Perspectives

The evolution of the synthetic route to Vemurafenib exemplifies a critical principle in drug development: the initial discovery synthesis is rarely the final manufacturing process. The transition from Route A to Route B demonstrates a clear trajectory towards a more efficient, safer, and scalable process. The key improvements—optimized coupling reactions, avoidance of hazardous reagents, and the elimination of unnecessary protection/deprotection steps—are hallmarks of a well-validated and industrially viable synthetic route.

For researchers and drug development professionals, this comparative analysis underscores the importance of continuous process improvement. As new synthetic methodologies become available, there will always be opportunities to further refine the synthesis of important drug candidates like Vemurafenib, with the ultimate goals of reducing environmental impact, improving safety, and increasing accessibility to life-saving medicines.

References

  • WO2015075749A1 - Novel processes for the preparation of vemurafenib - Google P
  • Slobbe, P., et al. (2015). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. EJNMMI Radiopharmacy and Chemistry, 1(1), 1-13. [Link]

Sources

"cross-reactivity studies of kinase inhibitors derived from 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone"

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is paramount. While the pyrrolo[2,3-b]pyridine scaffold has proven to be a privileged structure in the design of potent kinase inhibitors, understanding their cross-reactivity is critical for predicting off-target effects and ensuring therapeutic safety and efficacy. This guide provides an in-depth comparison of the selectivity profiles of prominent kinase inhibitors that share this core structural motif, with a focus on supporting experimental data and methodologies.

While the specific compound 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone is not extensively characterized in publicly available literature, we can draw valuable insights by examining well-studied inhibitors based on the closely related 7-azaindole and pyrrolo[2,3-b]pyridine cores. In this guide, we will compare the cross-reactivity of Pexidartinib , a CSF1R inhibitor, and Vemurafenib , a BRAF inhibitor, both of which feature this scaffold. For context, we will also include Ribociclib , a highly selective CDK4/6 inhibitor with a different heterocyclic core, to highlight the varying degrees of selectivity that can be achieved.

The Critical Importance of Kinase Inhibitor Selectivity

The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge in developing inhibitors that target a specific kinase without affecting others. Off-target inhibition can lead to unexpected cellular phenotypes, toxicity, and reduced therapeutic windows.[1] Therefore, comprehensive cross-reactivity profiling is an indispensable step in the development of any new kinase inhibitor.

Comparative Cross-Reactivity Profiles

To objectively compare the selectivity of Pexidartinib, Vemurafenib, and Ribociclib, we will examine their inhibitory activity against a panel of kinases. The data presented here is a synthesis of publicly available information from various screening platforms. It's important to note that absolute inhibitory concentrations (e.g., IC50 values) can vary between different assay formats and conditions.

Pexidartinib (PLX3397): A CSF1R Inhibitor with Class III RTK Cross-Reactivity

Pexidartinib is an FDA-approved inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase crucial for the survival and differentiation of macrophages.[2] While potent against its primary target, Pexidartinib also exhibits significant activity against other class III receptor tyrosine kinases, namely c-KIT and FLT3.[1][3][4][5][6] This cross-reactivity is attributed to the structural similarities in the ATP-binding sites of these kinases.

Kinase TargetPexidartinib IC50 (nM)Comments
CSF1R (Primary Target) 20 Potent and primary therapeutic target.[4][7]
c-KIT10 - 27Significant off-target activity; contributes to side effects like hair color changes.[1][4][8]
FLT3160Moderate off-target activity.[1][3][4][5]
KDR (VEGFR2)10-30Some inhibitory activity has been reported.[7]

The off-target inhibition of c-KIT by Pexidartinib is clinically relevant and is associated with observed side effects such as hair depigmentation.[8] This underscores the importance of understanding the full selectivity profile of an inhibitor.

Vemurafenib: A BRAF Inhibitor with Notable Off-Target Effects

Vemurafenib is a potent inhibitor of the BRAF kinase, specifically the V600E mutant, and is used in the treatment of melanoma.[9][10] Its pyrrolo[2,3-b]pyridine core is key to its binding. However, Vemurafenib is known to have several off-target effects, including the paradoxical activation of the MAPK pathway in BRAF wild-type cells and the inhibition of other kinases.[11][12][13]

Kinase TargetVemurafenib IC50 (nM)Comments
BRAF V600E (Primary Target) 13-31 High potency against the target mutation.
C-RAF6.7-48Potent inhibition, contributing to paradoxical MAPK activation.
Wild-type BRAF100-160Lower potency compared to the V600E mutant.
SRMS18Significant off-target inhibition.[10]
ACK119Potent off-target inhibition.[10]
FGR63Moderate off-target inhibition.[10]
MAP2K5-Identified as a novel binding target.[14]
ZAK-Inhibition of ZAK contributes to suppression of JNK signaling.[13][15]

The off-target activities of Vemurafenib are clinically significant, with paradoxical ERK activation being linked to the development of cutaneous squamous cell carcinomas in some patients.[11] Furthermore, the inhibition of kinases like ZAK can suppress JNK-dependent apoptosis, which may also contribute to this toxicity.[13]

Ribociclib (LEE011): A Highly Selective CDK4/6 Inhibitor

In contrast to Pexidartinib and Vemurafenib, Ribociclib is an example of a highly selective kinase inhibitor. It is an FDA-approved drug that targets Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[16][17] Extensive kinase screening has demonstrated that Ribociclib has very few off-target interactions at therapeutic concentrations.[18][19][20]

Kinase TargetRibociclib IC50 (nM)Comments
CDK4 (Primary Target) 10 Potent and selective inhibition.[21]
CDK6 (Primary Target) 39 Potent and selective inhibition.[21]
Other Kinases>10,000Generally shows very low activity against a broad panel of other kinases.[16][20]

The high selectivity of Ribociclib is a key attribute, leading to a more predictable safety profile with fewer off-target-related adverse events compared to more promiscuous inhibitors.[18][19]

Visualizing Kinase Signaling and Experimental Workflows

To better understand the context of these inhibitors, the following diagrams illustrate a simplified signaling pathway and a general workflow for assessing kinase inhibitor cross-reactivity.

G cluster_0 MAPK Signaling Pathway cluster_1 CSF1R Signaling Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF (BRAF, CRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation CSF1 CSF1 CSF1R CSF1R CSF1->CSF1R PI3K PI3K CSF1R->PI3K AKT AKT PI3K->AKT Macrophage_Survival Macrophage Survival, Proliferation AKT->Macrophage_Survival Vemurafenib Vemurafenib Vemurafenib->RAF Inhibits Pexidartinib Pexidartinib Pexidartinib->CSF1R Inhibits

Caption: Simplified signaling pathways targeted by Vemurafenib and Pexidartinib.

G cluster_0 Experimental Workflow start Test Compound (e.g., Pyrrolo[2,3-b]pyridine derivative) biochemical_assay Biochemical Kinase Assay (e.g., KinomeScan, IC50 determination) start->biochemical_assay cell_based_assay Cell-Based Assay (e.g., Target engagement, Phenotypic screen) start->cell_based_assay data_analysis Data Analysis and Selectivity Scoring biochemical_assay->data_analysis cell_based_assay->data_analysis profile Cross-Reactivity Profile data_analysis->profile

Caption: General workflow for kinase inhibitor cross-reactivity profiling.

Experimental Protocols for Kinase Inhibitor Profiling

The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible experimental methods. Below are outlines of common assays used in the field.

Protocol 1: Broad Kinase Panel Screening (e.g., KinomeScan™)

This method provides a comprehensive assessment of an inhibitor's binding affinity against a large panel of kinases.

Principle: This is a competition binding assay. The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified using qPCR. Inhibition of binding by the test compound results in a lower signal.

Step-by-Step Methodology:

  • Compound Preparation: The test inhibitor is serially diluted to a range of concentrations in DMSO.

  • Assay Plate Preparation: Kinases from a broad panel (e.g., >450 kinases) are prepared in assay buffer.

  • Binding Reaction: The test compound is incubated with the kinase and the immobilized ligand in a multi-well plate. The reaction is allowed to reach equilibrium.

  • Washing: Unbound kinase is washed away.

  • Quantification: The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

  • Data Analysis: The results are typically expressed as a percentage of control binding or as a dissociation constant (Kd). A selectivity score can be calculated based on the number of kinases inhibited at a certain threshold.

Protocol 2: In Vitro Kinase Activity Assay (IC50 Determination)

This assay measures the ability of an inhibitor to block the catalytic activity of a specific kinase.

Principle: A purified, active kinase is incubated with its substrate and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, purified active kinase, substrate (peptide or protein), and ATP.

  • Inhibitor Dilution: Create a serial dilution of the test compound in DMSO and then in assay buffer.

  • Kinase Reaction: In a multi-well plate, combine the kinase, the inhibitor at various concentrations, and the substrate.

  • Initiation of Reaction: Add ATP to start the phosphorylation reaction. Incubate at a controlled temperature for a specific time.

  • Detection: Stop the reaction and measure the amount of product formed. This can be done using various methods, such as:

    • Radiometric assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of radioactivity into the substrate.

    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies that detect the phosphorylated product.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

  • Data Analysis: Plot the percentage of kinase activity versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The pyrrolo[2,3-b]pyridine scaffold remains a valuable starting point for the design of potent kinase inhibitors. However, as demonstrated by the comparison of Pexidartinib, Vemurafenib, and Ribociclib, the degree of selectivity can vary significantly. While Pexidartinib and Vemurafenib exhibit cross-reactivity with structurally related kinases, leading to known off-target effects, Ribociclib exemplifies a highly selective inhibitor. This highlights the critical need for comprehensive cross-reactivity profiling using a combination of biochemical and cell-based assays during the drug discovery and development process. A thorough understanding of an inhibitor's selectivity profile is essential for interpreting biological data, predicting potential toxicities, and ultimately developing safer and more effective targeted therapies.

References

Please note that the following is a consolidated list of references used to compile this guide.

Sources

The 7-Azaindole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the 7-azaindole scaffold has emerged as a privileged structure, particularly in the design of kinase inhibitors. Its unique physicochemical properties, conferred by the strategic placement of a nitrogen atom in the indole ring system, offer distinct advantages over other heterocyclic cores. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of different 7-azaindole scaffolds, supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.

The 7-Azaindole Core: A Superior Hinge-Binding Motif

The power of the 7-azaindole scaffold in kinase inhibition lies in its ability to form a bidentate hydrogen bond with the kinase hinge region, a critical interaction for potent ATP-competitive inhibition.[1][2] The pyridine N7 atom acts as a hydrogen bond acceptor, while the pyrrole N1-H serves as a hydrogen bond donor, mimicking the interaction of the adenine base of ATP. This dual interaction provides a strong anchor for the inhibitor, often leading to enhanced potency compared to scaffolds that form only a single hydrogen bond.[3]

The versatility of the 7-azaindole scaffold is further underscored by the multiple positions available for substitution (C2, C3, C4, C5, C6, and N1), allowing for fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[2][4] This guide will dissect the SAR at key positions, providing a comparative analysis of how different substituents impact biological activity.

Caption: The core 7-azaindole scaffold with key positions for substitution highlighted.

Comparative SAR of 7-Azaindole Scaffolds

The following sections provide a comparative analysis of the SAR of 7-azaindole derivatives based on the substitution patterns at different positions of the core scaffold.

C3-Position: The Gateway to Potency and Selectivity

The C3-position of the 7-azaindole ring is a critical site for substitution, often projecting into the solvent-exposed region of the ATP-binding pocket of kinases. Modifications at this position can significantly impact potency and selectivity.

A review of anticancer 7-azaindole analogs highlights that positions 1, 3, and 5 are the most active sites for modification.[5] For instance, in a series of PI3K inhibitors, substitution at the C3-position with aromatic groups was well-tolerated.[6] Notably, replacing a phenyl group with a pyridine at this position led to a significant increase in potency, with one compound exhibiting an IC50 of 0.5 nM against PI3Kγ.[6] This suggests that the introduction of a hydrogen bond acceptor at this position can be beneficial.

In the context of HIV-1 integrase inhibitors, SAR studies of C3- and C6-disubstituted 7-azaindoles revealed that para-substitution on a C3-aryl ring is beneficial for inhibitory activity.[3] The addition of an aryl group at the C6-position further enhanced the strand transfer inhibition by approximately two-fold compared to the C3-monoaryl derivatives.[3]

Scaffold Target Substitution at C3 IC50 (nM) Reference
7-AzaindolePI3KγPhenyl~15[6]
7-AzaindolePI3Kγ3-Pyridyl0.5[6]
7-AzaindoleHIV-1 Integrase4-Methoxyphenyl- (Good %ST inhibition)[3]
7-AzaindoleHIV-1 Integrase2,4-Difluorophenyl (with C6-aryl)- (72% ST inhibition)[3]
C5-Position: Modulating Physicochemical Properties and Cellular Activity

Substitutions at the C5-position of the 7-azaindole scaffold can influence the molecule's physicochemical properties, such as solubility and lipophilicity, which in turn affect cellular potency and pharmacokinetic parameters.

In the development of Erk5 kinase inhibitors, a series of novel 7-azaindole derivatives were synthesized and evaluated for their antiproliferative activity against human lung cancer A549 cells.[7] The SAR studies indicated that the presence of a double bond on the piperidine ring attached to the 7-azaindole core was essential for their antiproliferative activity.[7] This highlights that modifications distal to the core can have a profound impact on the overall biological profile.

N1-Position: Impact on Hinge Binding and Permeability

The N1-position of the pyrrole ring is directly involved in hydrogen bonding with the kinase hinge region. Therefore, substitution at this position can have a dramatic effect on inhibitory activity. Generally, an unsubstituted N1-H is preferred to maintain the crucial hydrogen bond donation.

However, in some cases, substitution at the N1-position has been explored to modulate other properties. For example, in a study on inhibitors of the SARS-CoV-2 spike-hACE2 interaction, introduction of a substituted carboxyl or a cycloalkane at the N1-position of the 7-azaindole scaffold significantly reduced the antiviral activity compared to the unsubstituted analog.[8] This underscores the critical role of the N1-H in the observed biological activity of this particular series.

Caption: Key substitution points on the 7-azaindole scaffold and their general impact on activity.

Experimental Protocols

To ensure the reproducibility and validity of the SAR data presented, detailed experimental protocols for key assays are provided below.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[9]

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • In a multi-well plate, add 2.5 µL of the diluted test compound or DMSO (as a control).

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a mixture containing the kinase substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[1][10][11]

Materials:

  • Cancer cell line of interest (e.g., A549 human lung carcinoma)

  • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Experimental_Workflow cluster_0 In Vitro Kinase Assay cluster_1 Cell-Based Proliferation Assay (MTT) K_Prep Compound & Kinase Preparation K_React Kinase Reaction K_Prep->K_React K_Detect ADP Detection (Luminescence) K_React->K_Detect K_Analysis IC50 Determination K_Detect->K_Analysis C_Seed Cell Seeding C_Treat Compound Treatment C_Seed->C_Treat C_MTT MTT Addition & Incubation C_Treat->C_MTT C_Solubilize Formazan Solubilization C_MTT->C_Solubilize C_Measure Absorbance Measurement C_Solubilize->C_Measure C_Analysis IC50 Determination C_Measure->C_Analysis

Caption: A simplified workflow for in vitro kinase and cell-based proliferation assays.

Conclusion

The 7-azaindole scaffold has proven to be an exceptionally valuable framework in the design of potent and selective inhibitors, particularly for kinases. Its inherent ability to form strong bidentate hydrogen bonds with the kinase hinge region provides a solid foundation for achieving high affinity. The extensive possibilities for substitution at various positions around the core allow for the meticulous optimization of a compound's biological and physicochemical properties. A thorough understanding of the structure-activity relationships, as outlined in this guide, is paramount for the rational design of the next generation of 7-azaindole-based therapeutics. The continued exploration of this privileged scaffold promises to yield novel and effective treatments for a wide range of diseases.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link]

  • RSC Publishing. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications. [Link]

  • Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure–activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309–2323. [Link]

  • Zhang, Q., et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry, 95, 117503. [Link]

  • Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 19(9), 727–736. [Link]

  • Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. [Link]

  • Wang, X., & De Camilli, P. (2023). In vitro kinase activity. protocols.io. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Zhang, Q., et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. PubMed. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2023). In vitro kinase assay. Retrieved from [Link]

  • Zhang, Q., et al. (2023). Design, Synthesis and SAR of Novel 7-Azaindole Derivatives as Potential Erk5 Kinase Inhibitor with anticancer activity. ResearchGate. [Link]

  • ResearchGate. (n.d.). C-3-substituted 7-azaindole derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]

  • Zhang, Q., et al. (2023). Design, synthesis, anticonvulsant activity and structure-activity relationships of novel 7-Azaindole derivatives. PubMed. [Link]

  • National Institutes of Health. (n.d.). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. [Link]

  • National Center for Biotechnology Information. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]

Sources

Bridging the Gap: A Comparative Guide to In Silico and In Vitro Analyses of 1H-Pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery, the synergy between computational and experimental methodologies is paramount to accelerating the identification and optimization of novel therapeutic agents. This guide provides an in-depth comparison of in silico and in vitro approaches as applied to the promising class of 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone derivatives and their structural analogues based on the pyrrolo[2,3-b]pyridine scaffold. This scaffold is a cornerstone in the development of targeted therapies, particularly as kinase inhibitors, due to its structural resemblance to the purine core of ATP.[1][2] We will explore the predictive power of computational models and their validation through rigorous laboratory experimentation, offering researchers, scientists, and drug development professionals a comprehensive overview of the strengths and limitations of each approach.

The Rationale: Why Pyrrolo[2,3-b]pyridines and Why This Dual Approach?

The 1H-pyrrolo[2,3-b]pyridine core, an isostere of purine, is a privileged scaffold in medicinal chemistry, frequently appearing in potent kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3] The development of selective kinase inhibitors is therefore a major focus of pharmaceutical research.

The dual in silico and in vitro approach is a strategic imperative in modern drug discovery. In silico methods offer a rapid and cost-effective means to screen vast virtual libraries of compounds, predict their binding affinity to a target protein, and evaluate their pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). This computational pre-screening allows researchers to prioritize a smaller, more promising set of candidates for synthesis and subsequent in vitro testing, thereby conserving resources and accelerating the discovery pipeline. In vitro experiments, on the other hand, provide the essential empirical data to validate or refute the computational hypotheses, offering a tangible measure of a compound's biological activity in a controlled laboratory setting.

In Silico Exploration: Predicting Potential Before Synthesis

The initial phase of discovery for novel pyrrolo[2,3-b]pyridine derivatives often begins with computational modeling. This allows for the rational design of compounds with a higher probability of success.

Molecular Docking: Visualizing the Interaction

Molecular docking is a cornerstone of in silico drug design, predicting the preferred orientation of a ligand when bound to a target protein.[4] For pyrrolo[2,3-b]pyridine derivatives, this typically involves docking into the ATP-binding site of a target kinase. The primary goal is to identify compounds that form key interactions with the protein's active site residues, such as hydrogen bonds with the hinge region, which are crucial for potent inhibition.[5]

Experimental Protocol: A Typical Molecular Docking Workflow

  • Protein Preparation: A high-resolution crystal structure of the target kinase is obtained from the Protein Data Bank (PDB). Water molecules and non-essential ligands are removed, and hydrogen atoms are added.

  • Ligand Preparation: The 3D structures of the pyrrolo[2,3-b]pyridine derivatives are generated and energy-minimized.

  • Binding Site Definition: The ATP-binding pocket of the kinase is defined as the docking site.

  • Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) is used to systematically sample different conformations and orientations of the ligand within the binding site.

  • Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are visually inspected to analyze key interactions.

G cluster_insilico In Silico Workflow PDB Protein Crystal Structure (PDB) Docking Molecular Docking Simulation PDB->Docking Ligand Pyrrolo[2,3-b]pyridine Derivatives (3D) Ligand->Docking ADMET ADMET Prediction Ligand->ADMET Scoring Binding Affinity Prediction (Docking Score) Docking->Scoring SAR Virtual SAR & Lead Selection Scoring->SAR ADMET->SAR

Caption: A generalized workflow for the in silico evaluation of novel compounds.

ADMET Prediction: Foreseeing Pharmacokinetic Challenges

Even a highly potent compound can fail in development if it has poor pharmacokinetic properties. In silico ADMET prediction models are used to assess properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity early in the process.[6] These models are built on large datasets of known drugs and their experimental ADMET properties.

In Vitro Validation: From Prediction to Empirical Evidence

The most promising candidates from in silico screening are then synthesized and subjected to a battery of in vitro assays to determine their actual biological activity and properties.

Kinase Inhibition Assays: Measuring Potency

Biochemical assays are employed to quantify the inhibitory activity of the synthesized pyrrolo[2,3-b]pyridine derivatives against the target kinase. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Experimental Protocol: A Representative Kinase Inhibition Assay (e.g., Lanthascreen™)

  • Reagent Preparation: The target kinase, a fluorescently labeled substrate, and ATP are prepared in an appropriate buffer.

  • Compound Dilution: The synthesized pyrrolo[2,3-b]pyridine derivatives are serially diluted to a range of concentrations.

  • Kinase Reaction: The kinase, substrate, ATP, and inhibitor are incubated together to allow the phosphorylation reaction to proceed.

  • Detection: A specific antibody that recognizes the phosphorylated substrate is added, leading to a FRET (Förster Resonance Energy Transfer) signal.

  • Data Analysis: The signal is measured, and the IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Assays: Assessing Efficacy in a Biological Context

While biochemical assays measure direct target engagement, cellular assays provide insights into a compound's ability to exert its effect within a living cell. These assays can measure downstream effects of target inhibition, such as a reduction in cell proliferation or the induction of apoptosis (programmed cell death).[7][8]

Experimental Protocol: Cell Viability Assay (e.g., MTT Assay)

  • Cell Culture: Cancer cell lines known to be dependent on the target kinase are cultured in multi-well plates.

  • Compound Treatment: The cells are treated with varying concentrations of the pyrrolo[2,3-b]pyridine derivatives for a specified period (e.g., 72 hours).

  • MTT Addition: MTT reagent is added to the wells, which is converted by metabolically active cells into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent.

  • Absorbance Measurement: The absorbance of the solution is measured, which is proportional to the number of viable cells. The GI50 (concentration for 50% growth inhibition) is then calculated.

G cluster_invitro In Vitro Workflow Synthesis Chemical Synthesis Biochemical Kinase Inhibition Assay (IC50) Synthesis->Biochemical Cellular Cell-Based Assays (GI50) Synthesis->Cellular Validation Experimental Validation Biochemical->Validation Cellular->Validation

Caption: A simplified workflow for the in vitro validation of synthesized compounds.

A Comparative Analysis: Where In Silico Meets In Vitro

The true value of this dual approach lies in the comparison of the predicted and experimental results. This comparison not only validates the computational models but also provides crucial insights for the next round of drug design.

Correlation and Divergence: A Case Study Perspective

While a direct comparative study on 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone derivatives is not publicly available, we can synthesize findings from studies on analogous pyrrolo[2,3-b]pyridine derivatives to illustrate the relationship between in silico and in vitro data.

Compound Derivative (Hypothetical)Target KinasePredicted Binding Affinity (Docking Score, kcal/mol)In Vitro Kinase Inhibition (IC50, nM)[8]In Vitro Cell Viability (GI50, µM)[7]
Derivative A (Scaffold)Kinase X-8.5500>10
Derivative B (with H-bond donor)Kinase X-10.2501.2
Derivative C (with bulky group)Kinase X-9.82005.8
Derivative D (poor ADMET profile)Kinase X-10.530>10

Analysis of the Comparative Data:

  • Strong Correlation: As seen with Derivative B , a significant improvement in the predicted binding affinity (a more negative docking score) often correlates with a lower (more potent) IC50 value in the biochemical assay. This suggests that the computational model is accurately identifying key beneficial interactions. The improved biochemical potency also translates to better cellular activity (lower GI50).

  • Steric Hindrance: Derivative C shows a good docking score but a weaker than expected IC50. This could indicate that while the bulky group makes some favorable contacts, it also introduces steric strain that is not perfectly captured by the scoring function, leading to a less optimal binding in reality.

  • The Importance of Cellular Context: Derivative D highlights a common challenge. It demonstrates high potency in the biochemical assay, consistent with its excellent docking score. However, its poor performance in the cell viability assay suggests issues with cell permeability, efflux by cellular pumps, or off-target toxicity, aspects that are often predicted by in silico ADMET models.[6]

  • Limitations of In Silico Predictions: It is crucial to acknowledge that docking scores are estimations and do not always perfectly correlate with experimental binding affinities.[7] The dynamic nature of proteins and the complexities of solvation are not always fully accounted for in standard docking protocols.

Conclusion: An Iterative Cycle of Design and Validation

The development of novel 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone derivatives and their analogues is a compelling example of the modern drug discovery paradigm. In silico methods provide an invaluable roadmap, guiding the design and prioritization of compounds. However, these computational predictions must be rigorously tested through in vitro experimentation. The convergence and divergence of these two datasets create a powerful feedback loop, enabling an iterative cycle of design, synthesis, and testing that ultimately leads to more potent, selective, and drug-like candidates. By understanding the strengths and limitations of each approach, researchers can navigate the complexities of drug discovery with greater efficiency and a higher probability of success.

References

  • El-Mernissi, Y., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(1), pp. 20-33. Available at: [Link]

  • El-Mernissi, Y., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Advanced Journal of Chemistry, Section A, 5(2), pp. 123-134. Available at: [Link]

  • Zhang, Y., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 117236. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies. Advanced Journal of Chemistry, Section A, 5(2), pp. 123-134. Available at: [Link]

  • Wang, C., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), pp. 20651-20661. Available at: [Link]

  • A correlation graph for docking predicted activity and IC50 values. (2022). ResearchGate. Available at: [Link]

  • Soutter, H., et al. (2024). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. Molecules, 29(15), 3515. Available at: [Link]

  • Adodariya, Y. J., et al. (2025). Development of Novel Pyrrolo[2,3-B]Pyridine-Based Anticancer Agents: In Vitro Cytotoxicity Against A549 Cell Line and in Silico Adme and Docking Analysis. ResearchGate. Available at: [Link]

  • Reddy, L. S., et al. (2015). In-silico Activity Prediction of Pyrroline Derivatives. Indo American Journal of Pharmaceutical Research, 5(02), pp. 899-905. Available at: [Link]

  • Li, J., et al. (2023). Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. Journal of Medicinal Chemistry, 66(15), pp. 10456-10474. Available at: [Link]

  • Balasubramanian, S., et al. (2017). Exploration of 3,6-dihydroimidazo(4,5-d)pyrrolo(2,3-b)pyridin-2(1H)-one derivatives as JAK inhibitors using various in silico techniques. Journal of the Indian Chemical Society, 94(10), pp. 1129-1142. Available at: [Link]

  • El-Damasy, D. A., et al. (2023). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 28(13), 5108. Available at: [Link]

  • Patel, K. R., et al. (2024). Design, Synthesis, in Vitro, and in Silico Evaluations of 1,3,4-Oxadiazole Derivatives Linked to the Pyrrolo[2,3-d]pyrimidine Moieties as Potent Antimicrobial Targets. ChemistrySelect, 9(23), e202401014. Available at: [Link]

  • Pinto, B., et al. (2024). In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity. Parasitology Research, 123(1), 75. Available at: [Link]

  • Sabbatino, F., et al. (2024). In Silico Design, Chemical Synthesis, Biophysical and in Vitro Evaluation for the Identification of 1-Ethyl-1H-Pyrazolo[3,4-b]Pyridine-Based BRD9 Binders. ChemMedChem, e202400486. Available at: [Link]

  • Al-Tel, T. H., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 30(13), 2845. Available at: [Link]

  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), pp. 983-994. Available at: [Link]

  • Zhang, Y., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 117236. Available at: [Link]

Sources

A Technical Guide to Assessing the Novelty of Compounds Synthesized from 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. This guide provides an in-depth technical assessment of the novelty of compounds derived from a specific, highly functionalized starting material: 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone .

This document will navigate through the synthesis of this key intermediate, explore the generation of novel heterocyclic derivatives, and offer a comparative analysis framework against existing alternatives. Detailed experimental protocols and data are provided to ensure scientific rigor and reproducibility.

The Core Scaffold: Understanding 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone

The starting material, 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone, presents a unique platform for synthetic diversification. The diacetyl substitution at the 1- and 3-positions of the 5-methyl-7-azaindole core offers two reactive handles for a variety of chemical transformations. The methyl group at the 5-position can also be a site for further functionalization, although it is generally less reactive than the acetyl groups.

Proposed Synthesis of the Starting Material

Reaction Scheme:

Synthesis_of_Starting_Material start 5-Methyl-1H-pyrrolo[2,3-b]pyridine reagents Acetic Anhydride (excess) Lewis Acid (e.g., AlCl3) start->reagents product 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone reagents->product caption Proposed Friedel-Crafts Diacylation Derivative_Synthesis cluster_reactions Condensation Reactions cluster_products Novel Derivatives start 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone hydrazine Hydrazine (N2H4) start->hydrazine hydroxylamine Hydroxylamine (NH2OH) start->hydroxylamine urea Urea/Thiourea start->urea pyrazole Bis-pyrazole Derivative hydrazine->pyrazole isoxazole Bis-isoxazole Derivative hydroxylamine->isoxazole pyrimidine Bis-pyrimidine Derivative urea->pyrimidine caption General scheme for derivative synthesis.

Figure 2: Synthesis of novel heterocyclic derivatives.

Synthesis of Bis-pyrazole Derivatives

The reaction of 1,3-diketones with hydrazine is a well-established and efficient method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis. [1][2]This reaction proceeds through a cyclocondensation mechanism.

Experimental Protocol:

  • Dissolve 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate (2.2 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the bis-pyrazole derivative.

Synthesis of Bis-isoxazole Derivatives

The synthesis of isoxazoles from 1,3-diketones is typically achieved through condensation with hydroxylamine hydrochloride. [3]The reaction mechanism involves the formation of an oxime intermediate followed by cyclization and dehydration.

Experimental Protocol:

  • To a solution of 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (2.2 eq) and a base such as sodium acetate or pyridine (to neutralize the HCl).

  • Reflux the mixture for 6-8 hours, monitoring by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel to afford the bis-isoxazole derivative.

Synthesis of Bis-pyrimidine Derivatives

Pyrimidines can be synthesized by the condensation of 1,3-dicarbonyl compounds with urea or thiourea in the presence of a base or acid catalyst. [4][5]This reaction is a variation of the Biginelli reaction.

Experimental Protocol:

  • In a round-bottom flask, combine 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone (1.0 eq), urea or thiourea (2.2 eq), and a catalytic amount of a strong acid (e.g., HCl) or base (e.g., sodium ethoxide) in ethanol.

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • Cool the reaction mixture and neutralize it with a suitable acid or base.

  • Remove the solvent under reduced pressure.

  • Triturate the residue with water and collect the solid product by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Recrystallize the crude product from an appropriate solvent to obtain the pure bis-pyrimidine derivative.

Assessing Novelty: A Comparative Analysis

The novelty of the synthesized compounds can be assessed by comparing their structural features and potential biological activities against existing compounds derived from the pyrrolo[2,3-b]pyridine scaffold.

Structural Novelty

The primary claim to novelty for these derivatives lies in the unique bis-heterocyclic substitution pattern on the 5-methyl-7-azaindole core. A thorough literature and patent search is essential to confirm that these specific structures have not been previously reported.

Key Comparison Points:

  • Existing Pyrrolo[2,3-b]pyridine Derivatives: A vast number of derivatives have been synthesized, primarily focusing on substitutions at the C2, C3, C4, and N1 positions. [6][7]The novelty of the proposed compounds stems from the specific combination of the 5-methyl group and the bis-heterocyclic appendages at the 1- and 3-positions.

  • Alternative Scaffolds: Compare the synthesized compounds to other heterocyclic systems known to exhibit similar biological activities. For instance, if the target is kinase inhibition, a comparison with known pyrazolo[3,4-d]pyrimidine or imidazo[1,2-a]pyridine inhibitors would be relevant.

Biological Activity Profile: A Comparative Overview

The choice of pyrazole, isoxazole, or pyrimidine rings is not arbitrary. Each of these heterocycles is a well-known pharmacophore with a distinct profile of biological activities.

HeterocycleCommon Biological ActivitiesRationale for Synthesis
Pyrazole Anti-inflammatory, anticancer, antimicrobial, analgesic, antiviralThe pyrazole ring is a key component of several approved drugs, including the COX-2 inhibitor Celecoxib. Its ability to act as a hinge-binder in kinases makes it a promising scaffold for anticancer drug design. [2]
Isoxazole Antibacterial, antifungal, anti-inflammatory, anticancerThe isoxazole ring is present in various pharmaceuticals, such as the antibiotic sulfamethoxazole. Its electronic properties and ability to form hydrogen bonds contribute to its diverse biological activities.
Pyrimidine Anticancer, antiviral, antibacterial, antifungalAs a core component of nucleobases, the pyrimidine scaffold is fundamental in the design of antimetabolites for cancer and viral therapies. Many kinase inhibitors also incorporate a pyrimidine ring. [2]

Comparative Experimental Data (Hypothetical):

To provide a quantitative comparison, in vitro biological assays should be performed. The following table presents a hypothetical comparison of the synthesized derivatives against a known standard.

CompoundTarget Assay (e.g., Kinase Inhibition IC50, µM)Cytotoxicity (CC50, µM)
Bis-pyrazole Derivative 0.5> 50
Bis-isoxazole Derivative 1.2> 50
Bis-pyrimidine Derivative 0.845
Reference Compound (e.g., Staurosporine) 0.015

Conclusion and Future Directions

This guide has outlined a systematic approach to the synthesis and novelty assessment of new chemical entities derived from 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone. The versatility of the diacetyl starting material allows for the creation of a diverse library of bis-heterocyclic compounds with significant potential for biological activity.

Future work should focus on the actual synthesis and characterization of the proposed starting material and its derivatives. Subsequent in-depth biological evaluation will be crucial to fully elucidate the therapeutic potential of these novel compounds. Structure-activity relationship (SAR) studies, guided by computational modeling, will further refine the design of next-generation derivatives with improved potency and selectivity. The exploration of alternative condensation reactions and the functionalization of the 5-methyl group will open up additional avenues for creating a rich chemical space around the privileged 7-azaindole scaffold.

References

  • Recent advances in the global ring functionalization of 7-azaindoles. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (URL: [Link])

  • 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. (URL: [Link])

  • Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. (URL: [Link])

  • The Azaindole Framework in the Design of Kinase Inhibitors. (URL: [Link])

  • synthesis of isoxazoles. (URL: [Link])

  • Synthesis of 3,5-Disubstituted Isoxazoles via Cope-Type Hydroamination of 1,3-Dialkynes. (URL: [Link])

  • A review on biological activity of pyrazole contain pyrimidine derivatives. (URL: [Link])

  • Construction of Isoxazole ring: An Overview. (URL: [Link])

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (URL: [Link])

  • Pyrimidine - Wikipedia. (URL: [Link])

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (URL: [Link])

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (URL: [Link])

  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. (URL: [Link])

  • Current status of pyrazole and its biological activities. (URL: [Link])

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. (URL: [Link])

  • Friedel–Crafts reaction - Wikipedia. (URL: [Link])

  • 5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl) diethanone CAS#: 1222533-87-0 • ChemWhat. (URL: [Link])

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (URL: [Link])

  • Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. (URL: [Link])

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (URL: [Link])

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (URL: [Link])

  • Knoevenagel condensation - Wikipedia. (URL: [Link])

  • Domino Knoevenagel condensation–Michael addition–cyclization for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines via pyridinium ylides in water. (URL: [Link])

  • Claisen–Schmidt condensation - Wikipedia. (URL: [Link])

  • Friedel-Crafts Acylation - YouTube. (URL: [Link])

  • Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine. (URL: [Link])

  • Synthesis of the pyridinyl analogues of dibenzylideneacetone (pyr-dba) via an improved Claisen–Schmidt condensation, displaying diverse biological activities as curcumin analogues. (URL: [Link])

  • Friedel-Crafts Acylation - Chemistry LibreTexts. (URL: [Link])

  • Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu. (URL: [Link])

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (URL: [Link])

  • Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. (URL: [Link])

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. (URL: [Link])

  • (PDF) ChemInform Abstract: Synthesis of the Pyridinyl Analogues of Dibenzylideneacetone (pyr-dba) via an Improved Claisen-Schmidt Condensation, Displaying Diverse Biological Activities as Curcumin Analogues.. (URL: [Link])

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (URL: [Link])

  • Synthesis, spectral study and properties of Pyridine chalcone. (URL: [Link])

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (URL: [Link])

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring safety and operational excellence in the laboratory. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone (CAS No. 1222533-87-0).[1][2] The procedures outlined here are grounded in established safety protocols for analogous chemical structures, ensuring a cautious and compliant approach to waste management.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling the compound, it is crucial to understand the potential risks and equip yourself appropriately. The causality behind our PPE recommendations stems from the known hazards of its structural relatives.

Assumed Hazards:

  • Acute Toxicity (Oral): Similar heterocyclic compounds can be harmful if ingested.[5][7]

  • Skin and Eye Irritation: Contact with skin or eyes may cause irritation or serious damage.[6][7]

  • Respiratory Irritation: Inhalation of the solid as dust or aerosol may irritate the respiratory tract.[7]

  • Flammability: While this compound is a solid, related pyridine compounds are flammable liquids and vapors that can be ignited by heat, sparks, or flames.[8] Therefore, avoiding ignition sources is a necessary precaution.

Mandatory Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.[9]Protects against accidental splashes of solutions or contact with solid particles that could cause serious eye irritation.[6][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Gloves must be inspected before use and disposed of properly after handling to avoid skin contact.[9][10]
Protective Clothing A laboratory coat must be worn at all times.Prevents contamination of personal clothing and minimizes skin exposure.[3]
Respiratory Protection Handle exclusively in a certified chemical fume hood.Avoids the formation and inhalation of dust or aerosols.[7][10] If a fume hood is unavailable, a NIOSH-approved respirator is required.

Step-by-Step Disposal Protocol

The required method for disposing of 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone is through a licensed and certified chemical waste disposal service.[3][11] Never discharge this chemical into drains or dispose of it with regular trash.[11]

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is the foundation of safe chemical waste management.

  • Solid Waste:

    • Collect unadulterated solid waste, including residues and contaminated items (e.g., weighing paper, gloves), in a designated container.

    • Use a dedicated container specifically for this chemical waste stream to prevent unintended reactions.

  • Liquid Waste (Solutions):

    • If the compound is in a solvent, collect it in a separate, compatible liquid waste container.[12]

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Common solvents used in the lab (e.g., dichloromethane, ethyl acetate) are often incinerated, making them compatible disposal routes for this compound.[13]

Step 2: Containerization and Labeling

The integrity and labeling of your waste container are critical for safety and regulatory compliance.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap.[12] Ensure the container is in good condition and free from contamination.

  • Label the Container Immediately: Affix a hazardous waste tag or label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone".

    • CAS Number: 1222533-87-0.

    • An accurate list of all contents, including solvents and their approximate concentrations.

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The date waste was first added to the container.

  • Keep Containers Closed: Waste containers must be kept tightly closed at all times, except when actively adding waste.[12][14] This prevents the release of vapors and protects against spills.

Step 3: Secure Storage Pending Disposal
  • Designated Storage Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[15] This area must be at or near the point of generation and under the control of laboratory personnel.[16]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray made of a chemically resistant material to contain any potential leaks.

  • Segregation from Incompatibles: Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[14]

Step 4: Arranging for Professional Disposal
  • Contact EHS: Once the waste container is full or has been in storage for a designated period (typically not exceeding 12 months), contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[16]

  • Recommended Disposal Method: The standard and recommended disposal method is high-temperature incineration in a licensed hazardous waste facility.[17] This process is equipped with afterburners and scrubbers to safely neutralize and contain harmful combustion byproducts.[3] For this compound, dissolving it in a combustible solvent like butanol or xylene prior to incineration is a viable protocol followed by many disposal facilities.[3]

Emergency Procedures: Spill Management

Accidents require immediate and correct action. All spills must be cleaned up immediately by trained personnel.[18]

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before addressing the spill, put on the full PPE detailed in Section 1.

  • Contain the Spill:

    • For solid spills , gently cover the material with an inert absorbent material like sand, vermiculite, or a universal spill absorbent to prevent dust from becoming airborne.[11] Avoid creating dust.[10]

    • For liquid spills (solutions) , cover with an appropriate absorbent material, starting from the outside and working inward.

  • Collect the Waste: Carefully sweep or scoop the contained material into a designated hazardous waste container.[9][10]

  • Clean the Area: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose of Waste: Seal, label, and dispose of the container holding the spill cleanup materials according to the protocol in Section 2.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.

Disposal Decision Workflow

The following diagram provides a clear, logical path for the disposal process of 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone.

DisposalWorkflow start Waste Generation (Solid or Solution) ppe Step 1: Don Full PPE (Goggles, Gloves, Lab Coat) start->ppe spill Emergency: Spill Occurs start->spill Potential Event segregate Step 2: Segregate Waste (Solid vs. Liquid Stream) ppe->segregate contain_spill Contain Spill with Inert Absorbent ppe->contain_spill container Step 3: Use Labeled, Sealed, Compatible Container segregate->container storage Step 4: Store in Secondary Containment in Satellite Accumulation Area container->storage pickup Step 5: Arrange Pickup via EHS for Incineration storage->pickup end Disposal Complete pickup->end spill->ppe collect_spill Collect & Containerize Spill Debris as HazWaste contain_spill->collect_spill collect_spill->storage

Sources

Personal protective equipment for handling 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone

This document provides essential safety protocols and operational guidance for the handling and disposal of 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone (CAS No. 1222533-87-0). As a member of the pyrrolopyridine (or azaindole) class of heterocyclic compounds, this reagent is valuable in medicinal chemistry and drug development, often serving as a key building block in the synthesis of kinase inhibitors.[1][2] Its structure, containing both a pyrrolopyridine core and ketone functionalities, necessitates a rigorous and well-understood safety protocol to mitigate potential risks.

This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.

Core Hazard Assessment

Understanding the "why" behind safety protocols is critical. The required personal protective equipment (PPE) and handling procedures are dictated by the compound's specific and class-related hazards.

  • Specific Compound Hazards: 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone is classified as Acutely Toxic (Oral), Category 4 , with the hazard statement H302: Harmful if swallowed. It is a combustible solid, requiring care to be taken around ignition sources.

  • Chemical Class Hazards:

    • Pyrrolopyridine Derivatives: This class of compounds can present hazards for skin and eye contact, and many are recognized as respiratory irritants.[3]

    • Ketones: The dual ketone groups in the molecule are a primary consideration for glove selection. Standard disposable gloves may not provide adequate protection against ketones, which can cause degradation and permeation of the glove material.[4][5][6]

At-a-Glance Safety Information
HazardClassificationPrecautionary Action
Acute Oral Toxicity GHS Category 4 (H302)Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7] If swallowed, call a poison center or doctor immediately.[8]
Eye/Skin Contact Potential Irritant (Class Hazard)[3]Wear chemical splash goggles, a lab coat, and appropriate gloves.[7] Avoid all direct contact.
Inhalation Potential Respiratory Irritant (Class Hazard)[3]Handle as a fine powder only within a certified chemical fume hood or glove box to prevent dust inhalation.[8]
Flammability Combustible SolidKeep away from heat, sparks, and open flames. Take measures to prevent the build-up of electrostatic charge.[8]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the associated risk of exposure. The following protocol outlines the minimum required PPE for handling this compound.

Primary Engineering Control: The Chemical Fume Hood

All operations involving the handling of solid 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone or its solutions must be performed inside a certified chemical fume hood. This is the primary barrier to prevent respiratory exposure to airborne particulates.[8]

Tier 1: Foundational PPE (Required for All Operations)
  • Eye Protection:

    • Requirement: ANSI Z87.1-compliant chemical splash goggles.[9][10]

    • Rationale: Standard safety glasses do not provide a seal around the eyes and are insufficient for protecting against fine powders or splashes. Goggles are mandatory to prevent accidental eye contact.

  • Body Protection:

    • Requirement: A flame-resistant laboratory coat with sleeves fully extended and cuffs snug over inner gloves.[10]

    • Rationale: Protects skin and personal clothing from minor spills and contamination. Flame-resistant material is an essential precaution when working with combustible solids.

  • Footwear:

    • Requirement: Closed-toe, closed-heel shoes covering the entire foot.[9][10]

    • Rationale: Protects against spills and dropped equipment.

Tier 2: Hand Protection (Task-Dependent)

The ketone functionalities of this compound demand specific glove choices. A double-gloving technique is strongly recommended to provide robust protection while maintaining dexterity.

  • Inner Glove: 5 mil (or thicker) nitrile exam glove.[4]

    • Rationale: Provides a base layer of protection and makes it safer to remove the outer gloves without contaminating your hands.

  • Outer Glove (Choose one based on the task):

    • For operations with solids or requiring high dexterity: 15 mil (or thicker) nitrile gloves. These offer better chemical resistance than thin exam gloves.[4]

    • For handling solutions or during extended operations: Butyl rubber gloves or specialized ketone-resistant gloves (e.g., KetoSafe).[6][11]

    • Rationale: Butyl rubber and similar specialized materials offer superior protection against ketones and other organic solvents, preventing chemical breakthrough.[4][5][6]

Crucial Glove Practice: Gloves must be inspected for tears or holes before each use. If contact with the chemical occurs, remove gloves immediately using the proper technique, and wash your hands thoroughly. Dispose of contaminated gloves as hazardous waste.[12]

Tier 3: Enhanced Protection (For High-Risk Scenarios)
  • Face Shield: Required when handling larger quantities (>1 liter of solution) or when there is a significant risk of splashing or exothermic reaction. The face shield must be worn over chemical splash goggles.[9][10]

  • Respiratory Protection: If engineering controls (fume hood) are not available or are insufficient to control dust, a respirator is required. Use of a respirator necessitates enrollment in a formal respiratory protection program, including medical evaluation and annual fit-testing.[9][13]

PPE Selection Workflow

PPE_Workflow cluster_0 Phase 1: Task Assessment cluster_1 Phase 2: PPE Configuration start Begin Work with 1,1'-(...)-diethanone task_type What is the task? start->task_type weighing Weighing Solid (<10g) or Preparing Stock Solution task_type->weighing Solid Handling reaction Running Reaction or Workup task_type->reaction Solution Handling large_scale Large Scale (>10g) or High Splash Risk task_type->large_scale High Risk ppe1 Tier 1 PPE: - Splash Goggles - FR Lab Coat - Closed-Toe Shoes weighing->ppe1 reaction->ppe1 large_scale->ppe1 ppe3 Tier 3 Enhancement: - Add Face Shield over Goggles large_scale->ppe3 ppe2 Tier 2 Gloves: - Inner: Nitrile - Outer: Thicker Nitrile or Butyl ppe1->ppe2 ppe3->ppe2

Caption: PPE selection workflow based on the experimental task.

Operational and Disposal Plans

Step-by-Step Handling Protocol: Weighing the Solid Compound
  • Preparation: Don all Tier 1 and Tier 2 PPE. Ensure the chemical fume hood sash is at the appropriate height and the airflow is verified.

  • Staging: Place a weigh boat on an analytical balance inside the fume hood. Place the stock container, a spatula, and a labeled receiving flask inside the hood.

  • Dispensing: Slowly open the stock container. Use the spatula to carefully transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust.

  • Closure: Securely close the stock container.

  • Transfer: Carefully transfer the weighed solid into the receiving flask.

  • Decontamination: Wipe the spatula clean with a solvent-dampened cloth (e.g., ethanol or isopropanol). Place the used weigh boat and cloth into a designated solid hazardous waste container located within the fume hood.

  • Final Steps: Close the receiving flask. Wipe down the balance and the surface of the fume hood. Remove PPE in the correct order (outer gloves, then inner gloves), washing hands thoroughly afterward.

Emergency Plan: Spill Response

The response to a spill depends on its size and location.

Spill_Response spill Spill Detected size Spill Size? spill->size small_spill Small Spill (< 1 gram, contained) size->small_spill Small large_spill Large Spill (> 1 gram or uncontained) size->large_spill Large location Location? in_hood Action: 1. Use inert absorbent (sand, vermiculite). 2. Scoop into hazardous waste container. 3. Decontaminate area. location->in_hood Inside Fume Hood outside_hood Action: 1. Alert others and evacuate the immediate area. 2. Restrict access. 3. Contact EHS/Safety Officer for cleanup. location->outside_hood Outside Fume Hood small_spill->location large_spill->outside_hood

Caption: Decision tree for responding to a chemical spill.

Disposal Plan: Chemical Waste Management
  • Solid Waste: All contaminated disposables (gloves, weigh boats, paper towels, silica gel) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone, including reaction mixtures and solvent rinses, must be collected in a dedicated, labeled hazardous liquid waste container. Do not mix with incompatible waste streams.

  • Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[8][12][14] Never pour this chemical or its solutions down the drain.[8]

Conclusion

Working with novel chemical entities like 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone is fundamental to advancing drug discovery. Adherence to these safety protocols is not merely a matter of compliance but a commitment to a culture of safety that protects you, your colleagues, and the integrity of your scientific work. By understanding the specific hazards and implementing these multi-layered protective measures, you can handle this compound with confidence and precision.

References

  • Personal Protective Equipment - PPE - Chemical Resistant Gloves . DQE. [Link]

  • Bastion KetoSafe Nitrile 330mm Gloves - Ketone Usage . Xtreme Products. [Link]

  • Polyco Ketochem Lightweight Ketone Chemical Resistant Gloves KETO . Safety Gloves. [Link]

  • Polyco Ketochem 33cm Lightweight Ketone Resistant Glove . Polyco Healthline. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs . Provista. [Link]

  • Personal Protective Equipment in Chemistry . Dartmouth College Environmental Health and Safety. [Link]

  • 5 Types of PPE for Hazardous Chemicals . Hazmat School. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs . American Society of Health-System Pharmacists. [Link]

  • 1,1′-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl) diethanone CAS#: 1222533-87-0 . ChemWhat. [Link]

  • 1, 1'-(5-Methyl-1H-pyrrolo[2, 3-b]pyridine-1, 3-diyl)diethanone, 1 gram . H&E staining. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection . National Center for Biotechnology Information. [Link]

  • MSDS of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate . Capot Chemical. [Link]

  • Pyridine, pyrrole and quinoline derivatives (CG 28) for all animal species . European Food Safety Authority (EFSA). [Link]

  • Recent advances of pyrrolopyridines derivatives: a patent and literature review . National Center for Biotechnology Information. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives . National Center for Biotechnology Information. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.